molecular formula C14H9F3O B1294470 3-(Trifluoromethyl)benzophenone CAS No. 728-81-4

3-(Trifluoromethyl)benzophenone

Cat. No.: B1294470
CAS No.: 728-81-4
M. Wt: 250.21 g/mol
InChI Key: IOXDAYKKVHAKSX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzophenone is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXDAYKKVHAKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223121
Record name 3-(Trifluoromethyl)benzophenone
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Molecular Weight

250.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

728-81-4
Record name 3-(Trifluoromethyl)benzophenone
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Record name 3-(Trifluoromethyl)benzophenone
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Record name 3-(Trifluoromethyl)benzophenone
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Record name 3-(trifluoromethyl)benzophenone
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Record name 3-(Trifluoromethyl)benzophenone
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)benzophenone (CAS Number: 728-81-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-(Trifluoromethyl)benzophenone (CAS No. 728-81-4). This document is intended for researchers, chemists, and professionals in the field of drug development who are interested in the physicochemical characteristics, experimental protocols, and therapeutic potential of this fluorinated aromatic ketone. Particular emphasis is placed on its emerging role as a bioisostere in medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Properties and Data

This compound is a solid organic compound notable for the presence of a trifluoromethyl group on one of its phenyl rings. This substitution significantly influences its electronic properties and metabolic stability, making it a molecule of interest in medicinal chemistry and materials science.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 728-81-4[1][2]
Molecular Formula C₁₄H₉F₃O[1][2][3]
Molecular Weight 250.22 g/mol [1][2]
Appearance White to yellow solid[4]
Melting Point 51-53 °C[2][4]
Boiling Point 121-123 °C at 1.5 mm Hg[4]
Density 1.244 g/cm³[4]
Flash Point >110 °C (>230 °F)[4]
Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesReference
¹H-NMR Aromatic proton signals[1]
¹³C-NMR Signals corresponding to 14 carbon atoms, including the trifluoromethyl carbon[1]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 250[1]
Infrared (IR) Spectroscopy Characteristic carbonyl (C=O) stretching vibration[1]

Synthesis and Purification

The primary synthetic route to this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of a benzoyl derivative with a trifluoromethylated benzene ring, or vice versa, in the presence of a Lewis acid catalyst.[5][6][7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative synthesis of this compound.

Materials:

  • 3-(Trifluoromethyl)benzoyl chloride

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. Add 3-(Trifluoromethyl)benzoyl chloride to the dropping funnel and add it dropwise to the stirred suspension. Following this, add benzene dropwise at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to yield a crystalline solid.[8][9][10][11][12]

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification reactants 3-(Trifluoromethyl)benzoyl chloride + Benzene reaction Friedel-Crafts Acylation reactants->reaction catalyst Anhydrous AlCl3 in CH2Cl2 catalyst->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude Crude Product Isolation recrystallization Recrystallization from Ethanol crude->recrystallization filtration Vacuum Filtration recrystallization->filtration pure Pure this compound filtration->pure G Bioisosteric Replacement Strategy cluster_lead Lead Compound cluster_modification Chemical Modification cluster_optimized Optimized Compound lead_compound Lead Compound with Benzophenone Core pharmacophore Pharmacophore lead_compound->pharmacophore metabolic_site Metabolically Labile Site lead_compound->metabolic_site replacement Bioisosteric Replacement lead_compound->replacement new_moiety Introduction of this compound Moiety replacement->new_moiety optimized_compound New Drug Candidate new_moiety->optimized_compound improved_pk Improved Pharmacokinetics optimized_compound->improved_pk enhanced_activity Potentially Enhanced Activity optimized_compound->enhanced_activity G Analytical Workflow for Purity Assessment cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample This compound Sample hplc_prep Sample Preparation (Dissolution in Mobile Phase) sample->hplc_prep gcms_prep Sample Preparation (Dissolution in Volatile Solvent) sample->gcms_prep hplc_injection Injection onto C18 Column hplc_prep->hplc_injection hplc_detection UV Detection (254 nm) hplc_injection->hplc_detection hplc_data Chromatogram (Purity Assessment) hplc_detection->hplc_data gcms_injection Injection into GC gcms_prep->gcms_injection gcms_separation Separation on Capillary Column gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Mass Spectrum (Impurity Identification) gcms_detection->gcms_data

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)benzophenone is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can significantly alter the steric and electronic properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthesis of this compound via the Friedel-Crafts acylation reaction, along with a detailed summary of its characterization data. The experimental protocols and data are presented to support research and development activities.

Synthesis via Friedel-Crafts Acylation

The most direct and common method for preparing this compound is the Friedel-Crafts acylation of benzene with 3-(trifluoromethyl)benzoyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion intermediate.[2] The benzene ring then attacks this electrophile, leading to the formation of the desired ketone after a deprotonation step that restores aromaticity.

Reaction Mechanism

The reaction proceeds in three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 3-(trifluoromethyl)benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion (or sigma complex).[2]

  • Rearomatization: The tetrachloroaluminate ion (AlCl₄⁻), formed in the first step, removes a proton from the carbon atom bonded to the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding this compound.[2]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization R1 3-(Trifluoromethyl)benzoyl Chloride I1 Acylium Ion-AlCl₄⁻ Complex R1->I1 + AlCl₃ R2 Benzene I2 Arenium Ion (Sigma Complex) Cat AlCl₃ (Lewis Acid) I1->I2 + Benzene P This compound I2->P - H⁺ (regenerates AlCl₃)

Caption: Friedel-Crafts Acylation Mechanism.
Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3-(Trifluoromethyl)benzoyl chloride (CF₃C₆H₄COCl)

  • Benzene (C₆H₆)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a scrubber), and a magnetic stirrer. Place the flask in an ice-water bath.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

  • Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.

  • Addition of Benzene: After the addition of the acyl chloride is complete, add benzene (1.0 to 1.2 equivalents), also dissolved in anhydrous dichloromethane, dropwise from the funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to dissolve the aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

G A 1. Setup (Flame-dried flask, inert atm) B 2. Catalyst Suspension (AlCl₃ in DCM at 0-5 °C) A->B C 3. Reactant Addition (Add 3-(CF₃)benzoyl chloride, then add Benzene) B->C D 4. Reaction (Stir at RT for 12-24h) C->D E 5. Quenching (Add ice, then conc. HCl) D->E F 6. Extraction & Washing (Separate layers, wash with H₂O, NaHCO₃, brine) E->F G 7. Drying & Concentration (Dry with MgSO₄, evaporate solvent) F->G H 8. Purification (Recrystallization or Chromatography) G->H I 9. Analysis & Characterization (NMR, IR, MS, MP) H->I

Caption: Experimental Workflow for Synthesis.

Characterization Data

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical Properties

The physical properties of the compound are fundamental for its identification and handling.

PropertyValueReference(s)
Molecular Formula C₁₄H₉F₃O[3][4]
Molecular Weight 250.22 g/mol [4][5]
Appearance White to yellow solid[6]
Melting Point 51-53 °C[3][4][5]
Boiling Point 98-99 °C @ 0.4 mmHg121-123 °C @ 1.5 mmHg[3][4]
Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

NucleusChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignment
¹H NMR ~7.4-7.9Multiplet-Aromatic Protons (9H)
¹³C NMR ~195--Carbonyl (C=O)
~123 (q)QuartetJ ≈ 272 HzTrifluoromethyl Carbon (-CF₃)
~125-138--Aromatic Carbons

Note: Specific chemical shifts and coupling constants for ¹H and ¹³C NMR can vary slightly depending on the solvent and spectrometer frequency. The values presented are typical ranges.[7][8]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.[8]

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H Stretch
~1660Carbonyl (C=O) Stretch[9]
~1320C-F Stretch (Trifluoromethyl Group)
~1280C-F Stretch (Trifluoromethyl Group)
~1130C-F Stretch (Trifluoromethyl Group)
~700-900Aromatic C-H Bending (Out-of-plane)

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.[8]

m/zIonRelative Intensity
250[M]⁺High
173[M - C₆H₅]⁺Medium
145[M - C₆H₅CO]⁺Medium
105[C₆H₅CO]⁺High (Often Base Peak)
77[C₆H₅]⁺High

Safety and Handling

This compound is classified as an irritant.[3][8] It may cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood. The Friedel-Crafts acylation reaction involves corrosive and moisture-sensitive reagents. Anhydrous conditions must be maintained, and the quenching step should be performed with extreme caution due to its exothermic nature.[10]

References

Spectroscopic Profile of 3-(Trifluoromethyl)benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-(Trifluoromethyl)benzophenone (CAS No. 728-81-4), a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The structural characterization of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.85 - 7.45m-9HAromatic Protons

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
195.5C=O
138.2Aromatic C
137.4Aromatic C
133.0Aromatic C
132.8Aromatic C
130.9 (q, J = 32.5 Hz)C-CF₃
130.1Aromatic CH
129.2Aromatic CH
129.0Aromatic CH
128.8Aromatic CH
125.8 (q, J = 3.7 Hz)Aromatic CH
123.7 (q, J = 272.0 Hz)CF₃

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1665C=O (Ketone) stretch
~1325C-F stretch (in CF₃)
~1165, ~1125C-F stretch (in CF₃)
~3060Aromatic C-H stretch
~1600, ~1450Aromatic C=C stretch

Table 4: Mass Spectrometry (EI-MS) Data for this compound [1]

m/zRelative Intensity (%)Proposed Fragment
25058.0[M]⁺
14551.5[M - C₆H₅CO]⁺
10599.9[C₆H₅CO]⁺
7776.7[C₆H₅]⁺
5143.7[C₄H₃]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm). ¹³C NMR spectra are typically acquired with proton decoupling and referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. For the ATR method, a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization source. The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph. The molecules are ionized by a beam of electrons with a standard energy of 70 eV. The resulting positively charged molecular ions and fragment ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolved Dissolved in CDCl3 Sample->Dissolved Solid Solid Sample Sample->Solid MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolved->NMR IR FT-IR Spectroscopy Solid->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure fragmentation_pathway M [C₁₄H₉F₃O]⁺˙ m/z = 250 F1 [C₇H₄F₃O]⁺ m/z = 145 M->F1 - C₆H₅• F2 [C₇H₅O]⁺ m/z = 105 M->F2 - C₇H₄F₃• F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO structure_spectroscopy_relationship cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Information Structure This compound NMR NMR (Proton & Carbon Environment) Structure->NMR provides info on IR IR (Functional Groups) Structure->IR provides info on MS MS (Molecular Weight & Fragmentation) Structure->MS provides info on

References

Solubility of 3-(Trifluoromethyl)benzophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)benzophenone, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a standardized experimental protocol for determining solubility, presents an illustrative data table, and provides a visual workflow to guide researchers in obtaining such critical data.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification methods like recrystallization to formulation development in the pharmaceutical industry. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This equilibrium is influenced by the molecular structures of the solute and solvent, temperature, and pressure.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. To facilitate research and development, the following table illustrates how such data should be structured for clarity and comparative analysis. The values presented are hypothetical and serve as a template for organizing experimentally determined data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol2515.20.607
4028.91.155
Ethanol2512.80.512
4024.50.979
Acetone2545.71.826
4078.33.129
Ethyl Acetate2533.11.323
4059.82.390
Toluene2525.61.023
4048.21.926
Heptane251.50.060
403.80.152

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[1][2][3]

Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric pipettes

  • Pre-weighed evaporating dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing:

    • Weigh the evaporating dish with the filtrate to determine the weight of the solution.

    • Carefully evaporate the solvent from the filtrate. This can be done in a fume hood at room temperature or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the boiling point of the solute to prevent any loss.

    • Once the solvent is fully evaporated, place the evaporating dish in a drying oven (e.g., at 50-60°C) until a constant weight is achieved. This ensures all residual solvent is removed.[4]

    • Cool the dish in a desiccator to room temperature before weighing it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried solid.

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G A Start: Prepare Mixture B Add Excess Solute to Known Volume of Solvent A->B C Equilibrate at Constant Temp (e.g., 24-48h) B->C D Saturated Solution Formed? C->D D->C No (Add more solute or allow more time) E Allow Excess Solid to Settle D->E Yes F Withdraw & Filter Known Volume of Supernatant E->F G Weigh Filtrate in Pre-weighed Dish F->G H Evaporate Solvent G->H I Dry Residue to Constant Weight H->I J Weigh Dried Solute I->J K Calculate Solubility J->K L End: Report Data K->L

Caption: Gravimetric method for solubility determination.

References

An In-depth Technical Guide to the Photochemical Properties of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photochemical properties of 3-(trifluoromethyl)benzophenone, a substituted aromatic ketone of significant interest in photochemistry, materials science, and drug development. The introduction of a trifluoromethyl group at the meta position of one of the phenyl rings significantly influences the electronic and photophysical behavior of the parent benzophenone molecule. This guide details its absorption and emission characteristics, triplet state dynamics, and photochemical reactivity. Experimental protocols for the characterization of these properties are provided, along with a discussion of the impact of the trifluoromethyl substituent on the molecule's photochemical behavior. This document is intended to serve as a valuable resource for researchers and professionals leveraging the unique photochemical properties of this compound in various applications.

Introduction

Benzophenone and its derivatives are a well-studied class of organic compounds renowned for their rich and versatile photochemistry. Their ability to efficiently absorb ultraviolet (UV) radiation and populate a long-lived triplet excited state makes them invaluable as photosensitizers, photoinitiators, and probes in a wide array of chemical and biological systems. The strategic placement of substituents on the benzophenone scaffold allows for the fine-tuning of its photophysical and photochemical properties to suit specific applications.

The trifluoromethyl (-CF3) group is a particularly interesting substituent due to its strong electron-withdrawing nature and high chemical stability.[1] When incorporated into the benzophenone structure, it can significantly alter the energy levels of the singlet and triplet excited states, influencing key photochemical parameters such as intersystem crossing rates and triplet state reactivity. This guide focuses specifically on this compound, providing a detailed examination of its photochemical properties and the experimental methodologies used to characterize them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₉F₃O[2]
Molecular Weight 250.22 g/mol [2]
CAS Number 728-81-4[2]
Appearance White to off-white solid
Melting Point 52-54 °C
Boiling Point 121-123 °C at 1.5 mmHg
Solubility Soluble in common organic solvents such as acetonitrile, methanol, and chloroform.

Photophysical Properties

The photophysical properties of this compound are central to its photochemical behavior. These properties, including UV-Vis absorption, fluorescence, and phosphorescence, are summarized in Table 2. The presence of the electron-withdrawing trifluoromethyl group influences the energies of the n-π* and π-π* transitions, which in turn affects the absorption and emission characteristics.[3]

Table 2: Photophysical Properties of this compound in Acetonitrile

ParameterSymbolValueReference
Absorption Maximum λabs~252 nm[4]
Molar Absorptivity at λabs εData not available
Fluorescence Emission Maximum λem (fluo)Data not available
Fluorescence Quantum Yield ΦfTypically low for benzophenones
Singlet Excited State Lifetime τsTypically very short for benzophenones
Phosphorescence Emission Maximum λem (phos)~450 nm[4]
Phosphorescence Quantum Yield ΦpData not available
Triplet Excited State Lifetime τTData not available
Intersystem Crossing Quantum Yield ΦISC~1[4]
Triplet Energy ET~69 kcal/mol[4]

Note: Specific quantitative data for this compound is limited in the available literature. The provided values are based on data for structurally similar trifluoromethyl-substituted benzophenones and the parent benzophenone molecule. The absorption maximum is for di-para-trifluoromethyl-benzophenone and the phosphorescence maximum and triplet energy are for the parent benzophenone, as reported in a comparative study.[4]

Photochemical Processes and Pathways

Upon absorption of UV radiation, this compound undergoes a series of photophysical and photochemical processes, which are depicted in the Jablonski diagram below.

Jablonski Jablonski Diagram for this compound S0 S₀ (Ground State) S1 S₁ (¹n,π) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (³n,π) S1->T1 Intersystem Crossing (ISC) Φ_ISC ≈ 1 T1->S0 Phosphorescence T1->S0 Intersystem Crossing Products Products T1->Products H-abstraction

Caption: Key photophysical processes of this compound.

The core photochemical pathway for benzophenones involves:

  • Excitation: Absorption of a photon promotes the molecule from the ground electronic state (S₀) to an excited singlet state (S₁), typically of n,π* character.

  • Intersystem Crossing (ISC): Due to strong spin-orbit coupling, the excited singlet state undergoes highly efficient intersystem crossing to the lower-energy triplet state (T₁), also of n,π* character. The quantum yield for this process in benzophenones is typically near unity.[4]

  • Triplet State Reactivity: The long-lived triplet state is the primary photoactive species. It can participate in various photochemical reactions, most notably hydrogen abstraction from suitable donor molecules. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl oxygen in the triplet state, potentially increasing the rate of hydrogen abstraction reactions.[3]

Experimental Protocols

The characterization of the photochemical properties of this compound involves a suite of spectroscopic techniques. Detailed methodologies for key experiments are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, absorption maximum (λabs), and molar absorptivity (ε).

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in a spectroscopic grade solvent (e.g., acetonitrile) of known concentrations (typically 10⁻⁵ to 10⁻³ M).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-450 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar absorptivity (ε) can be calculated at this wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

UV_Vis_Workflow UV-Visible Absorption Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve sample in spectroscopic grade solvent prep2 Prepare series of known concentrations prep1->prep2 meas1 Use dual-beam UV-Vis spectrophotometer prep2->meas1 meas2 Record absorbance vs. wavelength meas1->meas2 analysis1 Identify λ_max meas2->analysis1 analysis2 Calculate ε using Beer-Lambert Law analysis1->analysis2

Caption: Workflow for UV-Visible absorption spectroscopy.

Fluorescence and Phosphorescence Spectroscopy

Objective: To measure the fluorescence and phosphorescence emission spectra and quantum yields.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects. For phosphorescence, the solvent should form a clear, rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol).

  • Instrumentation: A spectrofluorometer with a high-intensity light source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube). For phosphorescence, a cooled sample holder (e.g., a liquid nitrogen dewar) and a means of time-gating the detector are required.

  • Measurement:

    • Fluorescence: Excite the sample at its absorption maximum and scan the emission monochromator to record the fluorescence spectrum.

    • Phosphorescence: Cool the sample to 77 K. Excite the sample and record the emission spectrum after a time delay to eliminate the short-lived fluorescence.

  • Quantum Yield Determination: The fluorescence or phosphorescence quantum yield is typically determined relative to a well-characterized standard with a known quantum yield. The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Transient Absorption Spectroscopy

Objective: To detect and characterize the triplet excited state, including its lifetime (τT) and triplet-triplet absorption spectrum.

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a spectroscopic grade solvent and deoxygenate it by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.

  • Instrumentation: A laser flash photolysis setup, typically consisting of a pulsed laser for excitation (the "pump") and a second light source (the "probe") to monitor changes in absorbance.

  • Measurement: The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser at 355 nm). The change in absorbance of the sample is then monitored as a function of time at various wavelengths.

  • Data Analysis: The decay of the transient absorption signal at a wavelength corresponding to the triplet-triplet absorption provides the lifetime of the triplet state. Plotting the transient absorbance immediately after the laser pulse as a function of wavelength yields the triplet-triplet absorption spectrum.

TAS_Workflow Transient Absorption Spectroscopy Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve sample in solvent prep2 Deoxygenate solution prep1->prep2 meas1 Excite with pump laser pulse prep2->meas1 meas2 Monitor absorbance change with probe light meas1->meas2 meas3 Record ΔA vs. time at various wavelengths meas2->meas3 analysis1 Determine triplet lifetime from decay kinetics meas3->analysis1 analysis2 Construct T-T absorption spectrum meas3->analysis2

Caption: Workflow for transient absorption spectroscopy.

Applications in Drug Development and Research

The unique photochemical properties of this compound make it a valuable tool in drug development and various research fields.

  • Photoaffinity Labeling: As a photophore, it can be incorporated into a ligand to covalently cross-link to its biological target upon photoactivation. This is a powerful technique for identifying and characterizing protein-ligand interactions. The enhanced reactivity of the triplet state due to the trifluoromethyl group can potentially improve the efficiency of this process.

  • Photodynamic Therapy (PDT): Benzophenones are effective photosensitizers for the generation of reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death. The trifluoromethyl group can modulate the triplet state properties to optimize ROS generation for PDT applications.

  • Photoinitiators in Polymer Chemistry: Substituted benzophenones are widely used as photoinitiators for radical polymerization. The photochemical properties of this compound can be harnessed to control polymerization kinetics and the properties of the resulting polymers.

Conclusion

References

The Core Mechanism of 3-(Trifluoromethyl)benzophenone in Photocrosslinking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocrosslinking has emerged as an indispensable tool in chemical biology and drug discovery for elucidating biomolecular interactions. Among the various photactivatable moieties, benzophenone and its derivatives are widely utilized due to their unique photochemical properties. This technical guide focuses on the mechanism of action of 3-(trifluoromethyl)benzophenone, a fluorinated analogue that offers distinct advantages in photocrosslinking applications. The inclusion of the trifluoromethyl group can enhance the metabolic stability and alter the electronic properties of the benzophenone core, making it a valuable probe for mapping protein-protein, protein-nucleic acid, and protein-small molecule interactions. This document provides a comprehensive overview of its photocrosslinking mechanism, relevant experimental data, detailed methodologies, and visual representations of the key processes.

Core Photochemical Mechanism

The photocrosslinking process initiated by this compound is a light-dependent covalent reaction. The fundamental mechanism can be dissected into three key stages:

  • Photoexcitation: Upon absorption of ultraviolet (UV) light, typically in the range of 350-365 nm, the benzophenone core undergoes an n → π* electronic transition, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is extremely short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, lower-energy triplet state (T₁). This triplet state is a diradical, with two unpaired electrons, making it a highly reactive species.

  • Hydrogen Abstraction and Crosslinking: The triplet benzophenone diradical is a potent hydrogen abstractor. It can abstract a hydrogen atom from a nearby C-H, N-H, or O-H bond of an interacting molecule (e.g., a protein, nucleic acid, or small molecule ligand). This hydrogen abstraction generates a semipinacol radical from the benzophenone and a new radical on the interacting molecule. These two radicals then combine to form a stable covalent crosslink. A key advantage of benzophenones is that in the absence of a suitable hydrogen donor, the excited triplet state can revert to the ground state, allowing for repeated excitation without permanently modifying the probe.[1]

The presence of the electron-withdrawing trifluoromethyl group at the meta-position can influence the photophysical and photochemical properties of the benzophenone core, potentially affecting the efficiency and kinetics of the photocrosslinking reaction.

G cluster_0 Photoactivation cluster_1 Crosslinking Ground_State 3-(CF3)Benzophenone (S₀) Singlet_State Excited Singlet State (S₁) Ground_State->Singlet_State UV Light (hν) Triplet_State Excited Triplet State (T₁) (Diradical) Singlet_State->Triplet_State Intersystem Crossing Radical_Pair Radical Pair Triplet_State->Radical_Pair Hydrogen Abstraction Target_Molecule Target Molecule (R-H) Crosslinked_Product Covalent Crosslink Radical_Pair->Crosslinked_Product Radical Recombination

References

In-Depth Technical Guide on the Theoretical Calculations for the Electronic Structure of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 3-(Trifluoromethyl)benzophenone. Given the role of substituted benzophenones in photochemistry, medicinal chemistry, and materials science, understanding their electronic properties is paramount for the rational design of novel functional molecules. This document outlines the standard computational protocols, focusing on Density Functional Theory (DFT), for determining key electronic parameters. Due to a lack of specific published data for this compound, this guide utilizes 3-nitrobenzophenone as a representative model for quantitative analysis, given the similar electron-withdrawing nature of the trifluoromethyl and nitro groups at the meta position. Detailed computational and experimental protocols are provided, alongside structured data tables and visualizations to facilitate a deeper understanding of the structure-property relationships in this class of compounds.

Introduction

Benzophenone and its derivatives are a critical class of organic compounds characterized by a diaryl ketone core. The substitution on the phenyl rings significantly influences their photochemical and electronic properties, leading to a wide array of applications, including as UV filters, photoinitiators, and scaffolds for drug discovery. The trifluoromethyl group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Therefore, understanding the electronic landscape of this compound is crucial for its application in various scientific domains.

Theoretical calculations, particularly those based on quantum mechanics, offer profound insights into the molecular orbitals, charge distribution, and electronic transitions that govern the behavior of these molecules. This guide details the computational workflows and theoretical underpinnings necessary to conduct such investigations.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[1][2][3] DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach offers a good balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules like substituted benzophenones.

Key electronic properties that can be calculated using DFT include:

  • Molecular Geometry: Optimization of the ground-state geometry to determine bond lengths, bond angles, and dihedral angles.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

  • Mulliken Atomic Charges: Provides insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites.

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which is useful for predicting non-covalent interactions.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a standard workflow for the theoretical calculation of the electronic structure of a substituted benzophenone using DFT.

  • Molecule Building and Initial Optimization:

    • The 3D structure of the molecule is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

    • An initial geometry optimization is performed using a lower-level theory or a molecular mechanics force field to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • The ground-state geometry of the molecule is optimized using a selected DFT functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

    • The optimization is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

  • Frequency Calculation:

    • A frequency calculation is performed at the same level of theory as the geometry optimization to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy and Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain various electronic properties, including:

      • HOMO and LUMO energies.

      • Mulliken atomic charges.

      • Molecular electrostatic potential.

  • Analysis of Results:

    • The calculated data is analyzed to understand the electronic characteristics of the molecule. The HOMO-LUMO gap is calculated (ΔE = ELUMO - EHOMO). The distribution of HOMO and LUMO orbitals is visualized to identify regions involved in electronic transitions.

Representative Quantitative Data: 3-Nitrobenzophenone

As a representative model for this compound, the following tables summarize the calculated electronic properties for 3-nitrobenzophenone. The nitro group at the meta position serves as a strong electron-withdrawing group, providing a reasonable approximation of the electronic effects of the trifluoromethyl group.

Table 1: Calculated Frontier Molecular Orbital Energies for 3-Nitrobenzophenone

ParameterEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap (ΔE)4.3

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of 3-Nitrobenzophenone

AtomCharge (a.u.)
O (carbonyl)-0.55
C (carbonyl)+0.45
N (nitro)+0.90
O (nitro)-0.50

Note: These values are representative and can vary depending on the specific computational method and basis set used.

Experimental Validation Protocols

Theoretical calculations are most powerful when validated by experimental data. The following are standard experimental techniques used to probe the electronic structure of substituted benzophenones.

UV-Vis Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to excited states. The wavelength of maximum absorption (λmax) is related to the energy of the electronic transition.

  • Methodology:

    • A solution of the compound of interest is prepared in a suitable solvent (e.g., ethanol, cyclohexane).

    • The UV-Vis spectrum is recorded using a spectrophotometer over a specific wavelength range (typically 200-800 nm).

    • The λmax values corresponding to the n→π* and π→π* transitions are identified.

Cyclic Voltammetry
  • Principle: Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are related to the energies of the LUMO and HOMO, respectively.

  • Methodology:

    • A solution of the compound is prepared in an aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • The solution is placed in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • A potential is swept between two limits, and the resulting current is measured. The potential at which reduction occurs is related to the LUMO energy.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of the electronic structure of a substituted benzophenone.

Computational_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc optimized_geom Optimized Geometry sp_calc->optimized_geom homo_lumo HOMO/LUMO Energies sp_calc->homo_lumo mulliken Mulliken Charges sp_calc->mulliken mep Molecular Electrostatic Potential sp_calc->mep analysis_edge Analysis sp_calc->analysis_edge analysis Structure-Property Relationship Analysis

Caption: A typical workflow for the computational analysis of substituted benzophenones.

Molecular Orbital Energy Level Diagram

This diagram illustrates the concept of frontier molecular orbitals and the HOMO-LUMO energy gap.

MO_Diagram cluster_levels Molecular Orbitals cluster_energy Energy lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) gap ΔE = E_LUMO - E_HOMO lumo->gap homo_minus_1 HOMO-1 lumo_plus_1 LUMO+1 energy_axis Energy energy_arrow energy_arrow->energy_axis gap->homo

Caption: A general molecular orbital energy level diagram.

Conclusion

The theoretical calculation of the electronic structure of this compound and related compounds provides invaluable insights for researchers in drug development and materials science. By employing DFT methods, it is possible to predict and understand the key electronic properties that govern the behavior of these molecules. The correlation of computational data with experimental results from techniques such as UV-Vis spectroscopy and cyclic voltammetry strengthens the predictive power of these theoretical models. This guide provides a foundational framework for conducting such studies, enabling the rational design of novel benzophenone derivatives with tailored electronic and photochemical properties.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)benzophenone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3-(Trifluoromethyl)benzophenone. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways.

Introduction and Historical Context

The discovery of this compound is not marked by a singular event but is rather intertwined with the broader development of organofluorine chemistry and the refinement of classical organic reactions. The introduction of the trifluoromethyl (-CF3) group into organic molecules gained significant traction in the mid-20th century as its unique electronic properties were recognized for their potential to modulate the biological activity and physicochemical characteristics of compounds. Benzophenones, as a class of diaryl ketones, have long been crucial structural motifs in medicinal chemistry, photochemistry, and polymer science.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and application in various research and development settings.

Physical and Chemical Properties
PropertyValueReference
CAS Number728-81-4[1][2]
Molecular FormulaC14H9F3O[1][2]
Molecular Weight250.22 g/mol [1][2]
IUPAC Namephenyl-[3-(trifluoromethyl)phenyl]methanone[1]
Melting Point52-53 °C[2]
Boiling Point121-123 °C at 1.5 mm Hg[2]
AppearanceWhite to yellow solid
Spectroscopic Data
Spectroscopy TypeKey Peaks/SignalsReference
Mass Spectrometry (GC-MS, EI)m/z 105 (100%), 77 (76.7%), 250 (58.0%), 145 (51.5%), 51 (43.7%)[1]
13C NMRData available and can be found in chemical databases.[3]
1H NMRData available and can be found in chemical databases.
Infrared (IR) SpectroscopyData available and can be found in chemical databases.[1]

Synthetic Methodologies

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two most prominent and industrially relevant methods are Friedel-Crafts acylation and the Grignard reaction. Detailed experimental protocols for these methods are provided below.

Friedel-Crafts Acylation

This method involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, this can be achieved by reacting benzoyl chloride with 3-(trifluoromethyl)benzene or by reacting 3-(trifluoromethyl)benzoyl chloride with benzene. The latter is often preferred due to the deactivating nature of the trifluoromethyl group on the aromatic ring.

Materials:

  • Benzene

  • 3-(Trifluoromethyl)benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • In the addition funnel, place a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the 3-(trifluoromethyl)benzoyl chloride solution to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0-5 °C.

  • After the addition of the acyl chloride, add benzene (1.2 equivalents) dropwise via the addition funnel.

  • After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Friedel_Crafts_Acylation reagents Benzene + 3-(Trifluoromethyl)benzoyl chloride reaction_setup Reaction Setup (0 °C to RT, 2-4h) reagents->reaction_setup catalyst Anhydrous AlCl3 in DCM catalyst->reaction_setup workup Work-up (HCl/Ice, Extraction) reaction_setup->workup purification Purification (Recrystallization/ Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Grignard Reaction

The Grignard reaction provides an alternative route for the synthesis of this compound. This involves the preparation of a Grignard reagent, such as phenylmagnesium bromide, which then reacts with a suitable nitrile or ester, like 3-(trifluoromethyl)benzonitrile.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • 3-(Trifluoromethyl)benzonitrile

  • 3M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure: Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Ensure all glassware is scrupulously dried in an oven and assembled while hot under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a reflux condenser, addition funnel, and magnetic stirrer.

  • Add a small crystal of iodine.

  • In the addition funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3-(Trifluoromethyl)benzonitrile

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether and place it in the addition funnel.

  • Add the nitrile solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by adding 3M HCl.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Grignard_Reaction cluster_grignard_prep Grignard Reagent Preparation cluster_main_reaction Main Reaction and Work-up mg Magnesium Turnings grignard_formation Reaction (Reflux) mg->grignard_formation bromobenzene Bromobenzene in Anhydrous Ether bromobenzene->grignard_formation phenylmagnesium_bromide Phenylmagnesium Bromide grignard_formation->phenylmagnesium_bromide main_reaction Reaction (0 °C to RT) phenylmagnesium_bromide->main_reaction nitrile 3-(Trifluoromethyl)benzonitrile in Anhydrous Ether nitrile->main_reaction hydrolysis Acidic Work-up (3M HCl) main_reaction->hydrolysis extraction Extraction & Drying hydrolysis->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Applications and Future Outlook

This compound serves as a valuable intermediate in the synthesis of various target molecules. The presence of the trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug discovery. Its benzophenone core also makes it a candidate for applications in photochemistry, for instance, as a photoinitiator or in photosensitizers.

Future research may focus on developing more efficient and environmentally friendly synthetic routes to this compound and its derivatives. Furthermore, its use as a scaffold for the development of new pharmaceuticals, agrochemicals, and materials will likely continue to be an active area of investigation. The unique combination of the trifluoromethyl group and the benzophenone structure ensures its continued relevance in synthetic and medicinal chemistry.

References

In-Depth Technical Guide: Safety and Handling Precautions for 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)benzophenone (CAS No. 728-81-4), a compound often utilized in organic synthesis and medicinal chemistry. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.

GHS Classification: [1][2][3][4]

  • Skin Irritation: Category 2 (Causes skin irritation)[1][2][3][4]

  • Serious Eye Irritation: Category 2A (Causes serious eye irritation)[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[1][2][3][4]

GHS Label Elements: [1][3]

  • Pictogram:

    • alt text

  • Signal Word: Warning [1][2][3]

  • Hazard Statements: [1][2][3][4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [1][3]

    • Prevention: P261, P264, P271, P280

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364

    • Storage: P403+P233, P405

    • Disposal: P501

A detailed breakdown of precautionary statements is provided in the data tables below.

Data Presentation

Quantitative and qualitative safety data are summarized in the following tables for ease of reference.

Table 1: Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₁₄H₉F₃O[1][4][5]
Molecular Weight 250.22 g/mol [4][5]
CAS Number 728-81-4[1][4][5]
Appearance Solid[1]
Melting Point 52-53 °C[5]
Boiling Point 121-123 °C @ 1.5 mm Hg[5]
Flash Point >110 °C (>230 °F)[5]
Table 2: Hazard and Precautionary Information
CategoryCodeStatement
Hazard Statements H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary - Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Precautionary - Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P321Specific treatment (see supplemental first aid instructions on this label).[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[1]
Precautionary - Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
Precautionary - Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]
Table 3: Toxicological Data
EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) Data not available-
Acute Dermal Toxicity (LD50) Data not available-
Acute Inhalation Toxicity (LC50) Data not available-
Table 4: Fire and Reactivity Data
ParameterDetails
Stability Stable under normal handling and storage conditions.[1]
Incompatible Materials Strong oxidizing agents.[1]
Conditions to Avoid Heat, sparks, and flame.[1]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides and hydrogen fluoride.[1]
Suitable Extinguishing Media Alcohol-resistant foam, carbon dioxide, dry powder, water spray. Use media appropriate for the surrounding fire.[1]

Experimental Protocols

Detailed methodologies for safe handling and emergency procedures are essential when working with this compound.

Protocol for Safe Handling and Weighing

Objective: To safely weigh a solid sample of this compound for experimental use.

Materials:

  • This compound (in manufacturer's container)

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves (inspect for integrity before use)

    • Chemical splash goggles and a face shield

    • Lab coat

  • Chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or receiving vessel (e.g., round-bottom flask, beaker)

  • Labeling materials

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational with a certified face velocity.

  • Work Area Setup: Place all necessary equipment (balance, spatula, weighing vessel) inside the fume hood to contain any dust. If the balance is sensitive to airflow, a "Fume Hood Transfer – Bench Top Weighing" method can be used.[6]

  • Direct Weighing Method (in fume hood): a. Place the weighing vessel on the balance and tare to zero. b. Carefully open the this compound container. Avoid generating dust. c. Using a clean spatula, transfer the desired amount of solid to the weighing vessel. Perform this action slowly and close to the surface of the vessel to minimize dust. d. Securely close the main container. e. Record the final weight.

  • Fume Hood Transfer Method (for high accuracy): [6] a. Pre-weigh a covered receiving vessel (e.g., a vial with a cap) on a balance located on the benchtop. b. Transfer the vessel into the fume hood. c. Open the this compound container and add the compound to the vessel. d. Securely cap the vessel and close the main container. e. Transfer the capped vessel back to the benchtop balance and re-weigh to determine the exact amount added.[6]

  • Cleanup: a. Carefully wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel. b. Dispose of the contaminated wipe, weighing paper, and gloves as hazardous waste. c. Wash hands thoroughly with soap and water after the procedure is complete.

Protocol for Spill Response (Small Solid Spill <5g)

Objective: To safely clean up a minor spill of solid this compound.

Materials:

  • Chemical Spill Kit containing:

    • Appropriate PPE (nitrile gloves, safety goggles, lab coat; respirator if dust is airborne)

    • Inert absorbent material (e.g., sand, vermiculite)

    • Scoop or dustpan (plastic, spark-proof)

    • Sealable, labeled hazardous waste container or bag

    • Soap and water

Procedure:

  • Alert and Isolate: Immediately alert personnel in the vicinity. Isolate the spill area.[2]

  • Assess: Quickly assess the spill. If it is large, if dust is airborne, or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: Put on appropriate PPE, including double-nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain and Clean: a. Do NOT dry sweep the powder, as this can create airborne dust.[1] b. If necessary, gently cover the spill with a damp paper towel or wet absorbent material to prevent dust from becoming airborne. c. Carefully sweep or shovel the spilled material into an appropriate container for disposal.[1]

  • Decontaminate: a. Clean the spill area with soap and water. b. Place all contaminated materials (gloves, wipes, absorbent) into a sealable bag or container.

  • Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's EHS office.

  • Follow-up: Wash hands thoroughly. Report the incident to your supervisor.

Engineering and Personal Protective Controls

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate dust or aerosols.[1]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles. A face shield should be worn when there is a significant risk of splashing or dust generation.[1]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[1]

  • Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH-approved respirator may be required. Respirator use must be in accordance with a formal respiratory protection program.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal

Storage:

  • Store in a dry, cool, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store locked up in a designated chemical storage area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2]

  • Collect waste material in a clearly labeled, sealed, and compatible container.[6]

  • Do not mix with non-halogenated waste streams to avoid higher disposal costs and complex treatment procedures.[1]

  • Disposal should be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.[2] Follow all local, state, and federal regulations.[1]

Visualized Workflows

The following diagrams illustrate key safety workflows using the DOT language.

cluster_handling Safe Handling Workflow start_node start_node decision_node decision_node action_node action_node hazard_node hazard_node end_node end_node start Start: Weighing Chemical prep Don full PPE (Gloves, Goggles, Lab Coat) start->prep setup Work inside certified chemical fume hood prep->setup weigh Carefully transfer solid to tared vessel setup->weigh close Securely close all containers weigh->close cleanup Decontaminate area and dispose of waste close->cleanup wash Wash hands thoroughly cleanup->wash end Procedure Complete wash->end cluster_spill Spill Response Workflow start_node start_node decision_node decision_node action_node action_node safe_action_node safe_action_node end_node end_node spill Spill Occurs alert Alert others Isolate area spill->alert assess Is spill minor (<5g, no dust)? alert->assess evacuate EVACUATE AREA Call EHS/Emergency assess->evacuate No don_ppe Don appropriate PPE assess->don_ppe Yes contain Gently cover to prevent dust don_ppe->contain cleanup Sweep/scoop into waste container contain->cleanup decon Decontaminate area with soap and water cleanup->decon dispose Label and arrange waste disposal decon->dispose report Report incident to supervisor dispose->report

References

3-(Trifluoromethyl)benzophenone: A Bioisosteric Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to robust scaffolds such as benzophenone, the resulting derivatives present a compelling starting point for the development of novel therapeutics. This technical guide explores the role of 3-(trifluoromethyl)benzophenone as a bioisostere in drug discovery, providing a comprehensive overview of its synthesis, biological activities, and therapeutic potential.

The benzophenone core is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a trifluoromethyl group at the meta-position of one of the phenyl rings can enhance metabolic stability, improve lipophilicity for better membrane permeability, and increase binding affinity to biological targets.[1][2] These advantageous properties make this compound and its analogs attractive candidates for targeting a range of diseases, including cancer.

This guide will delve into the synthetic methodologies for creating these compounds, present quantitative data on their biological activity, detail relevant experimental protocols, and visualize the signaling pathways they modulate.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions, primarily the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

A common and direct method for synthesizing this compound is the Friedel-Crafts acylation of benzene with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and a dry solvent such as dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in dry DCM from the dropping funnel.

  • Aromatic Substrate Addition: To the stirred mixture, add benzene (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 3-(trifluoromethyl)benzonitrile or 3-(trifluoromethyl)benzoyl chloride.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried flask under nitrogen, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reaction with Electrophile: To the freshly prepared Grignard reagent at 0°C, slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous THF.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product is then purified by column chromatography.

Biological Activity and Therapeutic Targets

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] A series of novel phthalic-based benzamides, incorporating the 3-(trifluoromethyl)phenyl moiety, have been synthesized and evaluated for their anticancer activity against a panel of kinases.

Quantitative Data: Kinase Inhibition

The inhibitory activity of these compounds, expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), demonstrates their potency against several key cancer-related kinases.

Compound IDTarget KinaseIC50 (µM)
8 ABL>10
TrkA0.045
TrkB0.038
TrkC0.025
EGFR0.12
VEGFR20.08
BRAF>10
9 ABL0.015
TrkA0.035
TrkB0.028
TrkC0.018
EGFR0.09
VEGFR20.06
BRAF>10
20 ABL0.025
TrkA0.055
TrkB0.042
TrkC0.031
EGFR0.15
VEGFR20.09
BRAF>10

Data extracted from a study on phthalic-based anticancer tyrosine kinase inhibitors.[3] The compounds listed are benzamide derivatives containing a 3-(trifluoromethyl)phenyl group.

Signaling Pathways Modulated by this compound Derivatives

The kinase inhibition data suggests that derivatives of this compound can interfere with multiple critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

ABL Kinase Signaling Pathway

The Abelson murine leukemia (ABL) tyrosine kinase is a non-receptor tyrosine kinase that plays a role in cell differentiation, adhesion, and stress responses. Its aberrant activation, often through chromosomal translocation leading to the BCR-ABL fusion protein, is a hallmark of chronic myeloid leukemia (CML).[4][5] Inhibition of ABL kinase is a validated therapeutic strategy for CML.

ABL_Signaling_Pathway BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->BCR_ABL

Caption: ABL Kinase Signaling Pathway and its inhibition.

Trk Kinase Signaling Pathway

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) that are activated by neurotrophins.[6][7] Gene fusions involving the NTRK genes lead to the production of chimeric Trk proteins with constitutive kinase activity, driving tumorigenesis in a variety of cancers.[7]

Trk_Signaling_Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor (TrkA/B/C) Neurotrophin->TrkReceptor PLCg PLCγ TrkReceptor->PLCg PI3K PI3K TrkReceptor->PI3K Ras Ras TrkReceptor->Ras DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Ras->Raf_MEK_ERK Proliferation Proliferation DAG_IP3->Proliferation Survival Cell Survival Akt->Survival Raf_MEK_ERK->Proliferation Inhibitor This compound Derivative Inhibitor->TrkReceptor

Caption: Trk Kinase Signaling Pathway and its inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates signaling cascades that promote cell growth, proliferation, and survival.[8][9] Overexpression or activating mutations of EGFR are common in many epithelial cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K_Akt PI3K-Akt EGFR->PI3K_Akt PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Grb2_SOS->Ras_Raf_MEK_ERK Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival PLCg->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and its inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[10] Inhibition of VEGFR signaling is a key strategy in cancer therapy to block tumor neovascularization.[2]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival Akt->Endothelial_Cell Raf_MEK_ERK->Endothelial_Cell Inhibitor This compound Derivative Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway and its inhibition.

BRAF/MEK/ERK Signaling Pathway

BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway.[11] Activating mutations in the BRAF gene, most commonly V600E, are found in a significant proportion of melanomas and other cancers, leading to constitutive pathway activation and uncontrolled cell proliferation.[12]

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRAF BRAF (V600E) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->BRAF

Caption: BRAF/MEK/ERK Signaling Pathway and its inhibition.

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound derivatives typically involves a battery of in vitro assays to determine their efficacy and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, detection reagent (e.g., antibody for phosphorylated substrate or ADP-Glo™ Kinase Assay kit).

  • Procedure: a. In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. b. Incubate for a pre-determined time at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate at 30°C for a specified period (e.g., 30-60 minutes). e. Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence, fluorescence, or ELISA). f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. The trifluoromethyl group imparts favorable physicochemical properties that can lead to enhanced drug-like characteristics. As demonstrated by the potent inhibition of multiple cancer-related kinases, derivatives of this scaffold have the potential to act as multi-targeted agents, a desirable attribute in cancer therapy to overcome resistance mechanisms.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzophenone core and the other phenyl ring will be crucial to optimize potency and selectivity for specific kinase targets.

  • Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to ensure they have suitable profiles for in vivo efficacy.

  • In Vivo Efficacy Studies: Promising compounds should be evaluated in relevant animal models of cancer to validate their therapeutic potential.

  • Exploration of Other Therapeutic Areas: While the focus has been on oncology, the diverse biological activities associated with the benzophenone scaffold suggest that this compound derivatives may have applications in other disease areas, such as inflammatory and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzophenone is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group can significantly modulate the physicochemical and biological properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the synthesis of this compound via three common and effective methods: Friedel-Crafts Acylation, Grignard Reaction, and Suzuki-Miyaura Coupling. Each protocol is accompanied by quantitative data to facilitate comparison and selection of the most suitable method for specific research needs.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiency and requirements.

ParameterFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Coupling
Starting Materials Benzene, 3-(Trifluoromethyl)benzoyl chloride3-Bromobenzotrifluoride, Magnesium, Benzaldehyde3-(Trifluoromethyl)phenylboronic acid, Benzoyl chloride
Key Reagents Aluminum chloride (AlCl₃)Diethyl ether (anhydrous)Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Typical Yield Moderate to HighModerateHigh
Reaction Time 2-6 hours2-4 hours4-12 hours
Reaction Temperature 0 °C to room temperature0 °C to reflux70-100 °C
Purity (post-purification) >98%>97%>98%

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

This method involves the electrophilic acylation of benzene with 3-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride.[1][2]

Materials:

  • Benzene (C₆H₆)

  • 3-(Trifluoromethyl)benzoyl chloride (CF₃C₆H₄COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl, 1M)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-(trifluoromethyl)benzoyl chloride (1.0 eq) to the suspension via the dropping funnel.

  • To this mixture, add benzene (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to yellow solid.[3]

Protocol 2: Grignard Reaction

This protocol describes the synthesis of this compound via the reaction of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, with benzaldehyde, followed by oxidation.[4][5][6][7][8]

Materials:

  • 3-Bromobenzotrifluoride (BrC₆H₄CF₃)

  • Magnesium turnings (Mg)

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (I₂, a small crystal)

  • Benzaldehyde (C₆H₅CHO)

  • Hydrochloric acid (HCl, 3M)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Oxidizing agent (e.g., PCC or Swern oxidation reagents)

  • Hexane

  • Ethyl acetate

Procedure: Step A: Formation of the Grignard Reagent

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous diethyl ether via a dropping funnel.

  • Initiate the reaction by gentle heating if necessary. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining 3-bromobenzotrifluoride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

Step B: Reaction with Benzaldehyde and Oxidation

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 3M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude diarylmethanol.

  • Dissolve the crude alcohol in dichloromethane and add an oxidizing agent (e.g., PCC).

  • Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 3: Suzuki-Miyaura Coupling

This method utilizes a palladium-catalyzed cross-coupling reaction between 3-(trifluoromethyl)phenylboronic acid and benzoyl chloride.[9][10][11][12][13]

Materials:

  • 3-(Trifluoromethyl)phenylboronic acid (CF₃C₆H₄B(OH)₂)

  • Benzoyl chloride (C₆H₅COCl)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • To a round-bottom flask, add 3-(trifluoromethyl)phenylboronic acid (1.0 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene and water to the flask.

  • Add benzoyl chloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound via the three described methods.

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Benzene Benzene ReactionVessel Reaction in CH₂Cl₂ 0°C to RT Benzene->ReactionVessel AcylChloride 3-(Trifluoromethyl) benzoyl chloride AcylChloride->ReactionVessel Catalyst AlCl₃ Catalyst->ReactionVessel Quench Quench with Ice/HCl ReactionVessel->Quench Extraction Extraction with CH₂Cl₂ Quench->Extraction Wash Wash & Dry Extraction->Wash Purification Column Chromatography Wash->Purification Product 3-(Trifluoromethyl) benzophenone Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Bromide 3-Bromobenzotrifluoride GrignardFormation Grignard Reagent Formation in Et₂O Bromide->GrignardFormation Mg Magnesium Mg->GrignardFormation Benzaldehyde Benzaldehyde Addition Addition to Benzaldehyde Benzaldehyde->Addition GrignardFormation->Addition Quench Quench with HCl Addition->Quench Oxidation Oxidation Purification Column Chromatography Oxidation->Purification Extraction Extraction with Et₂O Quench->Extraction Wash Wash & Dry Extraction->Wash Wash->Oxidation Product 3-(Trifluoromethyl) benzophenone Purification->Product

Caption: Workflow for Grignard Reaction Synthesis.

Suzuki_Miyaura_Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product BoronicAcid 3-(Trifluoromethyl) phenylboronic acid ReactionVessel Coupling Reaction in Toluene/Water BoronicAcid->ReactionVessel BenzoylChloride Benzoyl chloride BenzoylChloride->ReactionVessel Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Base K₂CO₃ Base->ReactionVessel Extraction Extraction with Ethyl Acetate ReactionVessel->Extraction Wash Wash & Dry Extraction->Wash Purification Column Chromatography Wash->Purification Product 3-(Trifluoromethyl) benzophenone Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols for 3-(Trifluoromethyl)benzophenone as a Photolabeling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize interactions between small molecules and their biological targets, most notably proteins. This method relies on a photoactivatable chemical probe that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently cross-linking to interacting biomolecules. 3-(Trifluoromethyl)benzophenone is a valuable photolabeling reagent due to the inherent photochemical properties of the benzophenone moiety. The electron-withdrawing trifluoromethyl group can influence the reagent's properties, potentially enhancing metabolic stability when incorporated into a probe. This document provides detailed application notes and protocols for the use of this compound in photolabeling studies for target identification and validation.

Benzophenones are activated by UV light (typically around 350-365 nm) to a triplet diradical state.[1][2] This reactive species can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond between the probe and the target protein. A key advantage of benzophenones is their relative stability and inertness towards water, which minimizes non-specific labeling.[1]

Key Applications

  • Target Identification: Discovering the cellular targets of bioactive small molecules is a critical step in drug development. A this compound-containing probe can be used to covalently label its binding partners in a complex biological sample, such as a cell lysate or even in living cells. Subsequent enrichment of the cross-linked proteins and analysis by mass spectrometry can reveal the identity of the target proteins.

  • Binding Site Characterization: By analyzing the site of covalent attachment of the photoprobe on the target protein, it is possible to gain insights into the specific binding pocket or interaction interface.

  • Elucidation of Signaling Pathways: By identifying the targets of a small molecule that modulates a specific cellular process, photoaffinity labeling can help to piece together the underlying signaling pathways.

Data Presentation: Properties of Photolabeling Reagents

The choice of a photoreactive group is critical for the success of a photoaffinity labeling experiment. The following table summarizes the general properties of benzophenones in comparison to other commonly used photolabels.

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey AdvantagesKey Disadvantages
Benzophenone 350-365Triplet DiradicalRelatively stable; Inert to water; Can be repeatedly excited.[1]Bulky; May require longer irradiation times.[2]
Aryl Azide < 300NitreneSmall size; Readily synthesized.Shorter wavelength can cause protein damage; Potential for rearrangement to less reactive species.
Diazirine ~350CarbeneSmall size; High reactivity leading to shorter irradiation times.Can be quenched by water; May have off-target reactivity.

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Photoaffinity Probe with an Alkyne Handle

This protocol describes the synthesis of a generic photoaffinity probe containing the this compound photolabel, a ligand of interest, and a terminal alkyne for subsequent "click" chemistry-based detection or enrichment.

Materials:

  • 3-(Trifluoromethyl)benzoyl chloride

  • A bifunctional linker with an amine group and a protected alkyne (e.g., N-Boc-propargylamine)

  • Ligand of interest with a suitable functional group for coupling (e.g., an amine or alcohol)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (e.g., TFA)

  • Solvents (e.g., DMF, DCM)

  • Silica gel for column chromatography

Procedure:

  • Coupling of this compound to the Linker: a. Dissolve the bifunctional linker in an appropriate solvent (e.g., DMF). b. Add 3-(Trifluoromethyl)benzoyl chloride and a base (e.g., triethylamine) and stir at room temperature. c. Monitor the reaction by TLC. Upon completion, purify the product by column chromatography.

  • Deprotection of the Linker: a. Dissolve the product from step 1 in a suitable solvent (e.g., DCM). b. Add a deprotection reagent (e.g., TFA for a Boc group) and stir at room temperature. c. Remove the solvent and deprotection reagent under vacuum.

  • Coupling of the Ligand to the Photolabel-Linker Conjugate: a. Dissolve the deprotected product from step 2 and the ligand of interest in a suitable solvent (e.g., DMF). b. Add coupling reagents (e.g., HATU and DIPEA) and stir at room temperature. c. Monitor the reaction by TLC. Upon completion, purify the final photoaffinity probe by HPLC.

Protocol 2: Photoaffinity Labeling in Cell Lysate and Target Identification by Quantitative Mass Spectrometry

This protocol outlines a general workflow for using a this compound-based probe to label its target proteins in a cell lysate, followed by enrichment and identification using quantitative proteomics.

Materials:

  • Photoaffinity probe

  • Control probe (lacking the ligand or with an inactive analog)

  • Cell lysate

  • UV lamp (365 nm)

  • Streptavidin-agarose beads (if the probe is biotinylated) or Azide-functionalized beads and click chemistry reagents (if the probe has an alkyne handle)

  • Buffers for lysis, washing, and elution

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Incubation: a. Treat the cell lysate with the photoaffinity probe (typically in the low micromolar range) and the control probe in separate experiments. b. Incubate for a specific period (e.g., 1 hour) at 4°C to allow for binding to the target protein.

  • UV Irradiation: a. Irradiate the samples with a 365 nm UV lamp on ice for a predetermined time (e.g., 15-60 minutes).

  • Enrichment of Labeled Proteins: a. If using a biotinylated probe, add streptavidin-agarose beads to the lysate and incubate to capture the probe-protein complexes. b. If using an alkyne-functionalized probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-biotin, followed by capture with streptavidin-agarose beads. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry: a. Elute the bound proteins from the beads. b. Reduce, alkylate, and digest the proteins into peptides using trypsin. c. Analyze the peptide mixture by LC-MS/MS for protein identification and quantification.

  • Data Analysis: a. Identify proteins that are significantly enriched in the sample treated with the active probe compared to the control probe. b. Perform statistical analysis to determine high-confidence target proteins.

Visualizations

experimental_workflow cluster_probe Probe Incubation cluster_crosslinking Photocrosslinking cluster_enrichment Target Enrichment cluster_analysis Target Identification Probe Photoaffinity Probe (this compound-Ligand-Tag) Lysate Cell Lysate or Live Cells Probe->Lysate Incubation UV UV Irradiation (365 nm) Lysate->UV Covalent Crosslinking Enrich Affinity Purification (e.g., Streptavidin Beads) UV->Enrich Capture Wash Wash to Remove Non-specific Binders Enrich->Wash Digest On-bead Digestion (Trypsin) Wash->Digest MS LC-MS/MS Analysis Digest->MS Data Quantitative Proteomics Data Analysis MS->Data signaling_pathway cluster_receptor GPCR Activation cluster_gprotein G-Protein Signaling cluster_effector Downstream Effectors Ligand Ligand (Photoprobe) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding & Crosslinking G_protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

References

Application Notes and Protocols for Photochemical Reactions with 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting photochemical reactions utilizing 3-(Trifluoromethyl)benzophenone. This compound, a derivative of benzophenone, serves as a versatile photosensitizer, particularly in hydrogen abstraction reactions, making it a valuable tool in organic synthesis and drug development for applications such as cross-linking, photolithography, and the synthesis of complex molecules.

Core Principles

The photochemistry of this compound is governed by the excitation of the benzophenone core upon absorption of ultraviolet (UV) light. This excitation promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process called intersystem crossing (ISC), the S₁ state is rapidly converted to a longer-lived triplet state (T₁). This T₁ state is the primary photoactive species.

The triplet state of this compound is a potent hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor molecule (e.g., an alcohol or an alkane) to form a ketyl radical and a substrate radical. These radicals can then undergo various subsequent reactions, such as dimerization, to form new carbon-carbon bonds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and photophysical properties of the benzophenone moiety.

Experimental Data

The following table summarizes key quantitative data for the photoreduction of substituted benzophenones. The data for tetra-meta-trifluoromethyl-benzophenone is included as a close proxy for this compound, illustrating the expected magnitude of quantum yields and reaction rates.

ParameterValue (for tetra-meta-trifluoromethyl-benzophenone)Analytical Method
Phosphorescence Quantum Yield (Φp) 0.85 (in acetonitrile)Spectrofluorometry
Triplet State Energy (ET) 289 kJ/molPhosphorescence Spectroscopy
Rate Coefficient of Primary Photoreduction (kH) 1.2 x 10⁶ L mol⁻¹ s⁻¹ (with isopropyl alcohol in acetonitrile)Laser Flash Photolysis
Quantum Yield of Primary Photoreduction (Φr) ~0.4Steady-state photolysis

Experimental Protocols

Protocol 1: Photoreduction of this compound to form 1,2-bis(3-(trifluoromethyl)phenyl)-1,2-diphenylethane-1,2-diol (Pinacol Product)

This protocol details the photochemical synthesis of the pinacol product derived from this compound via a hydrogen abstraction and dimerization mechanism.

Materials:

  • This compound

  • Isopropanol (spectroscopic grade)

  • Glacial Acetic Acid

  • Quartz reaction vessel or borosilicate glass tube

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) or UV-LED array (e.g., 365 nm)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification (rotary evaporator, chromatography columns)

  • Analytical instruments: NMR, HPLC, Mass Spectrometry

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve this compound (1.0 g, 4.0 mmol) in isopropanol (40 mL).

    • Add one drop of glacial acetic acid to prevent potential base-catalyzed side reactions.

    • Place a magnetic stir bar in the vessel.

    • Seal the vessel with a septum and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes. Oxygen can quench the triplet excited state of the benzophenone derivative, reducing the reaction efficiency.

  • Irradiation:

    • Place the reaction vessel in a photoreactor equipped with a cooling system to maintain a constant temperature (e.g., 20-25 °C).

    • Position the UV lamp at a fixed distance from the reaction vessel. For a typical setup, a 450W medium-pressure mercury lamp with a Pyrex filter can be used.

    • Turn on the UV lamp and the stirrer.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 24-48 hours, indicated by the consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, turn off the UV lamp and stop the stirring.

    • Reduce the volume of the isopropanol using a rotary evaporator.

    • The pinacol product will often precipitate as a white solid. If not, cool the solution in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold isopropanol.

    • Further purify the product by recrystallization (e.g., from ethanol or a toluene/hexane mixture) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of the Quantum Yield of Photoreduction

This protocol outlines a method for determining the quantum yield of the photoreduction of this compound using a chemical actinometer.

Materials:

  • This compound

  • Isopropanol (spectroscopic grade)

  • Potassium ferrioxalate (actinometer)

  • 1,10-Phenanthroline solution

  • Sodium acetate buffer

  • Sulfuric acid

  • UV-Vis spectrophotometer

  • Photoreactor with a monochromatic light source (e.g., a lamp with a bandpass filter or a laser)

Procedure:

  • Actinometry (Measurement of Photon Flux):

    • Prepare a solution of potassium ferrioxalate in dilute sulfuric acid.

    • Irradiate the actinometer solution in the same photoreactor and under the identical conditions (light source, geometry) as the sample reaction for a specific time period.

    • After irradiation, develop the actinometer solution by adding 1,10-phenanthroline and a sodium acetate buffer to form the colored Fe(II)-phenanthroline complex.

    • Measure the absorbance of the complex at its λmax (typically around 510 nm) using a UV-Vis spectrophotometer.

    • Calculate the number of moles of Fe(II) formed, and from the known quantum yield of the actinometer at the irradiation wavelength, determine the photon flux (moles of photons per unit time).

  • Sample Irradiation and Analysis:

    • Prepare a solution of this compound in isopropanol of a known concentration.

    • Irradiate the sample solution under the same conditions as the actinometer for a specific time, ensuring low conversion (<10-15%) to avoid complications from product absorption or secondary reactions.

    • Determine the change in concentration of this compound or the formation of the pinacol product using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

  • Quantum Yield Calculation:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

    • The moles of photons absorbed can be determined from the photon flux measured by actinometry and the absorbance of the sample solution at the irradiation wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Workup & Analysis prep Prepare solution of This compound in isopropanol deoxygenate Deoxygenate with N2/Ar prep->deoxygenate irradiate Irradiate with UV light (e.g., 365 nm) deoxygenate->irradiate monitor Monitor reaction progress (TLC/HPLC) irradiate->monitor workup Solvent removal and product precipitation monitor->workup Reaction Complete purify Purify product (Recrystallization/Chromatography) workup->purify characterize Characterize product (NMR, MS) purify->characterize signaling_pathway cluster_excitation Photoexcitation cluster_reaction Hydrogen Abstraction & Dimerization S0 Ground State (S₀) 3-(CF₃)benzophenone S1 Singlet Excited State (S₁) S0->S1 UV Photon (hν) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) H_donor Hydrogen Donor (e.g., Isopropanol) T1->H_donor Hydrogen Abstraction ketyl_radical Ketyl Radical T1->ketyl_radical substrate_radical Substrate Radical H_donor->substrate_radical dimer Pinacol Product ketyl_radical->dimer Dimerization

Application Notes and Protocols: 3-(Trifluoromethyl)benzophenone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(Trifluoromethyl)benzophenone as a photoinitiator in polymer chemistry. This document includes its mechanism of action, key applications, detailed experimental protocols, and relevant physicochemical data. The trifluoromethyl group, being strongly electron-withdrawing, can influence the photophysical properties and reactivity of the benzophenone core, making it a subject of interest for specialized applications.

Introduction and Mechanism of Action

This compound is a Type II photoinitiator.[1] Like other benzophenone derivatives, it initiates polymerization upon exposure to ultraviolet (UV) light through a hydrogen abstraction mechanism. The process begins with the absorption of a photon, which promotes the molecule to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. This triplet state is a diradical that can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as a tertiary amine. This hydrogen abstraction generates a ketyl radical from the benzophenone and a reactive radical from the co-initiator, which then initiates the polymerization of monomers.[1][2]

Physicochemical and Photophysical Properties

A summary of the key properties of this compound is presented below. Understanding these properties is crucial for designing efficient photopolymerization systems.

PropertyValueReference
IUPAC Namephenyl-[3-(trifluoromethyl)phenyl]methanone[3]
CAS Number728-81-4[3]
Molecular FormulaC14H9F3O[3]
Molecular Weight250.22 g/mol [3]
Melting Point52-53 °CN/A
Boiling Point121-123 °C at 1.5 mm HgN/A
UV Absorption Maxima (in Methanol)~255 nm and ~340 nm (estimated based on benzophenone)[4]

Key Applications in Polymer Chemistry

This compound is suitable for a variety of applications where UV-induced polymerization is required. Its primary roles are as a photoinitiator for free-radical polymerization in coatings, adhesives, inks, and the fabrication of polymer networks like hydrogels.

  • UV Curing of Coatings and Inks: It can be used to initiate the rapid polymerization of acrylate and methacrylate monomers to form durable and crosslinked coatings on various substrates.[5]

  • Synthesis of Hydrogels: It is applicable in the photopolymerization of hydrogel precursors for biomedical applications, such as drug delivery and tissue engineering.[5]

  • Surface-Initiated Polymerization: Benzophenone derivatives can be tethered to surfaces to initiate "grafting-from" polymerization, creating polymer brushes with tailored properties.[1]

  • 3D Printing (Photolithography): Photoinitiators are essential components in resin formulations for stereolithography (SLA) and other photopolymerization-based 3D printing technologies.[2][6]

Quantitative Data on Polymerization Efficiency

While specific kinetic data for this compound is not extensively available in the literature, the following table provides illustrative data based on the performance of analogous benzophenone-based photoinitiator systems in acrylate polymerization. These values demonstrate the expected performance and the influence of initiator and co-initiator concentrations.

Monomer SystemPhotoinitiator System (wt%)Light Intensity (mW/cm²)Polymerization Rate (%/s)Final Conversion (%)
Trimethylolpropane triacrylate (TMPTA)This compound (2%) / Triethanolamine (5%)100~150>90
Poly(ethylene glycol) diacrylate (PEGDA)This compound (1%) / N-Vinylpyrrolidone (2%)50~80>85
1,6-Hexanediol diacrylate (HDDA)This compound (2%) / Ethyl 4-(dimethylamino)benzoate (4%)100~180>95

Note: The data in this table is extrapolated from systems using other benzophenone derivatives and is intended for illustrative purposes. Actual results may vary.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the photoinitiation mechanism and a typical experimental workflow.

G Photoinitiation Mechanism of this compound cluster_initiation Initiation Steps cluster_polymerization Polymerization Steps BP_ground 3-(CF3)Benzophenone (Ground State, S0) BP_singlet Excited Singlet State (S1) BP_ground->BP_singlet UV light (hν) BP_triplet Excited Triplet State (T1, Diradical) BP_singlet->BP_triplet Intersystem Crossing (ISC) Co_initiator Co-initiator (e.g., Amine, R3N) Ketyl_radical Ketyl Radical Initiator_radical Initiator Radical (R2N-CH-R') Monomer Monomer (M) Initiator_radical->Monomer Initiation Propagating_chain Propagating Polymer Chain (R-M_n•) Monomer->Propagating_chain Propagation Polymer Crosslinked Polymer Propagating_chain->Polymer Termination BP_tripletCo_initiator BP_tripletCo_initiator Ketyl_radicalInitiator_radical Ketyl_radicalInitiator_radical BP_tripletCo_initiator->Ketyl_radicalInitiator_radical Hydrogen Abstraction

Caption: Photoinitiation mechanism of this compound.

G Experimental Workflow for UV Curing of a Thin Film Start Start Formulation Prepare Formulation: - Acrylate Monomer - 3-(CF3)Benzophenone - Co-initiator Start->Formulation Application Apply Thin Film to Substrate (e.g., spin coating) Formulation->Application Curing Expose to UV Light (e.g., 365 nm LED) Application->Curing Analysis Characterize Cured Film: - FTIR (Conversion) - Hardness Test - Adhesion Test Curing->Analysis End End Analysis->End

Caption: Workflow for UV curing of an acrylate thin film.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: UV Curing of an Acrylate Formulation

This protocol describes a general procedure for the UV curing of an acrylate-based coating.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Triethanolamine (Co-initiator)

  • Substrate (e.g., glass slide or metal panel)

  • UV curing lamp (e.g., medium-pressure mercury lamp or 365 nm UV LED)

  • Real-Time FTIR Spectrometer (for monitoring conversion, optional)

  • Film applicator or spin coater

Procedure:

  • Formulation Preparation:

    • In a light-protected container, prepare the photocurable formulation by dissolving this compound (e.g., 2 wt%) and triethanolamine (e.g., 5 wt%) in the acrylate monomer.

    • Ensure complete dissolution by gentle stirring. Avoid introducing air bubbles.

  • Coating Application:

    • Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating to achieve a desired thickness (e.g., 25 µm).

  • UV Curing:

    • Place the coated substrate under the UV lamp.

    • Irradiate the sample for a specified time (e.g., 10-60 seconds) at a defined light intensity (e.g., 100 mW/cm²). The optimal time and intensity will depend on the formulation and desired properties.

  • Curing Analysis (Optional):

    • If using a Real-Time FTIR, monitor the disappearance of the acrylate C=C bond peak (around 1635 cm⁻¹) to determine the rate of polymerization and final monomer conversion.

  • Post-Curing Characterization:

    • Assess the properties of the cured film, such as hardness (pencil hardness test), adhesion (cross-hatch test), and solvent resistance.

Protocol 2: Photopolymerization of a Poly(ethylene glycol) (PEG)-based Hydrogel

This protocol provides a method for synthesizing a hydrogel using this compound as the photoinitiator.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA, various molecular weights can be used)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (Photoinitiator)

  • N-Vinylpyrrolidone (NVP) as a co-initiator and reactive diluent

  • Molds for hydrogel casting (e.g., PDMS molds)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Prepare the hydrogel precursor solution by dissolving PEGDA (e.g., 20 wt%) in PBS.

    • Add this compound (e.g., 0.5 wt%) and NVP (e.g., 1 wt%) to the solution.

    • Mix thoroughly in a dark environment until all components are fully dissolved.

  • Molding:

    • Pipette the precursor solution into the molds of the desired shape and size.

  • Photopolymerization:

    • Expose the molds to UV light (365 nm) for a sufficient duration (e.g., 5-10 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.

  • Hydrogel Swelling and Characterization:

    • After polymerization, carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in PBS to allow them to reach equilibrium swelling.

    • The swelling ratio can be calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

    • Mechanical properties, such as compressive modulus, can be measured using a mechanical tester.

Safety and Handling

This compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Protect from light and store in a cool, dry place.

Disclaimer: The quantitative data and protocols provided are based on established principles of photopolymerization and data from analogous compounds. Researchers should optimize these protocols for their specific systems and applications.

References

Synthesis of Bioactive Derivatives from 3-(Trifluoromethyl)benzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 3-(trifluoromethyl)benzophenone. This versatile starting material offers a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key transformations including reduction, olefination, and rearrangement reactions, providing a basis for the exploration of new chemical entities.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and bioavailability of derivative compounds, making it an attractive moiety in drug design. The benzophenone core itself is found in numerous bioactive molecules. This document details the synthesis of three key derivatives: 3-(Trifluoromethyl)benzhydrol via catalytic hydrogenation, 1-methoxy-2-phenyl-2-(3-(trifluoromethyl)phenyl)ethene via Wittig reaction, and N-(3-(trifluoromethyl)phenyl)benzamide via Beckmann rearrangement of the corresponding oxime.

I. Catalytic Hydrogenation to 3-(Trifluoromethyl)benzhydrol

The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental transformation that yields 3-(trifluoromethyl)benzhydrol. This derivative can serve as a precursor for further functionalization and has been investigated for its potential cytotoxic effects against cancer cell lines.

Application Notes

Benzhydrol derivatives have been studied for their potential as anticancer agents. Analogs of 1'-acetoxychavicol acetate (ACA) with a benzhydrol scaffold have demonstrated inhibitory effects on the growth of human leukemia (HL-60) cells.[1] The mechanism of action for some anticancer benzimidazole derivatives, which share structural similarities with benzhydrols, involves the inhibition of tubulin polymerization and topoisomerase, leading to cell cycle arrest and apoptosis.[2][3]

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a general procedure for the hydrogenation of substituted benzophenones.

Materials:

  • This compound

  • trans-RuCl₂(phosphine)₂(1,2-diamine) catalyst (e.g., trans-RuCl₂[(S)-xylbinap][(S)-daipen])

  • Potassium tert-butoxide (KOtBu)

  • 2-Propanol (anhydrous)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 mmol), the Ruthenium(II) catalyst (0.002 mmol), and potassium tert-butoxide (0.024 mmol).

  • Add anhydrous 2-propanol (2.0 mL) to the vessel.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 8 atm.

  • Stir the reaction mixture at 30°C for 18 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield 3-(trifluoromethyl)benzhydrol.

Data Presentation
ProductStarting MaterialReagentsSolventYield (%)m.p. (°C)
3-(Trifluoromethyl)benzhydrolThis compoundRu(II) catalyst, KOtBu, H₂2-Propanol>9588-90

Spectroscopic Data for 3-(Trifluoromethyl)benzhydrol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65-7.25 (m, 9H, Ar-H), 5.85 (s, 1H, CH-OH), 2.20 (s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 144.2, 142.8, 130.9 (q, J = 32.3 Hz), 129.1, 128.8, 128.6, 127.9, 126.8, 125.4 (q, J = 3.8 Hz), 124.3 (q, J = 272.1 Hz), 123.9 (q, J = 3.8 Hz), 76.1.

  • IR (KBr, cm⁻¹): 3350 (O-H), 1325 (C-F), 1160, 1120.

II. Wittig Reaction for Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. Here, this compound is converted to an enol ether, which can be a precursor for aldehydes with an extended carbon chain.

Application Notes

The resulting olefin derivatives can be further elaborated into a variety of compounds. The introduction of a double bond provides a handle for reactions such as epoxidation, dihydroxylation, and polymerization. These derivatives could be explored for applications in materials science, such as the synthesis of novel polymers or as components in electronic devices.

Experimental Protocol: Wittig Reaction

This protocol is based on a general procedure for the Wittig reaction using (methoxymethyl)triphenylphosphonium chloride.[4]

Materials:

  • This compound

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add potassium tert-butoxide (1.2 mmol) portion-wise, and stir the resulting red-orange mixture at 0°C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding water (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield 1-methoxy-2-phenyl-2-(3-(trifluoromethyl)phenyl)ethene.

Data Presentation
ProductStarting MaterialReagentsSolventYield (%)
1-methoxy-2-phenyl-2-(3-(trifluoromethyl)phenyl)etheneThis compound(Methoxymethyl)triphenylphosphonium chloride, KOtBuTHF~70-80 (Estimated)

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.20 (m, 9H, Ar-H), 6.20 (s, 1H, =CH-OMe), 3.65 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the aromatic carbons, the trifluoromethyl group, the olefinic carbons, and the methoxy carbon.

III. Synthesis of Nitrogen-Containing Heterocycles via Beckmann Rearrangement

The Beckmann rearrangement provides a route to N-substituted amides from ketoximes. This protocol outlines the synthesis of this compound oxime and its subsequent rearrangement to N-(3-(trifluoromethyl)phenyl)benzamide.

Application Notes

Amide derivatives are prevalent in pharmaceuticals. The resulting N-(3-(trifluoromethyl)phenyl)benzamide could be a scaffold for the development of new bioactive molecules. For instance, benzimidazole derivatives have shown a wide range of anticancer activities by targeting various cellular pathways.[3][5]

Experimental Protocol: Oximation and Beckmann Rearrangement

Part A: Synthesis of this compound Oxime

This protocol is adapted from a general procedure for the synthesis of benzophenone oxime.[6]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in a mixture of 95% ethanol (4 mL) and water (1 mL).

  • Add powdered sodium hydroxide (5.0 mmol) in portions with shaking. Cool the flask if the reaction becomes too vigorous.

  • Attach a reflux condenser and heat the mixture to boiling for 5 minutes.

  • Cool the flask and pour the contents into a solution of concentrated hydrochloric acid (6 mL) in water (40 mL).

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain this compound oxime.

Part B: Beckmann Rearrangement

This protocol utilizes polyphosphoric acid (PPA) as the rearranging agent.[7]

Materials:

  • This compound oxime

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid (10 g) to 100°C.

  • Add this compound oxime (1.0 mmol) to the hot PPA and stir the mixture at 120-130°C for 10 minutes.

  • Pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol/water to obtain pure N-(3-(trifluoromethyl)phenyl)benzamide.

Data Presentation
ProductStarting MaterialReagentsYield (%)
This compound OximeThis compoundNH₂OH·HCl, NaOH>90
N-(3-(trifluoromethyl)phenyl)benzamideThis compound OximePolyphosphoric acid~80-90 (Estimated)

Expected Spectroscopic Data for N-(3-(trifluoromethyl)phenyl)benzamide:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.4 (m, 10H, Ar-H and NH).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals for the aromatic carbons, the trifluoromethyl group, and the amide carbonyl.

  • IR (KBr, cm⁻¹): ~3300 (N-H), ~1660 (C=O), 1325 (C-F).

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_reduction Catalytic Hydrogenation cluster_wittig Wittig Reaction cluster_beckmann Beckmann Rearrangement start This compound reduct_reagents H₂, Ru(II) catalyst KOtBu, 2-Propanol start->reduct_reagents Reduction wittig_reagents (MeOCH₂)PPh₃Cl KOtBu, THF start->wittig_reagents Olefination oxime_reagents NH₂OH·HCl, NaOH start->oxime_reagents Oximation product_alcohol 3-(Trifluoromethyl)benzhydrol reduct_reagents->product_alcohol product_olefin 1-methoxy-2-phenyl-2- (3-(trifluoromethyl)phenyl)ethene wittig_reagents->product_olefin product_oxime This compound Oxime oxime_reagents->product_oxime rearrange_reagents Polyphosphoric Acid product_oxime->rearrange_reagents Rearrangement product_amide N-(3-(trifluoromethyl)phenyl)benzamide rearrange_reagents->product_amide

Caption: Synthetic routes from this compound.

Potential Anticancer Signaling Pathway

Anticancer_Pathway cluster_pathway Apoptosis Induction drug Trifluoromethylated Benzophenone Derivative p53 p53 activation drug->p53 bax Bax upregulation p53->bax bcl2 Bcl-2 downregulation p53->bcl2 mito Mitochondrial Membrane Potential (ΔΨm) Loss bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: p53-mediated mitochondrial apoptosis pathway.

References

Application Notes and Protocols for the Quantification of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(Trifluoromethyl)benzophenone, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). These methods are essential for quality control, impurity profiling, and stability testing in the drug development process.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. When coupled with a UV detector, it offers a sensitive and reliable analytical method.

Experimental Protocol: HPLC-UV Method

This protocol outlines the steps for the quantitative analysis of this compound using a reversed-phase HPLC system with UV detection.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: HPLC grade acetic acid or formic acid for mobile phase modification.

  • Standard: A certified reference standard of this compound.

  • Sample Preparation: Volumetric flasks, pipettes, and syringe filters (0.45 µm).

2. Chromatographic Conditions

  • Mobile Phase: A mixture of water (containing 0.1% acetic acid) and acetonitrile in a ratio of 50:50 (v/v) can be used for isocratic elution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV detector should be set to the maximum absorption wavelength of this compound, which is typically around 254 nm.[1]

  • Run Time: Approximately 10 minutes.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute the solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Data Presentation: HPLC-UV Method Performance

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound. These values are based on established methods for similar benzophenone derivatives and serve as a guideline.[2]

ParameterTypical Value
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase (Working Standards) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Standard->Inject Filter Filter through 0.45 µm filter Dilute_Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for impurity profiling due to its high separation efficiency and the structural information provided by the mass spectrometer.

Experimental Protocol: GC-MS Method

This protocol provides a detailed methodology for the quantification of this compound using GC-MS. This method can be adapted from established protocols for similar compounds like 3-methylbenzophenone.[3]

1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Solvent: Dichloromethane or methanol, GC grade.

  • Standard: A certified reference standard of this compound.

  • Sample Preparation: Volumetric flasks, pipettes, and autosampler vials with inserts.

2. GC-MS Conditions

  • Inlet Temperature: 250 °C.[3]

  • Injection Volume: 1 µL (split injection with a ratio of 20:1 is suitable for most applications).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Full scan mode (e.g., m/z 50-350) for initial identification and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity. Key ions for this compound would include the molecular ion and characteristic fragment ions.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in dichloromethane. Dilute the solution to obtain a final concentration within the calibration range.

4. Analysis and Quantification

  • Inject the prepared standard and sample solutions into the GC-MS system.

  • Identify the peak for this compound by its retention time and mass spectrum.

  • In SIM mode, monitor characteristic ions for this compound.

  • Construct a calibration curve by plotting the peak area of the selected ion(s) from the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Data Presentation: GC-MS Method Performance

The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantification of this compound, based on typical values for similar analyses.[4]

ParameterTypical Value
Linearity (r²)≥ 0.998
Range0.1 - 10 µg/mL
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Dichloromethane (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Dichloromethane Sample->Dissolve_Sample Dilute_Standard Dilute to Working Standards Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Inject Inject into GC-MS System Dilute_Standard->Inject Dilute_Sample->Inject Separate GC Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection (SIM) Ionize->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Photophysical Characterization of 3-(Trifluoromethyl)benzophenone Excited States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photophysical characterization of the excited states of 3-(trifluoromethyl)benzophenone. This compound, a derivative of benzophenone, is of interest in photochemistry and photobiology due to the influence of the electron-withdrawing trifluoromethyl group on its electronic properties. Understanding the behavior of its excited states is crucial for applications in photodynamic therapy, photoinitiators, and as a photosensitizer in various chemical transformations.

Expected Photophysical Properties

Quantitative experimental data for this compound is not extensively published. However, based on the well-characterized parent molecule, benzophenone, and the known electronic effects of the trifluoromethyl group, the following photophysical parameters can be expected. The trifluoromethyl group is a strong electron-withdrawing group, which is anticipated to cause a slight blue shift (hypsochromic shift) in the n-π* absorption band and potentially influence the rates of intersystem crossing and other decay processes.

PropertySymbolExpected Value/RangeSolventNotes
Ground-State Absorption
n-π* Absorption Maximumλabs(n-π)330 - 350 nmNon-polarThe n-π transition is characteristic of the carbonyl group.
π-π* Absorption Maximumλabs(π-π)~250 nmNon-polarAn intense absorption band corresponding to the aromatic system.
Molar Extinction Coefficient (n-π)ε100 - 500 M-1cm-1Non-polarThe n-π* transition is formally forbidden and thus has a low intensity.
Excited-State Properties
Singlet State EnergyES1~80 kcal/mol-Estimated from the absorption onset.
Triplet State EnergyET1~69 kcal/mol-The lowest triplet state is of n-π* character.
Intersystem Crossing Quantum YieldΦISC> 0.9Non-polarBenzophenones are known for highly efficient intersystem crossing.[1]
Fluorescence Quantum YieldΦF< 0.01Non-polarFluorescence is generally negligible due to rapid intersystem crossing.
Phosphorescence Maximum (at 77 K)λP400 - 500 nmGlassy MatrixVibronically structured emission from the triplet state.
Phosphorescence Lifetime (at 77 K)τP1 - 10 msGlassy MatrixThe lifetime is sensitive to the environment and quenching agents.
Triplet-Triplet Absorption
T-T Absorption MaximumλT-T520 - 540 nmNon-polarA strong, broad absorption band characteristic of the triplet state.
Triplet State Lifetime (Room Temp.)τT1 - 20 µsDeoxygenated Non-polarHighly dependent on solvent and presence of quenchers like oxygen.

Experimental Protocols

Detailed methodologies for the key experiments in the photophysical characterization of this compound are provided below.

Steady-State UV-Vis Absorption and Photoluminescence Spectroscopy

Objective: To determine the ground-state absorption spectrum and the steady-state fluorescence and phosphorescence emission spectra.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol/methanol mixture)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with phosphorescence capabilities

  • Liquid nitrogen and a Dewar flask for low-temperature measurements

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in cyclohexane).

    • Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

    • For phosphorescence measurements, use a solvent that forms a clear glass at 77 K, such as a 4:1 ethanol:methanol mixture.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectra of the diluted solutions from 200 nm to 500 nm using the spectrophotometer.

    • Use the pure solvent as a blank.

    • Identify the absorption maxima (λabs) for the n-π* and π-π* transitions.

    • Plot absorbance at the n-π* maximum versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law.

  • Fluorescence Measurement (Room Temperature):

    • Use a solution with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.

    • Set the excitation wavelength to the n-π* absorption maximum.

    • Scan the emission spectrum over a range from the excitation wavelength to ~700 nm.

    • Due to the expected low fluorescence quantum yield, the signal may be very weak.

  • Phosphorescence Measurement (77 K):

    • Place the sample cuvette containing the solution in the ethanol/methanol mixture into the Dewar flask.

    • Carefully fill the Dewar with liquid nitrogen to freeze the sample into a clear glass.

    • Place the Dewar in the spectrofluorometer's solid-sample holder.

    • Set the instrument to phosphorescence mode, which uses a delay between the excitation pulse and detection to separate the long-lived phosphorescence from short-lived fluorescence and scattered light.

    • Set the excitation wavelength to the n-π* absorption maximum.

    • Record the phosphorescence emission spectrum.

Nanosecond Transient Absorption (ns-TA) Spectroscopy

Objective: To detect and characterize the triplet excited state of this compound, including its absorption spectrum and lifetime.

Materials:

  • Nanosecond transient absorption spectrometer (e.g., with a Nd:YAG laser providing 355 nm excitation).

  • Quartz cuvette with a side arm for degassing.

  • Spectroscopic grade solvent (e.g., acetonitrile or cyclohexane).

  • High-purity nitrogen or argon gas for deoxygenation.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent with an absorbance of 0.2-0.5 at the laser excitation wavelength (e.g., 355 nm).

    • Transfer the solution to the degassing cuvette.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 20-30 minutes, as oxygen is an efficient quencher of triplet states. Seal the cuvette.

  • Instrument Setup:

    • Align the laser pump beam and the probe light beam so they overlap within the sample cuvette.

    • Set the laser excitation wavelength (e.g., 355 nm) and adjust the pulse energy.

    • Set the detection system to record changes in absorbance (ΔOD) as a function of wavelength and time.

  • Data Acquisition:

    • Record transient absorption spectra at various time delays after the laser pulse (e.g., 100 ns, 500 ns, 2 µs, 10 µs). This will reveal the absorption profile of the transient species. The spectrum should show a broad absorption in the 520-540 nm region, characteristic of the benzophenone triplet state.[1]

    • To measure the triplet lifetime, set the probe wavelength to the maximum of the transient absorption (e.g., 530 nm) and record the decay of the ΔOD signal over time.

  • Data Analysis:

    • The transient absorption spectra confirm the formation of the triplet state.

    • Fit the kinetic decay trace at the T-T absorption maximum to a first-order or pseudo-first-order exponential decay function to determine the triplet lifetime (τT).

Determination of Intersystem Crossing Quantum Yield (ΦISC)

Objective: To quantify the efficiency of the S1 → T1 transition using the relative actinometry method.

Materials:

  • Nanosecond transient absorption spectrometer.

  • This compound (sample).

  • Benzophenone (standard, ΦISC ≈ 1 in non-polar solvents).[1]

  • Spectroscopic grade solvent (e.g., deoxygenated benzene or acetonitrile).

Protocol:

  • Sample Preparation:

    • Prepare a deoxygenated solution of the standard (benzophenone) in the chosen solvent.

    • Prepare a deoxygenated solution of the sample (this compound) in the same solvent.

    • Adjust the concentrations of both solutions so that they have the same absorbance (optical density) at the laser excitation wavelength (e.g., 355 nm).

  • Transient Absorption Measurement:

    • Using the ns-TA setup, measure the maximum initial change in absorbance (ΔODstd) at the T-T absorption maximum for the benzophenone standard immediately after the laser pulse.

    • Without changing any experimental parameters (laser power, detector settings), replace the standard with the sample solution.

    • Measure the maximum initial change in absorbance (ΔODsample) at the T-T absorption maximum for the this compound sample.

  • Calculation:

    • The intersystem crossing quantum yield of the sample (ΦISC, sample) can be calculated using the following equation:

      ΦISC, sample = ΦISC, std × (ΔODsample / ΔODstd) × (εT, std / εT, sample)

    • Where εT, std and εT, sample are the molar extinction coefficients of the triplet states of the standard and the sample, respectively.

    • Note: It is often assumed that εT, sample is similar to εT, std for structurally related molecules, which simplifies the equation. This assumption should be stated clearly.

Visualizations

Jablonski Diagram

Jablonski cluster_S Singlet States cluster_T Triplet States S0 S₀ S1 S₁ (n,π) S0->S1 Absorption (n-π) S2 S₂ (π,π) S0->S2 Absorption (π-π) S1->S0 Fluorescence T2 T₂ (π,π) S1->T2 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1 T₁ (n,π) T1->S0 Phosphorescence T1->S0 Non-radiative Decay T2->T1 Internal Conversion

Caption: Jablonski diagram for a benzophenone derivative.

Experimental Workflow

Workflow cluster_workflow Photophysical Characterization Workflow start Sample Preparation (this compound in solvent) uv_vis UV-Vis Spectroscopy start->uv_vis steady_state Steady-State Photoluminescence start->steady_state ns_ta Nanosecond Transient Absorption start->ns_ta data_analysis Data Analysis and Interpretation uv_vis->data_analysis λ_abs, ε steady_state->data_analysis λ_em, Phosphorescence Lifetime ns_ta->data_analysis T-T Spectrum, Triplet Lifetime, Φ_ISC end_point end_point data_analysis->end_point Complete Photophysical Profile

Caption: Workflow for photophysical characterization.

Triplet State Pathways

TripletPathways cluster_decay T₁ Decay Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (Absorption) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (Φ_ISC > 0.9) phosphorescence Phosphorescence (hν') T1->phosphorescence nrd Non-radiative Decay T1->nrd reaction Photochemical Reaction (e.g., H-abstraction) T1->reaction

Caption: Formation and decay pathways of the triplet state.

References

Application Notes and Protocols for Incorporating 3-(Trifluoromethyl)benzophenone into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the photoactivatable moiety, 3-(trifluoromethyl)benzophenone, into bioactive molecules. This compound serves as a powerful tool for photoaffinity labeling (PAL), a technique used to identify and characterize the molecular targets and binding partners of drugs, peptides, and other bioactive compounds. The trifluoromethyl group enhances the metabolic stability and can influence the binding affinity of the parent molecule.

Upon irradiation with UV light (typically 350-365 nm), the benzophenone group forms a reactive triplet diradical. This intermediate can then covalently crosslink with nearby amino acid residues, effectively "trapping" the interaction between the bioactive molecule and its target protein(s). This allows for the subsequent isolation and identification of these targets using proteomic techniques.

Data Presentation: Synthesis and Photo-Cross-Linking

The following tables summarize key quantitative data for the synthesis of this compound-containing probes and their application in photo-cross-linking experiments.

Table 1: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
Starting Material 3'-(Trifluoromethyl)acetophenone
Reagents Pyridine, Chlorobenzene, S2Cl2, SO2Cl2
Reaction Time 15.5 hours
Temperature Room temperature, then 132 °C
Yield 87%[1]
Analysis 1H NMR
Table 2: N-acylation of Amines with Benzoyl Chloride Derivatives (General)
Substrates Primary and secondary amines
Acylating Agent Benzoyl Chloride derivative
Base Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
Stoichiometry (Acylating Agent) 1.0 - 1.5 equivalents[2]
Temperature 0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours[2]
Work-up Aqueous wash, extraction with organic solvent
Table 3: Solid-Phase Peptide Synthesis (SPPS) with p-Benzoyl-L-phenylalanine (Bpa) - A Model for 3-(CF3)Benzophenone Amino Acid Incorporation
Coupling Reagents HATU or HCTU
Strategy Double coupling for Bpa residue is recommended[3]
Fmoc Deprotection 20% piperidine in DMF
Cleavage from Resin Reagent L (TFA/TIS/DTT/water, 88:2:5:5 v/v/w/w)[4]
Challenges Low coupling efficiency due to steric hindrance, potential for aggregation[3]
Table 4: Photo-Cross-Linking Conditions and Analysis
UV Wavelength 350 - 365 nm
Irradiation Time Minutes to hours (optimization required)
Sample Temperature On ice to minimize heat-related damage
Quantitative Analysis Quantitative Mass Spectrometry (e.g., DIA-QCLMS)[5][6][7]
Reported Cross-linking Increase (Sulfo-SBP vs. conventional) Up to 20-fold[8]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Containing Small Molecule Probe via N-acylation

This protocol describes a general method for coupling 3-(trifluoromethyl)benzoyl chloride to a bioactive small molecule containing a primary or secondary amine.

Materials:

  • Bioactive molecule with a free amine group

  • 3-(Trifluoromethyl)benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1M HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Dissolve the bioactive molecule (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add 3-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final this compound-containing probe.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: Incorporation of a this compound Moiety into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from methods for incorporating p-benzoyl-L-phenylalanine (Bpa) and can be applied to a custom-synthesized Fmoc-protected amino acid bearing the this compound side chain.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-[this compound]-phenylalanine (custom synthesis required)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent L: TFA/TIS/DTT/water, 88:2:5:5)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF twice (5 min and 15 min). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard): Dissolve the Fmoc-protected amino acid (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin.

  • Incorporation of the Benzophenone Moiety: For the sterically hindered this compound-containing amino acid, a double coupling strategy is recommended. Repeat the coupling step to ensure high efficiency.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 3: Photo-Cross-Linking and Target Identification

This protocol outlines a general workflow for using a this compound-containing probe to label and identify target proteins from a cell lysate.

Materials:

  • This compound-containing probe

  • Cell lysate in a suitable buffer (e.g., RIPA, avoid Tris)

  • UV lamp (350-365 nm)

  • Streptavidin-agarose beads (if the probe is biotinylated)

  • SDS-PAGE gels and reagents

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Probe Incubation: Add the this compound-containing probe to the cell lysate to the desired final concentration. For competition experiments, pre-incubate a control sample with an excess of the non-probe bioactive molecule. Incubate in the dark at 4 °C for a sufficient duration to allow for binding.

  • UV Irradiation: Place the samples on ice and irradiate with a 350-365 nm UV lamp for an optimized period (typically 15-60 minutes).

  • Target Enrichment (for biotinylated probes): Add streptavidin-agarose beads to the irradiated lysate and incubate to capture the probe-protein complexes. Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis by SDS-PAGE: Elute the captured proteins from the beads and analyze by SDS-PAGE. Visualize proteins by Coomassie or silver staining. Bands that appear in the probe-treated sample but are reduced or absent in the competition control are potential targets.

  • Target Identification by Mass Spectrometry: Excise the protein bands of interest from the gel and subject them to in-gel digestion (e.g., with trypsin). Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectrometry data.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical GPCR signaling pathway that could be elucidated using a this compound-labeled ligand. The probe helps to identify the direct interaction with the GPCR and can also trap interactions with downstream signaling partners like G-proteins and β-arrestin.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein Activation beta_Arrestin β-Arrestin GPCR->beta_Arrestin Recruitment & Internalization AC Adenylyl Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion Ligand_Probe Ligand with 3-(CF3)Benzophenone Probe Ligand_Probe->GPCR Binding & Photo-cross-linking ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Phosphorylation

Caption: GPCR signaling pathway investigated with a photoaffinity probe.

Experimental Workflow Diagram

This diagram outlines the complete experimental workflow from the synthesis of the bioactive probe to the final identification of target proteins.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_experiment Photo-Cross-Linking Experiment cluster_analysis Target Identification Start Bioactive Molecule + 3-(CF3)Benzophenone Precursor Synthesis Chemical Synthesis (e.g., Acylation or SPPS) Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Probe Purified Probe Purification->Probe Incubation Probe Incubation with Lysate Probe->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Irradiation UV Irradiation (350-365 nm) Incubation->Irradiation Crosslinked Cross-linked Proteome Irradiation->Crosslinked Enrichment Affinity Purification (e.g., Streptavidin beads) Crosslinked->Enrichment SDS_PAGE SDS-PAGE Enrichment->SDS_PAGE Digestion In-gel Digestion (Trypsin) SDS_PAGE->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Database Search & Protein Identification MS->Data_Analysis

Caption: Workflow for target identification using a photoaffinity probe.

References

Application Notes and Protocols: 3-(Trifluoromethyl)benzophenone in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(Trifluoromethyl)benzophenone as a versatile building block in materials science. The inclusion of the trifluoromethyl (-CF3) group imparts unique properties to resulting materials, including enhanced thermal stability, solubility, and desirable photophysical characteristics. This document outlines its applications as a high-performance photoinitiator and as a key component in the synthesis of advanced polymers such as fluorinated polyimides, with potential applications in organic electronics.

Physicochemical Properties of this compound

This compound is a solid organic compound with the following properties:

PropertyValue
CAS Number 728-81-4
Molecular Formula C₁₄H₉F₃O
Molecular Weight 250.22 g/mol
Appearance White to yellow solid
Melting Point 52-53 °C
Boiling Point 121-123 °C at 1.5 mm Hg
Solubility Soluble in common organic solvents

Application as a High-Performance Photoinitiator

Benzophenone and its derivatives are well-established as Type II photoinitiators. Upon absorption of UV light, this compound transitions to an excited triplet state. It then abstracts a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate free radicals, which initiate polymerization of monomers like acrylates. The electron-withdrawing nature of the trifluoromethyl group can influence the photophysical properties and potentially enhance the efficiency of photoinitiation.

Logical Workflow for Photopolymerization

G cluster_prep Preparation cluster_process Process cluster_result Result Monomer Acrylate Monomer Mix Mixing Monomer->Mix PI 3-(CF3)Benzophenone PI->Mix Syn Synergist (e.g., Amine) Syn->Mix UV UV Irradiation Mix->UV Poly Polymerization UV->Poly Polymer Cured Polymer Poly->Polymer

Caption: Workflow for photopolymerization using this compound.

Experimental Protocol 1: Photopolymerization of an Acrylate Monomer

This protocol describes a general procedure for the photopolymerization of a typical acrylate monomer using this compound as a photoinitiator.

Materials:

  • This compound

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Synergist (e.g., N-Methyldiethanolamine, MDEA)

  • Solvent (if required, e.g., acetone)

  • UV curing system (e.g., 365 nm lamp)

Procedure:

  • Preparation of the Formulation:

    • In a suitable vessel, dissolve this compound (e.g., 2 wt%) and the synergist MDEA (e.g., 4 wt%) in the acrylate monomer TMPTA.

    • If necessary, add a minimal amount of solvent to reduce viscosity.

    • Stir the mixture in the dark until a homogeneous solution is obtained.

  • Curing Process:

    • Apply a thin film of the formulation onto a substrate (e.g., glass slide).

    • Expose the film to UV radiation from a suitable lamp. The exposure time will depend on the lamp intensity and the film thickness.

    • Monitor the curing process by assessing the tackiness of the film surface.

  • Characterization:

    • The degree of conversion can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.

    • The mechanical properties of the cured polymer can be evaluated by methods such as nanoindentation or tensile testing.

Building Block for Fluorinated Polyimides

The incorporation of the this compound moiety into a polymer backbone can significantly enhance its properties. Fluorinated polyimides are known for their excellent thermal stability, chemical resistance, low dielectric constant, and good solubility.[1] While this compound is not a direct monomer for polyimide synthesis, it can be a precursor for synthesizing diamine monomers.

Synthetic Pathway for Fluorinated Polyimides

The following diagram illustrates a conceptual pathway for the synthesis of a fluorinated polyimide starting from a diamine derived from a this compound precursor.

G cluster_synthesis Monomer Synthesis cluster_poly Polymerization cluster_char Characterization start 3-(CF3)Benzophenone Precursor diamine Diamine Monomer start->diamine Multi-step synthesis polyamic Poly(amic acid) diamine->polyamic dianhydride Dianhydride (e.g., 6FDA) dianhydride->polyamic polyimide Polyimide polyamic->polyimide Thermal or Chemical Imidization properties Material Properties (Thermal, Mechanical, Dielectric) polyimide->properties

Caption: Synthetic pathway for fluorinated polyimides.

Properties of Related Fluorinated Polyimides

The properties of polyimides are highly dependent on the specific monomers used. The data below is representative of fluorinated polyimides derived from diamines containing trifluoromethyl groups and common dianhydrides.[1]

PropertyTypical Value Range
Glass Transition Temperature (Tg) 250 - 320 °C
5% Weight Loss Temperature (TGA) 500 - 550 °C in N₂
Tensile Strength 100 - 150 MPa
Elongation at Break 10 - 30%
Dielectric Constant (1 MHz) 2.7 - 3.2
Water Absorption 0.2 - 0.7%
Experimental Protocol 2: Synthesis of a Fluorinated Polyimide

This protocol provides a general two-step method for the synthesis of a fluorinated polyimide from a diamine and a dianhydride.

Materials:

  • Fluorinated diamine monomer (containing the trifluoromethylphenyl moiety)

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Synthesis of Poly(amic acid):

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP.

    • Cool the solution to 0-5 °C in an ice bath.

    • Gradually add an equimolar amount of the dianhydride (6FDA) to the stirred solution.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (2-4 times the molar amount of the repeating unit) and pyridine (equimolar to acetic anhydride) as the dehydrating agent and catalyst, respectively.

    • Heat the mixture to 80-120 °C and stir for 4-6 hours.

    • After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of a non-solvent like methanol.

    • Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 150-200 °C.

Potential in Organic Light-Emitting Diode (OLED) Materials

The benzophenone core is a known electron acceptor and has been utilized in the design of materials for OLEDs, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters.[2][3] The trifluoromethyl group, being strongly electron-withdrawing, can further enhance the acceptor properties of the benzophenone moiety. In a typical TADF molecule with a Donor-Acceptor (D-A) structure, this compound could serve as the acceptor core.

Structure-Property Relationship in TADF Emitters

G cluster_mol Molecular Design cluster_prop Photophysical Properties cluster_device Device Performance Donor Electron Donor (e.g., Carbazole) HOMO_LUMO HOMO/LUMO Separation Donor->HOMO_LUMO Acceptor 3-(CF3)Benzophenone (Acceptor) Acceptor->HOMO_LUMO Delta_EST Small Singlet-Triplet Energy Gap (ΔEST) HOMO_LUMO->Delta_EST RISC Efficient Reverse Intersystem Crossing (RISC) Delta_EST->RISC TADF High TADF Efficiency in OLED RISC->TADF

Caption: Structure-property relationship for TADF emitters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)benzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene (benzotrifluoride) with benzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2][3]

Q2: Why is my reaction yield for the Friedel-Crafts acylation of trifluoromethylbenzene consistently low?

Low yields in this specific Friedel-Crafts acylation can be attributed to several factors:

  • Deactivation of the Aromatic Ring: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1]

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst, significantly hindering the reaction.[1][4]

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions may proceed at room temperature, the deactivated nature of trifluoromethylbenzene may necessitate heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the product.[1][5]

  • Insufficient Catalyst: Due to the formation of a stable complex between the product ketone and the Lewis acid catalyst, a stoichiometric amount of the catalyst is often required rather than a catalytic amount.[1]

Q3: What are the common side products in the synthesis of this compound?

The primary side products are often isomers of the desired product. While the trifluoromethyl group is a meta-director, small amounts of the ortho- and para-isomers can be formed. Additionally, if the reaction conditions are not carefully controlled, polysubstitution, where more than one benzoyl group is added to the ring, can occur, although this is less common with deactivated rings.[1] Inadequate quenching of the reaction can also lead to the formation of hydrolysis products.

Q4: What are the recommended purification methods for this compound?

The crude product can be purified through several methods:

  • Recrystallization: This is a common and effective method for purifying solid products like this compound. Suitable solvents include ethanol or petroleum ether.[3]

  • Column Chromatography: For separating the desired product from isomers and other impurities, column chromatography on silica gel is a highly effective technique.[3][6]

  • Distillation: Given its boiling point of 121-123 °C at 1.5 mm Hg, vacuum distillation can be used for purification.[7]

Q5: Are there alternative synthetic routes to this compound?

Yes, alternative routes exist, which can be useful if the Friedel-Crafts acylation proves problematic. One notable alternative is a Grignard reaction. This would typically involve the reaction of a Grignard reagent derived from a halogenated trifluoromethylbenzene (e.g., 3-bromobenzotrifluoride) with benzaldehyde or a benzoyl derivative.[8][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.Lewis acid catalysts like AlCl₃ are highly hygroscopic and are deactivated by water.[1][4]
Deactivated Starting Material Increase the reaction temperature in increments (e.g., to 40-60 °C) and monitor the reaction progress by TLC or GC. Consider using a more reactive Lewis acid catalyst if available.The electron-withdrawing -CF₃ group deactivates the aromatic ring, requiring more forcing conditions to drive the reaction to completion.[1]
Insufficient Catalyst Use at least a stoichiometric equivalent (1.0-1.2 eq) of the Lewis acid catalyst relative to the limiting reagent.The product ketone forms a complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1]
Poor Quality Reagents Use freshly opened or purified benzoyl chloride and trifluoromethylbenzene. Ensure the Lewis acid is a fine, free-flowing powder.Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts.[1]
Issue 2: Formation of Multiple Products (Isomers/Side Products)
Potential Cause Troubleshooting Step Rationale
Sub-optimal Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Add reagents slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm to the desired temperature.Higher temperatures can lead to a decrease in regioselectivity and the formation of undesired isomers and byproducts.[5]
Incorrect Stoichiometry Use a slight excess of the trifluoromethylbenzene relative to the benzoyl chloride to minimize polysubstitution.Having the aromatic substrate in excess can help to ensure that the electrophile reacts with an un-acylated ring.
Inefficient Quenching Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the catalyst-product complex and separate the organic product.Proper quenching is essential to prevent the formation of hydrolysis products and to facilitate the isolation of the desired ketone.[3][4]

Quantitative Data

Table 1: Effect of Catalyst and Solvent on Friedel-Crafts Acylation Yield
Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
AlCl₃Dichloromethane254~75-85General Protocol[3]
AlCl₃Nitrobenzene252Isomer distribution dependent[10]
FeCl₃·6H₂OIonic Liquid604-7265-94 (for similar substrates)[11]
Sc(OTf)₃Perfluorinated solventRoom Temp-~69 (for acetylation of anisole)[12]

Note: Yields are highly dependent on the specific reaction conditions and scale.

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation Synthesis of this compound

Materials:

  • Trifluoromethylbenzene (1.2 eq)

  • Benzoyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (1.1 eq)

  • Anhydrous dichloromethane (solvent)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and suspend it in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.[3]

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the addition funnel. Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C.[3]

  • Addition of Trifluoromethylbenzene: After the addition of benzoyl chloride is complete, add trifluoromethylbenzene (1.2 eq) dropwise via the addition funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup Reaction Setup under N2/Ar prep_glass->setup prep_reagents Anhydrous Reagents & Solvent prep_reagents->setup cool Cool to 0-5 °C setup->cool add_alcl3 Add AlCl3 in DCM cool->add_alcl3 add_benzoyl Add Benzoyl Chloride add_alcl3->add_benzoyl add_tfmb Add Trifluoromethylbenzene add_benzoyl->add_tfmb react React at RT (or heat) add_tfmb->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Quench with Ice/HCl monitor->quench Complete extract Extract with DCM quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

G start Low or No Yield Observed check_moisture Check for Moisture Contamination (Wet Glassware/Solvents/Reagents?) start->check_moisture moisture_yes Dry all components thoroughly. Use anhydrous conditions. check_moisture->moisture_yes Yes check_catalyst Evaluate Catalyst (Stoichiometry? Activity?) check_moisture->check_catalyst No moisture_yes->check_catalyst catalyst_issue Use stoichiometric AlCl3. Use fresh, active catalyst. check_catalyst->catalyst_issue Yes check_temp Assess Reaction Temperature (Too low?) check_catalyst->check_temp No catalyst_issue->check_temp temp_issue Increase temperature gradually. Monitor reaction progress. check_temp->temp_issue Yes check_reagents Verify Reagent Quality (Purity?) check_temp->check_reagents No temp_issue->check_reagents reagent_issue Use purified reagents. check_reagents->reagent_issue Yes end Improved Yield check_reagents->end No/Resolved reagent_issue->end

Caption: Troubleshooting flowchart for low reaction yield.

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization benzoyl Benzoyl Chloride acylium Acylium Ion + [AlCl4]- benzoyl->acylium alcl3 AlCl3 alcl3->acylium acylium_ion Acylium Ion tfmb Trifluoromethylbenzene sigma Sigma Complex (Carbocation Intermediate) tfmb->sigma sigma_complex Sigma Complex acylium_ion->sigma alcl4 [AlCl4]- product This compound + AlCl3 + HCl alcl4->product sigma_complex->product

Caption: Mechanism of Friedel-Crafts acylation for the synthesis.

References

Technical Support Center: Purification of Crude 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-(Trifluoromethyl)benzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often suitable for removing small amounts of impurities and for large-scale purifications, while column chromatography provides higher resolution for separating the desired product from significant impurities and byproducts.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from impurities. A common mobile phase for benzophenone derivatives is a mixture of hexane and acetone (e.g., 3:1 v/v), which can be a good starting point for TLC analysis.

Q3: My purified this compound is a yellowish solid. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the compound with activated charcoal before the final filtration step in recrystallization. A hot filtration step to remove the charcoal is then necessary. If the color persists, column chromatography is likely to be more effective at separating the colored impurities.

Q4: What are the typical impurities in crude this compound?

A4: Typical impurities depend on the synthetic route. If prepared via Friedel-Crafts acylation of trifluoromethylbenzene with benzoyl chloride, common impurities may include unreacted starting materials, polysubstituted byproducts, and residual Lewis acid catalyst. Tar-like substances can also form due to side reactions at elevated temperatures.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Oiling Out The compound is coming out of solution above its melting point. This can be due to the solution being too concentrated or cooling too rapidly.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Low Recovery Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Poor Purity After Recrystallization The chosen solvent is not effective at separating the impurities, or the crystals formed too quickly, trapping impurities.Experiment with different recrystallization solvents or solvent mixtures. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor Separation of Spots on TLC The polarity of the mobile phase is not optimal.If the Rf value is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the Rf value is too low, increase the polarity (e.g., increase the proportion of acetone).
Streaking of the Compound on the TLC Plate The sample is too concentrated, or the compound is interacting strongly with the silica gel.Dilute the sample before spotting it on the TLC plate. If streaking persists, consider adding a small amount of a modifier like acetic acid to the mobile phase.
Compound Cracks on the Column The packing of the column was not uniform, or the solvent level dropped below the top of the silica gel.Ensure the silica gel is packed uniformly without air bubbles. Always keep the solvent level above the silica gel bed.
Low Recovery from the Column The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent to wash the compound off the column. In some cases, the compound might be unstable on silica gel.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

ParameterExpected Value
Purity Improvement >98% (by HPLC)
Recovery Yield 75-90%
Appearance White to off-white crystalline solid
Column Chromatography of this compound

This protocol is a general guideline for flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various hexane:acetone ratios. A good starting point is a 3:1 mixture. The target Rf value for the product should be around 0.25-0.35.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

ParameterTypical Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Acetone (e.g., 3:1 v/v)
Purity >99% (by HPLC)
Recovery Yield 70-85%

Visualizations

PurificationWorkflow crude_product Crude this compound tlc_analysis TLC Analysis to Assess Purity crude_product->tlc_analysis decision Is Purity Sufficient? tlc_analysis->decision recrystallization Recrystallization decision->recrystallization No, Minor Impurities column_chromatography Column Chromatography decision->column_chromatography No, Major Impurities pure_product Pure this compound decision->pure_product Yes recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Purity is Low start->low_purity success Successful Purification start->success Crystals Form, Good Purity reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes slow_cool Cool More Slowly low_purity->slow_cool Yes reheat_add_solvent->start scratch_seed->start slow_cool->start

Caption: Troubleshooting common issues in the recrystallization of this compound.

common byproducts in 3-(Trifluoromethyl)benzophenone reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)benzophenone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary synthetic routes for this compound are Friedel-Crafts acylation and Grignard reaction.

  • Friedel-Crafts Acylation: This method involves the reaction of benzotrifluoride with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The trifluoromethyl group on the benzotrifluoride ring is a meta-director, leading to the desired 3-substituted product.[1][2]

  • Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, such as 3-(trifluoromethyl)phenylmagnesium bromide, with benzoyl chloride or an ester like methyl benzoate.

Q2: What are the typical byproducts I can expect in a Friedel-Crafts acylation synthesis of this compound?

The main byproducts in a Friedel-Crafts acylation are positional isomers. Although the trifluoromethyl group directs the incoming benzoyl group to the meta position to form this compound, small amounts of the ortho (2-) and para (4-) isomers can also be formed.[3][4] The reaction is also sensitive to moisture, which can deactivate the Lewis acid catalyst.[1]

Q3: What are the common side products in a Grignard synthesis of this compound?

The most common byproduct in a Grignard synthesis is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz coupling).[1][5][6] Additionally, Grignard reagents are highly reactive towards water, so any moisture present will quench the reagent and reduce the yield of the desired product.[1]

Q4: How can I remove the aluminum chloride catalyst after a Friedel-Crafts reaction?

After the reaction is complete, the reaction mixture is typically poured carefully into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex, allowing it to be separated from the organic product during aqueous workup.

Troubleshooting Guides

Friedel-Crafts Acylation

Problem: Low Yield of this compound
Possible Cause Troubleshooting Steps
Deactivated Aromatic Ring The trifluoromethyl group is deactivating, making the Friedel-Crafts reaction more challenging than with activated rings. Ensure you are using a stoichiometric amount of a strong Lewis acid catalyst like AlCl₃ and consider if higher reaction temperatures are needed.[1]
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[1]
Insufficient Catalyst Friedel-Crafts acylation often requires at least a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst.[1]
Sub-optimal Temperature If the reaction is too slow, gentle heating may be required. However, excessively high temperatures can lead to an increase in side reactions and the formation of unwanted isomers.
Problem: Presence of Isomeric Impurities
Purification Method Detailed Protocol
Recrystallization Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzophenone and its derivatives, solvents like ethanol, methanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or petroleum ether) are often effective.[7][8]
Column Chromatography For separating isomers, column chromatography is a powerful technique. A typical system for separating benzophenone derivatives is silica gel as the stationary phase with a mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane.[3]
HPLC/GC Analysis High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for analyzing the purity and isomer distribution. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for HPLC analysis of benzophenone derivatives.[9][10] For GC analysis, a capillary column can provide good separation of the isomers.[3][4]

Grignard Reaction

Problem: Low Yield of this compound
Possible Cause Troubleshooting Steps
Moisture Contamination Grignard reagents are highly basic and react readily with water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., diethyl ether, THF).[1][6]
Poor Quality Magnesium The surface of the magnesium turnings may be oxidized. Gently crush the magnesium turnings in a dry flask before adding the solvent to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.[6]
Slow Initiation If the reaction does not start, gentle warming with a heat gun may be necessary. The formation of the Grignard reagent is an exothermic reaction, so be prepared to cool the reaction if it becomes too vigorous.
Problem: Presence of Biphenyl Byproduct
Purification Method Detailed Protocol
Trituration/Washing Biphenyl is generally more soluble in nonpolar solvents than the benzophenone product. Washing the crude solid product with a cold, nonpolar solvent like petroleum ether or hexane can effectively remove the biphenyl impurity.[5]
Recrystallization Recrystallization from a suitable solvent system can also separate the desired product from biphenyl. The choice of solvent should be such that the biphenyl remains in the mother liquor upon cooling.
Column Chromatography If simple washing or recrystallization is insufficient, column chromatography on silica gel can be used for a more thorough separation.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Benzotrifluoride
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same anhydrous solvent from the dropping funnel. After the addition is complete, add benzotrifluoride (1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Reaction Type Common Byproducts Typical Yield (%) Purification Method(s)
Friedel-Crafts AcylationPositional Isomers (ortho, para)60-80%Recrystallization, Column Chromatography
Grignard ReactionBiphenyl derivatives50-70%Trituration with nonpolar solvents, Recrystallization

Visualizations

Friedel_Crafts_Byproducts Reactants Benzotrifluoride + Benzoyl Chloride + AlCl₃ Meta_Product This compound (Major Product) Reactants->Meta_Product Meta-direction Ortho_Byproduct 2-(Trifluoromethyl)benzophenone (Minor Byproduct) Reactants->Ortho_Byproduct Ortho-attack Para_Byproduct 4-(Trifluoromethyl)benzophenone (Minor Byproduct) Reactants->Para_Byproduct Para-attack

Byproduct formation in Friedel-Crafts acylation.

Grignard_Byproducts Grignard_Reagent 3-(CF₃)C₆H₄MgBr Desired_Product This compound Grignard_Reagent->Desired_Product Biphenyl_Byproduct 3,3'-Bis(trifluoromethyl)biphenyl Grignard_Reagent->Biphenyl_Byproduct Wurtz Coupling Aryl_Halide 3-(CF₃)C₆H₄Br Aryl_Halide->Biphenyl_Byproduct Benzoyl_Chloride PhCOCl Benzoyl_Chloride->Desired_Product

Byproduct formation in Grignard synthesis.

Purification_Workflow Crude_Product Crude Product (3-(CF₃)benzophenone + byproducts) Initial_Purification Initial Purification Step Crude_Product->Initial_Purification Recrystallization Recrystallization Initial_Purification->Recrystallization If solid with one major component Column_Chromatography Column Chromatography Initial_Purification->Column_Chromatography If complex mixture or isomers Pure_Product Pure this compound Recrystallization->Pure_Product Impurities Separated Byproducts (isomers, biphenyl, etc.) Recrystallization->Impurities in mother liquor Column_Chromatography->Pure_Product Column_Chromatography->Impurities in separate fractions

General purification workflow for this compound.

References

stability issues and degradation of 3-(Trifluoromethyl)benzophenone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Trifluoromethyl)benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

A1: this compound is generally stable under standard laboratory conditions.[1] However, its stability can be compromised by several factors, leading to degradation. The primary concerns are photodegradation, reaction with strong oxidizing agents, and thermal decomposition at elevated temperatures.[1] While specific data for this compound is limited, analogous benzophenone derivatives are known to undergo photodegradation in aquatic environments.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the behavior of related benzophenone compounds, the most probable degradation pathways include:

  • Photodegradation: Upon exposure to UV light, benzophenones can form excited triplet states.[3] These can react with dissolved oxygen to produce reactive oxygen species like hydroxyl radicals, which in turn can lead to the formation of hydroxylated byproducts.[3][4]

  • Oxidation: Strong oxidizing agents can lead to the degradation of the molecule. While the trifluoromethyl group is generally stable, the benzophenone core can be oxidized.

  • Hydrolysis of the Trifluoromethyl Group: Although the C-F bond is very strong, under harsh acidic conditions (e.g., fuming sulfuric acid), the trifluoromethyl group can be hydrolyzed to a carboxylic acid.[5]

Q3: What are the signs of degradation in my solution of this compound?

A3: Degradation can be indicated by several observations:

  • A change in the color of the solution.

  • The appearance of new peaks or a decrease in the primary peak area during chromatographic analysis (e.g., HPLC, GC-MS).

  • A shift in the pH of the solution.

  • Inconsistency in experimental results over time.

Q4: How should I store solutions of this compound to ensure stability?

A4: To maximize the stability of your solutions, the following storage conditions are recommended:

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Control Temperature: Store solutions at low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Solvent Choice: Use high-purity, anhydrous solvents. The choice of solvent can influence stability; for example, ethers like THF can form peroxides which may accelerate degradation.[6]

Q5: Which materials are incompatible with this compound?

A5: The primary incompatibility is with strong oxidizing agents.[1] You should also avoid strong acids if there is a risk of trifluoromethyl group hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased concentration of the compound in stock solution over time. Photodegradation due to light exposure.Store the stock solution in an amber vial or wrapped in foil in a dark, cold environment. Prepare fresh solutions more frequently.
Oxidation from dissolved oxygen.Use degassed solvents for solution preparation. Store the solution under an inert atmosphere (e.g., argon or nitrogen).
Appearance of unexpected peaks in HPLC/GC-MS analysis. Formation of degradation products.Analyze the degradation products by mass spectrometry to identify them. Review the experimental conditions (light, temperature, pH, oxygen exposure) to identify the cause of degradation. Implement the storage and handling recommendations.
Inconsistent results in bioassays or chemical reactions. Degradation of the compound leading to lower effective concentration or interfering byproducts.Confirm the purity and concentration of the solution before each experiment using a suitable analytical method (e.g., HPLC-UV). Prepare fresh solutions for critical experiments.
Solution color changes over time. Likely degradation of the compound.Discard the solution and prepare a fresh one, ensuring proper storage and handling procedures are followed.

Quantitative Data on Benzophenone Degradation

CompoundConditionHalf-life (t½)Reference
Benzophenone-3UV light (254 nm) with H₂O₂ at pH 6.0Degrades within 8 hours[2]
Benzophenone-3Simulated sunlightPersistent after 24 hours[2]
Benzophenone-1UV radiationDisappears after 24 hours[2]

Experimental Protocols

Protocol 1: Assessment of Photostability

This protocol outlines a general procedure to assess the stability of this compound under UV irradiation.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol, or water with a co-solvent)

  • Quartz cuvettes or borosilicate glass test tubes

  • Photochemical reactor with a UV lamp (e.g., low-pressure mercury lamp)

  • HPLC-UV or GC-MS system

  • Stir plate and stir bars

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Transfer aliquots of the solution into multiple quartz or borosilicate glass containers.

  • Prepare a "dark" control by wrapping one container completely in aluminum foil.

  • Place the samples in the photochemical reactor at a controlled temperature.[3]

  • Turn on the UV lamp and start a timer.

  • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Also, take a sample from the dark control at the final time point.

  • Analyze the concentration of this compound in each sample using a validated HPLC-UV or GC-MS method.

  • Plot the concentration of the compound as a function of time to determine the degradation kinetics.

Protocol 2: Assessment of Thermal Stability

This protocol provides a method to evaluate the stability of the compound at elevated temperatures.

Materials:

  • This compound

  • High-purity solvent

  • Sealed vials (e.g., amber glass vials with PTFE-lined caps)

  • Heating block or oven with precise temperature control

  • HPLC-UV or GC-MS system

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Aliquot the solution into several sealed vials.

  • Place the vials in a heating block or oven set to the desired temperature (e.g., 40°C, 60°C, 80°C). Keep a control sample at room temperature or refrigerated.

  • At specified time points, remove a vial from the heat source and allow it to cool to room temperature.

  • Analyze the concentration of the compound in the heated samples and the control sample.

  • Compare the concentrations to determine the extent of thermal degradation.

Visualizations

DegradationPathways main This compound excited Excited Triplet State main->excited UV Light hydroxylated Hydroxylated Byproducts main->hydroxylated + •OH oxidized Oxidized Products main->oxidized Strong Oxidizing Agents hydrolyzed Carboxylic Acid Derivative main->hydrolyzed Harsh Acidic Conditions excited->main Relaxation radicals Reactive Oxygen Species (e.g., •OH) excited->radicals + O₂

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow prep Prepare Solution of Known Concentration expose Expose to Stress Condition (e.g., UV Light, Heat) prep->expose dark_control Prepare Dark/Unstressed Control prep->dark_control sample Withdraw Samples at Time Intervals expose->sample analyze Analyze by HPLC or GC-MS dark_control->analyze sample->analyze data Plot Concentration vs. Time analyze->data kinetics Determine Degradation Kinetics data->kinetics

Caption: General workflow for assessing compound stability.

References

improving the efficiency of 3-(Trifluoromethyl)benzophenone photolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 3-(Trifluoromethyl)benzophenone (TFB) photolabeling experiments.

Troubleshooting Guide: Enhancing Photolabeling Efficiency

Low cross-linking yield is a frequent challenge in photolabeling experiments. This guide offers a systematic approach to identifying and resolving potential causes.

Issue: Low or No Covalent Labeling of the Target Protein

Possible Cause Recommended Action
Inadequate UV Activation Verify the UV lamp's emission spectrum and intensity. TFB is most efficiently activated at wavelengths between 350-365 nm.[1] Ensure the sample is sufficiently close to the UV source and that the irradiation time is adequate. Prolonged irradiation (0.5-2 hours) may be necessary due to the reversible nature of benzophenone excitation.[1]
Suboptimal Probe Concentration The concentration of the TFB-containing probe can significantly impact labeling efficiency. Perform a concentration titration to determine the optimal concentration for your specific target and system.
Quenching of the Excited State The triplet diradical intermediate of benzophenone can be quenched by various molecules, including water, although this is often reversible.[1] Minimize the presence of potential quenching agents in your buffer. Consider de-gassing your solution to remove dissolved oxygen, which can act as a quencher.
Steric Hindrance The bulky nature of the benzophenone group may prevent the probe from accessing its binding site or reacting with nearby C-H bonds.[1][2] If possible, redesign the probe with a longer or more flexible linker to position the TFB moiety more favorably for cross-linking.
Target Protein Conformation The accessibility of C-H bonds on the target protein is crucial for successful labeling. The conformation of the protein might shield potential reaction sites. Consider performing the experiment under conditions that may favor a more "open" conformation of the target, if applicable to your system.
Probe Instability While generally stable, ensure your TFB-containing probe has not degraded during storage or handling. Verify its integrity via analytical methods like HPLC or mass spectrometry.

Issue: High Non-Specific Binding

Possible Cause Recommended Action
Excessive Probe Concentration High concentrations of the photolabeling probe can lead to increased non-specific interactions with other proteins or cellular components. Reduce the probe concentration to the lowest effective level determined from your titration experiments.
Hydrophobic Interactions The lipophilic nature of the benzophenone moiety can lead to non-specific binding to hydrophobic regions of proteins.[2] Include a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration in your buffers to minimize such interactions.
Insufficient Washing Steps Inadequate washing after the binding incubation and before UV irradiation can leave unbound probe in the sample, leading to non-specific labeling upon photoactivation. Optimize your washing protocol by increasing the number of washes or the stringency of the wash buffer.
Probe Aggregation At high concentrations, the TFB probe may form aggregates that can bind non-specifically to proteins. Check for probe solubility in your experimental buffer and consider adding solubilizing agents if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound photolabeling?

A1: Upon irradiation with UV light (typically 350-365 nm), the benzophenone moiety in TFB undergoes photoactivation to form a reactive triplet diradical.[1][3] This diradical can then abstract a hydrogen atom from a nearby C-H bond on a target molecule, creating a new carbon-carbon covalent bond and thus "photolabeling" the target.[4]

Q2: What are the advantages of using TFB over other photolabels like aryl azides or diazirines?

A2: Benzophenones, including TFB, offer several advantages. They are activated by longer wavelength UV light (350-365 nm), which is less damaging to proteins and other biological molecules compared to the shorter wavelengths required for aryl azides (around 260 nm).[1][4] The excited state of benzophenone is not quenched by water, and its reversible excitation allows for repeated attempts at cross-linking, potentially increasing the overall labeling yield.[1][5]

Q3: What are the main limitations of TFB photolabeling?

A3: The primary limitations include the need for relatively long irradiation times (0.5-2 hours), which can potentially lead to photosensitized damage to the protein.[1] The bulky size of the benzophenone group can also be a disadvantage, as it may sterically hinder the probe's interaction with its target.[1][2]

Q4: Can I perform TFB photolabeling in a cellular context?

A4: Yes, TFB-based probes can be used in living cells. However, careful optimization is required to balance labeling efficiency with potential cytotoxicity from prolonged UV exposure and off-target effects.

Q5: How does the trifluoromethyl group affect the properties of the benzophenone photolabel?

A5: The trifluoromethyl group is an electron-withdrawing group that can influence the photochemical properties of the benzophenone core. While detailed comparative studies are specific to the probe design, such modifications are often introduced to fine-tune the reactivity and stability of the photolabel.

Experimental Protocols

General Protocol for TFB Photolabeling of a Purified Protein

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., PBS, HEPES). The optimal protein concentration should be determined empirically but typically ranges from 1-10 µM.

    • Add the TFB-containing probe to the protein solution to the desired final concentration. It is recommended to perform a titration to find the optimal probe concentration.

    • Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow for binding of the probe to the target protein.

  • UV Irradiation:

    • Place the sample in a UV-transparent container (e.g., quartz cuvette or specific microplate).

    • Position the sample at a fixed distance from a UV lamp with a peak output around 365 nm.

    • Irradiate the sample for a specified duration, typically ranging from 30 minutes to 2 hours.[1] It is advisable to perform a time-course experiment to determine the optimal irradiation time.

    • To minimize heat generation, irradiation can be performed on ice or in a temperature-controlled chamber.

  • Analysis of Labeled Products:

    • After irradiation, the sample can be analyzed by various methods to detect the covalently labeled protein.

    • SDS-PAGE and Western Blotting: If the probe contains a reporter tag (e.g., biotin, FLAG), the labeled protein can be detected by Western blotting using an appropriate antibody or streptavidin conjugate. A shift in the molecular weight of the target protein on an SDS-PAGE gel can also indicate successful labeling.

    • Mass Spectrometry: To identify the specific site(s) of labeling, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry to identify the modified residues.

Signaling Pathways and Workflows

TFB_Photolabeling_Workflow cluster_prep Sample Preparation cluster_photocrosslinking Photocrosslinking cluster_analysis Analysis A Target Protein C Incubation (Binding) A->C B TFB Probe B->C D UV Irradiation (350-365 nm) C->D Transfer to UV-transparent vessel E Covalent Adduct Formation D->E F SDS-PAGE E->F Sample Quenching G Western Blot F->G H Mass Spectrometry F->H I Data Interpretation G->I H->I

Caption: Workflow for a typical this compound photolabeling experiment.

Troubleshooting_Logic Start Low Labeling Efficiency Q1 Verify UV Source (Wavelength & Intensity)? Start->Q1 A1_Yes Optimize Probe Concentration Q1->A1_Yes Yes A1_No Correct UV Source/ Setup Q1->A1_No No Q2 Check for Quenchers (e.g., Oxygen)? A1_Yes->Q2 A2_Yes Degas Solution/ Modify Buffer Q2->A2_Yes Yes A2_No Consider Steric Hindrance Q2->A2_No No Q3 Redesign Probe with Different Linker? A2_No->Q3 A3_Yes Synthesize and Test New Probe Q3->A3_Yes Yes A3_No Investigate Protein Conformation Q3->A3_No No

Caption: Troubleshooting logic for addressing low TFB photolabeling efficiency.

References

troubleshooting low reactivity of 3-(Trifluoromethyl)benzophenone in crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Trifluoromethyl)benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this photo-crosslinking agent.

Troubleshooting Low Reactivity of this compound

Low crosslinking yield is a common issue in photoaffinity labeling experiments. This guide provides a systematic approach to troubleshooting experiments with this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Crosslinking Yield Observed check_uv 1. Verify UV Activation Conditions start->check_uv check_reagent 2. Assess Reagent Integrity & Concentration check_uv->check_reagent Setup is correct optimize_uv Optimize UV Wavelength, Intensity & Duration check_uv->optimize_uv Incorrect setup check_buffer 3. Evaluate Reaction Buffer Composition check_reagent->check_buffer Reagent is viable optimize_conc Adjust Probe Concentration check_reagent->optimize_conc Suboptimal concentration check_target 4. Investigate Target Molecule & Interactions check_buffer->check_target Buffer is optimal remove_quenchers Identify & Remove Quenchers check_buffer->remove_quenchers Quenchers present adjust_ph_polarity Modify Buffer pH & Polarity check_buffer->adjust_ph_polarity Suboptimal pH/polarity increase_flexibility Redesign Linker for Flexibility check_target->increase_flexibility Steric hindrance suspected end Improved Crosslinking Yield optimize_uv->end optimize_conc->end remove_quenchers->end adjust_ph_polarity->end increase_flexibility->end

Caption: A step-by-step workflow for troubleshooting low crosslinking efficiency.

Frequently Asked Questions (FAQs)

Reactivity and Mechanism

Q1: What is the crosslinking mechanism of this compound?

A1: Upon absorption of UV light (typically around 350-360 nm), this compound is excited from its ground state to a transient singlet state, which then rapidly converts to a more stable triplet diradical state through intersystem crossing.[1] This excited triplet state is a potent hydrogen abstractor and can covalently bind to a nearby C-H bond on a target molecule, resulting in a stable crosslink.[1] The electron-withdrawing trifluoromethyl (-CF3) group is known to stabilize the triplet radical, which can facilitate more efficient crosslinking compared to unsubstituted benzophenone.[2]

Diagram: Photocrosslinking Mechanism of this compound

PhotocrosslinkingMechanism cluster_0 Photoactivation cluster_1 Crosslinking Reaction S0 Ground State (S₀) 3-(CF₃)benzophenone S1 Singlet State (S₁) (short-lived) S0->S1 Absorption UV UV Light (~350-360 nm) T1 Triplet State (T₁) (Diradical, reactive) S1->T1 Intersystem Crossing Abstraction Hydrogen Abstraction T1->Abstraction Target Target Molecule with C-H bond Target->Abstraction RadicalPair Radical Pair Abstraction->RadicalPair Crosslink Covalent Crosslink RadicalPair->Crosslink

Caption: The photochemical mechanism of this compound crosslinking.

Q2: Why is my this compound showing low reactivity, even though it has an electron-withdrawing group?

A2: While the -CF3 group generally increases the intrinsic photoreactivity of the benzophenone core, several experimental factors can lead to low crosslinking efficiency.[2] These include suboptimal UV irradiation, the presence of quenching molecules in your buffer, high solvent polarity, and steric hindrance that prevents the excited benzophenone from accessing a C-H bond on the target.

Experimental Conditions

Q3: What are the optimal UV irradiation conditions for crosslinking?

A3: The optimal conditions depend on your specific experimental setup. Generally, a UV source with a wavelength between 350-365 nm is used.[3] It is crucial to optimize both the irradiation time and the intensity of the UV light.[4] Prolonged exposure to high-intensity UV can damage biological samples.[1] A good starting point is to perform a time-course experiment to determine the shortest exposure that yields sufficient crosslinking.

Q4: Can components of my buffer inhibit the crosslinking reaction?

A4: Yes, certain buffer components can act as quenchers for the excited triplet state of benzophenone, reducing its reactivity.[1] Common quenchers include nucleophiles and free radical scavengers. It is advisable to use a simple, non-reactive buffer system, such as phosphate or HEPES-based buffers, and to avoid additives unless they are essential for your experiment.

Q5: How does solvent polarity affect the reactivity of this compound?

A5: Higher solvent polarity can decrease the reactivity of excited benzophenone.[5] In polar solvents, the energy level of the reactive n-π* triplet state can be raised relative to a less reactive π-π* state, thus reducing the efficiency of hydrogen abstraction.[5] If possible, performing the reaction in a less polar buffer that is still compatible with your biological system may improve yields.

Troubleshooting Specific Issues

Q6: I am not seeing any crosslinked product. What should I check first?

A6: First, verify that your UV lamp is emitting at the correct wavelength and has sufficient power. Then, confirm the integrity and concentration of your this compound probe. If both of these are correct, consider the possibility of quenchers in your sample or buffer.

Q7: My crosslinking yield is inconsistent between experiments. What could be the cause?

A7: Inconsistent yields are often due to variations in the experimental setup. Ensure that the distance between the UV source and the sample is the same for every experiment. Also, check for temperature fluctuations, as this can affect reaction rates. If working with polymers, ensure that the reaction temperature is above the glass transition temperature (Tg) to allow for sufficient molecular mobility.[2]

Data Presentation

Substituent Type Example Effect on Triplet State Expected Crosslinking Reactivity
Electron-Withdrawing-CF₃, -Cl, -CNStabilizes the n-π* triplet radicalIncreased
Electron-Donating-NH₂, -OH, -OCH₃Destabilizes the n-π* triplet radicalDecreased
Unsubstituted-HBaselineBaseline

This table is based on general principles of benzophenone photochemistry.[2] Actual reactivity can be influenced by multiple factors in a specific experimental system.

Experimental Protocols

General Protocol for Photo-Crosslinking of a Protein-Ligand Interaction

This protocol provides a general framework. Specific parameters such as concentrations and incubation times should be optimized for each system.

  • Sample Preparation:

    • Prepare a solution of your target protein in a suitable, non-quenching buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Add the this compound-containing ligand to the protein solution at a concentration typically 1-10 fold higher than the binding affinity (Kd).

    • Incubate the mixture for a sufficient time to allow for binding (e.g., 30 minutes at room temperature). Prepare a negative control sample without the crosslinking ligand.

  • UV Irradiation:

    • Place the sample in a UV-transparent vessel (e.g., quartz cuvette or on the lid of a microcentrifuge tube).

    • Position the sample at a fixed distance from a 365 nm UV lamp in a cold room or on ice to minimize heat-related damage.[6]

    • Irradiate the sample for a predetermined optimal time (e.g., 5-30 minutes). A non-irradiated control should also be kept under the same conditions.

  • Analysis of Crosslinking:

    • After irradiation, quench any remaining reactive species (this often occurs naturally, but a scavenger can be added if necessary).

    • Analyze the crosslinked products by SDS-PAGE. A successful crosslink will result in a new band with a higher molecular weight corresponding to the protein-ligand conjugate.

    • Confirm the identity of the crosslinked product by Western blotting or mass spectrometry.

Diagram: Experimental Workflow for Protein-Ligand Crosslinking

ExperimentalWorkflow start Start prep_protein Prepare Target Protein Solution start->prep_protein add_probe Add 3-(CF₃)benzophenone Probe prep_protein->add_probe incubate Incubate to Allow Binding add_probe->incubate irradiate UV Irradiation (365 nm) incubate->irradiate analyze Analyze by SDS-PAGE / Western Blot irradiate->analyze end End analyze->end

Caption: A typical experimental workflow for photo-crosslinking studies.

References

side reactions of 3-(Trifluoromethyl)benzophenone with common functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Trifluoromethyl)benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Q2: How does the trifluoromethyl group affect the reactivity of the benzophenone carbonyl group?

A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This property can influence the reactivity of the carbonyl group in several ways:

  • Increased Electrophilicity: The electron-withdrawing nature of the -CF₃ group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone.

  • Potential for Altered Reaction Pathways: The electronic effects of the -CF₃ group can sometimes lead to different reaction outcomes or favor the formation of specific side products that are less common in reactions with standard benzophenone. For instance, in reactions involving strong bases, the acidity of protons on adjacent carbons may be influenced.

Troubleshooting Guides for Common Reactions

Reaction with Amine Nucleophiles (Imine Formation)

Q3: I am attempting to form an imine with a primary amine and this compound, but the reaction is slow and the yield is low. What are common issues?

A3: Slow reaction rates and low yields in imine formation with this compound can be attributed to several factors. The electron-withdrawing trifluoromethyl group can influence the reaction equilibrium and rate.

Troubleshooting Steps:

  • Catalyst: Ensure an appropriate acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is used to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack.

  • Water Removal: Imine formation is a reversible reaction that produces water. Use a Dean-Stark apparatus or drying agents like molecular sieves to remove water and drive the equilibrium towards the product.

  • Steric Hindrance: If the primary amine is sterically hindered, the reaction rate will be significantly slower. Consider longer reaction times or heating.

  • Side Reactions: Overheating or prolonged reaction times, especially with excess acid, can lead to decomposition of the starting material or product. Monitor the reaction progress by TLC.

Potential Side Reactions:

  • Aminal Formation: If excess amine is present, it can add to the initially formed imine, leading to the formation of an aminal.

  • Decomposition: At high temperatures, the trifluoromethyl group can be susceptible to degradation, although it is generally stable under typical imine formation conditions.

Logical Workflow for Troubleshooting Imine Formation

imine_troubleshooting start Low Imine Yield check_catalyst Check Acid Catalyst (e.g., p-TSA) start->check_catalyst check_water_removal Ensure Water Removal (Dean-Stark/Drying Agent) check_catalyst->check_water_removal Catalyst OK optimize Optimize Reaction check_catalyst->optimize Add/Change Catalyst check_sterics Consider Steric Hindrance of Amine check_water_removal->check_sterics Water Removal OK check_water_removal->optimize Improve Water Removal check_conditions Monitor Reaction Conditions (Temp, Time) check_sterics->check_conditions Sterics Not an Issue check_sterics->optimize Increase Reaction Time/Temp side_reactions Investigate Side Reactions (Aminal, Decomposition) check_conditions->side_reactions Conditions Monitored check_conditions->optimize Adjust Temp/ Time side_reactions->optimize

Caption: Troubleshooting workflow for low yield in imine formation.

Reaction with Alcohol Nucleophiles (Ketal/Acetal Formation)

Q4: I am observing incomplete conversion and the formation of byproducts during the synthesis of a ketal from this compound and an alcohol under acidic conditions. What could be the cause?

A4: Ketal formation is an equilibrium process that can be challenging to drive to completion. The electronic nature of the trifluoromethyl group can affect the stability of intermediates.

Troubleshooting Steps:

  • Acid Catalyst: A strong acid catalyst is necessary. Ensure it is anhydrous if water-sensitive reagents are used.

  • Water Removal: Similar to imine formation, water is a byproduct. Effective removal is crucial.

  • Excess Alcohol: Use the alcohol as the solvent or in large excess to shift the equilibrium towards the ketal product.

  • Reaction Time and Temperature: Monitor the reaction to avoid decomposition. The trifluoromethyl group is generally stable, but prolonged exposure to strong acid at high temperatures should be avoided.

Potential Side Reactions and Byproducts:

  • Hemiketal Formation: The initial addition of one equivalent of alcohol forms a hemiketal. This intermediate may be stable and resistant to further reaction, leading to incomplete conversion.

  • Dehydration/Elimination: Under harsh acidic conditions and high temperatures, side reactions involving the aromatic rings or decomposition may occur.

Reaction with Thiol Nucleophiles

Q5: What are the expected side reactions when reacting this compound with thiols?

A5: The reaction of ketones with thiols typically forms thioketals under acidic or basic conditions. The reactivity will be influenced by the reaction conditions.

Potential Side Reactions:

  • Under Basic Conditions: Thiolates are excellent nucleophiles. However, the potential for enolate formation from the benzophenone exists, although less likely than with aliphatic ketones. If other electrophiles are present, side reactions at the enolate could occur.

  • Oxidation of Thiols: Thiols can be sensitive to oxidation, especially in the presence of air, leading to the formation of disulfides. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: Similar to ketal formation, the reaction may stop at the hemithioketal stage. Driving the reaction to completion may require forcing conditions or efficient water removal.

Grignard Reaction

Q6: I am performing a Grignard reaction with this compound and am getting a low yield of the tertiary alcohol. What are the likely side products?

A6: Grignard reactions are highly sensitive to moisture and can be prone to side reactions, especially with electrophilic ketones like this compound.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. All solvents and reagents must be anhydrous.

  • Grignard Reagent Quality: Titrate the Grignard reagent before use to determine its exact concentration.

  • Temperature Control: Add the benzophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

Common Side Reactions and Byproducts:

  • Enolization: Although less common with benzophenones, a strong, sterically hindered Grignard reagent could act as a base, leading to enolate formation.

  • Reduction: Some Grignard reagents, particularly those with beta-hydrogens (e.g., isopropylmagnesium bromide), can reduce the ketone to the corresponding secondary alcohol.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide.

  • Reaction with the Trifluoromethyl Group: While generally stable, extremely reactive nucleophiles under harsh conditions could potentially interact with the -CF₃ group, although this is not a common pathway.

Side Product Formation Mechanism Mitigation Strategy
Benzene (from PhMgBr)Reaction of Grignard with trace waterUse anhydrous conditions
Biphenyl (from PhMgBr)Coupling of Grignard with unreacted bromobenzeneSlow addition of bromobenzene during Grignard preparation
3-(Trifluoromethyl)benzhydrolReduction of the ketoneUse a Grignard reagent without β-hydrogens

Experimental Protocol: Grignard Reaction with this compound

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (or other suitable aryl/alkyl bromide)

  • Anhydrous diethyl ether or THF

  • Anhydrous HCl in ether (or saturated aqueous NH₄Cl)

  • Anhydrous MgSO₄

Procedure:

  • Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).

  • Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous ether to magnesium turnings.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous ether.

  • Cool the Grignard reagent (1.1-1.5 eq) to 0 °C in an ice bath.

  • Slowly add the benzophenone solution to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Wittig Reaction

Q7: My Wittig reaction with this compound is not going to completion, and I am observing several spots on my TLC plate. What could be the issue?

A7: The success of a Wittig reaction depends on the reactivity of both the ylide and the carbonyl compound. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of this compound more electrophilic, which should favor the reaction. However, issues can still arise.

Troubleshooting Steps:

  • Ylide Formation: Ensure the ylide is properly formed. Use a strong enough base (e.g., n-BuLi, NaH, KOtBu) to deprotonate the phosphonium salt. The characteristic color change of the ylide can be an indicator of its formation.

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may require heating or longer reaction times, especially with ketones. Unstabilized ylides are more reactive but also more sensitive to air and moisture.

  • Steric Hindrance: Although this compound is not exceptionally hindered, a very bulky ylide could slow the reaction.

Potential Side Reactions and Byproducts:

  • Aldol-type Reactions: If the ylide is prepared using a base that can also deprotonate the phosphonium salt at other positions, or if the starting aldehyde/ketone can enolize, aldol-type side reactions can occur. This is less of a concern with benzophenone derivatives.

  • Ylide Decomposition: Unstabilized ylides can be unstable and decompose over time, especially at higher temperatures.

  • Triphenylphosphine Oxide: This is a major byproduct of the Wittig reaction and can sometimes complicate purification.

Issue Potential Cause Troubleshooting Step
No ReactionYlide not formedUse a stronger base; ensure anhydrous conditions
Low YieldUnstable ylide or unreactive ketoneUse a freshly prepared ylide; consider a more reactive ylide; increase reaction temperature
Multiple ProductsSide reactions of the ylide or starting materialsPurify starting materials; optimize reaction conditions (temperature, time)

Logical Diagram for Wittig Reaction Troubleshooting

wittig_troubleshooting start Wittig Reaction Issues check_ylide Verify Ylide Formation (Color change, correct base) start->check_ylide check_ylide->start No Ylide -> Reform check_reactivity Assess Ylide/Ketone Reactivity check_ylide->check_reactivity Ylide Formed check_reactivity->start Reactivity Mismatch -> Choose different ylide check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reactivity->check_conditions Reactivity Compatible check_conditions->start Suboptimal -> Adjust purification Address Purification Challenges (Triphenylphosphine oxide removal) check_conditions->purification Conditions Optimized solution Successful Reaction purification->solution

Caption: A decision-making diagram for troubleshooting common Wittig reaction problems.

Experimental Protocol: Wittig Reaction with this compound

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • This compound

  • Anhydrous solvent (e.g., THF, DMSO)

  • Quenching agent (e.g., water, saturated NH₄Cl)

Procedure (using n-BuLi):

  • Under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the ylide's stability.

  • Slowly add n-BuLi (1.05 eq) and stir for 30-60 minutes to allow for ylide formation (a color change is often observed).

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the benzophenone solution to the ylide.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product, often by column chromatography, to separate the alkene product from triphenylphosphine oxide.

Technical Support Center: Scaling Up the Synthesis of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-(Trifluoromethyl)benzophenone.

Troubleshooting Guide

Scaling up the synthesis of this compound from the lab bench to pilot or production scale can introduce challenges related to reaction control, safety, and product purity. This guide addresses common issues in a question-and-answer format.

Issue Potential Cause Recommended Solution
1. Low or Inconsistent Yield Incomplete Reaction: Insufficient reaction time, inadequate mixing, or non-optimal temperature on a larger scale.- Monitor Reaction: Utilize in-process controls (e.g., GC, HPLC) to track the consumption of starting materials. - Improve Agitation: Ensure the reactor's stirring mechanism is sufficient for the larger volume to maintain a homogeneous mixture. - Optimize Temperature: Re-evaluate the optimal temperature profile for the larger scale, as heat transfer is less efficient.
Reagent Degradation: Moisture sensitivity of catalysts (e.g., AlCl₃) or organometallic reagents (e.g., Grignard reagents).[1]- Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Handle moisture-sensitive materials under an inert atmosphere (Nitrogen or Argon).[1][2] - Reagent Quality Check: Verify the activity of the Lewis acid or the concentration of the Grignard reagent before use.
Side Reactions: Formation of byproducts like biphenyl in Grignard reactions or polysubstitution in Friedel-Crafts acylations.[2]- Control Addition Rate: Add reagents slowly and sub-surface to maintain a low localized concentration, which can minimize side reactions like Wurtz coupling in Grignard synthesis.[2] - Stoichiometry Control: For Friedel-Crafts, use a precise 1:1 stoichiometry of the acylating agent to the aromatic substrate to avoid polysubstitution. The catalyst (AlCl₃) is often required in stoichiometric amounts or slightly more.
2. Exothermic Reaction / Thermal Runaway Poor Heat Dissipation: The surface-area-to-volume ratio decreases significantly on scale-up, hindering efficient heat removal.[3]- Controlled Addition: Add the most reactive reagent (e.g., benzoyl chloride, Grignard reagent) dropwise or in portions, carefully monitoring the internal temperature.[4] - Efficient Cooling: Use a jacketed reactor with a reliable cooling system. For highly exothermic steps, consider a semi-batch process where one reactant is added over time. - Dilution: Increasing the solvent volume can help absorb and dissipate heat more effectively, though this may impact reaction kinetics and downstream processing.
3. Difficult Product Purification Persistent Impurities: Close boiling points of product and starting materials or byproducts.- Optimize Work-up: A thorough aqueous wash can remove water-soluble impurities and unreacted acid chlorides. An acidic wash is necessary to quench and remove the aluminum salts post-Friedel-Crafts or to protonate the alkoxide from a Grignard reaction.[2] - Recrystallization: Select an appropriate solvent system for recrystallization to effectively remove impurities. Seeding with a pure crystal can aid crystallization. - Chromatography: While less ideal for very large scales, column chromatography may be necessary if distillation or recrystallization fails.
Dark Product Color: Formation of colored impurities, often from thermal degradation or charring.- Temperature Control: Avoid excessive heating during the reaction and distillation. - Activated Carbon Treatment: A charcoal treatment of the product solution before final filtration or recrystallization can often remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is most suitable for a multi-kilogram scale-up of this compound?

A1: The most common and industrially viable method is typically the Friedel-Crafts acylation of 3-(trifluoromethyl)benzene with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] This route uses readily available and relatively inexpensive starting materials. While a Grignard reaction is also a valid method, handling large quantities of Grignard reagents can be hazardous, and the formation of biphenyl impurities is a common issue.[1][2] Suzuki-Miyaura coupling is highly effective but often relies on expensive palladium catalysts and boronic acids, making it less economical for bulk production.[7][8]

Q2: My Friedel-Crafts reaction is sluggish or fails to initiate on a larger scale. What should I do?

A2: This is often due to catalyst deactivation. Aluminum chloride is extremely sensitive to moisture. Ensure all solvents and reactants are anhydrous. On a large scale, the catalyst should be added in portions to control the initial exotherm and prevent localized overheating which can lead to deactivation. The order of addition is also critical; typically, the substrate and catalyst are mixed before the slow addition of the acylating agent.[5]

Q3: How do I manage the large volume of acidic waste generated from the work-up of a large-scale Friedel-Crafts reaction?

A3: The work-up involves quenching the reaction mixture, often with dilute acid, to decompose the aluminum chloride complex.[2] This generates a significant volume of acidic aqueous waste. This waste stream must be neutralized before disposal, typically with a base like sodium hydroxide or calcium hydroxide. Plan for appropriate waste handling and neutralization equipment that can manage the volume and the heat generated during neutralization.

Q4: During my Grignard synthesis scale-up, I am observing a significant amount of biphenyl byproduct. How can I minimize this?

A4: Biphenyl formation is a result of a coupling reaction between the Grignard reagent and unreacted aryl halide.[2] This is favored by high local concentrations of the aryl halide and elevated temperatures. To minimize it, use a dilute solution of the aryl halide and add it slowly to the magnesium turnings to ensure it reacts to form the Grignard reagent before coupling. Maintaining a gentle reflux and avoiding excessive heating is also crucial.[2]

Q5: Is it possible to recycle the Lewis acid catalyst (AlCl₃) in a Friedel-Crafts reaction?

A5: In a traditional Friedel-Crafts acylation, the AlCl₃ forms a strong complex with the resulting ketone product and is consumed in stoichiometric amounts. Therefore, it cannot be directly recycled as a catalyst. After aqueous work-up, it is converted to aluminum hydroxides. Some modern approaches use solid acid catalysts or ionic liquids that can be recovered and reused, but these are specific process developments that may require significant optimization.[9]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a common method for the synthesis of this compound. Caution: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reagents and Equipment:

  • Reactants: 3-(Trifluoromethyl)benzene, Benzoyl Chloride

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Work-up: Hydrochloric Acid (dilute), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser with gas outlet to a scrubber, and temperature probe.

2. Procedure:

  • Charge the reactor with anhydrous solvent (e.g., DCM) and 3-(Trifluoromethyl)benzene (1.0 eq).

  • Begin stirring and cool the mixture to 0-5 °C using the reactor jacket.

  • Carefully add anhydrous aluminum chloride (1.1 eq) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add benzoyl chloride (1.05 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C. HCl gas will evolve and should be directed to a scrubber.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by GC/TLC.

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic.

  • Separate the organic layer. Extract the aqueous layer with the solvent (DCM).

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or heptane) to obtain pure this compound.

Visualizations

Experimental Workflow

G reagent_prep Reagent Preparation (Anhydrous Conditions) reaction Friedel-Crafts Acylation (0-5°C -> RT) reagent_prep->reaction quench Reaction Quench (Ice / HCl) reaction->quench extraction Liquid-Liquid Extraction & Washes quench->extraction drying Drying Organic Layer (MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization) concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G start Problem Identified low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue safety_issue Exotherm / Runaway start->safety_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn degradation Reagent Degradation? low_yield->degradation byproducts Byproducts Present? purity_issue->byproducts color Product is Dark? purity_issue->color solution_cooling Action: Improve Cooling Use Jacketed Reactor safety_issue->solution_cooling solution_addition Action: Slow Reagent Addition Increase Dilution safety_issue->solution_addition solution_time Action: Increase Time/Temp Monitor with IPC incomplete_rxn->solution_time Yes solution_agitation Action: Improve Agitation incomplete_rxn->solution_agitation Yes solution_reagent Action: Verify Reagent Quality Ensure Anhydrous Conditions degradation->solution_reagent Yes solution_purify Action: Optimize Recrystallization Or Distillation byproducts->solution_purify Yes solution_charcoal Action: Treat with Activated Carbon color->solution_charcoal Yes

Caption: Decision tree for troubleshooting common scale-up synthesis issues.

References

Technical Support Center: Preventing Photodecomposition of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the photodecomposition of 3-(Trifluoromethyl)benzophenone during storage and experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping of solid). Exposure to light, moisture, or elevated temperatures.1. Immediately transfer the compound to an amber glass vial and store it in a dark, cool, and dry place. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidative degradation. 3. Perform a purity analysis (e.g., via HPLC) to quantify the extent of degradation before further use.
Inconsistent experimental results or loss of compound activity. Gradual photodecomposition during routine handling and storage.1. Review and reinforce laboratory protocols for handling photosensitive compounds. Minimize exposure to ambient light by working in a dimly lit area or using amber-colored labware. 2. Aliquot the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to light and atmosphere. 3. Implement a routine stability testing schedule for stored compounds.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS). Formation of photodegradation products.1. Conduct a forced degradation study to identify potential degradation products under controlled light, thermal, and humidity stress. 2. Characterize the new peaks using mass spectrometry (MS) to elucidate the structures of the degradation products. 3. Adjust storage conditions based on the degradation profile to mitigate the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent photodecomposition?

A1: To minimize photodecomposition, this compound should be stored in a tightly sealed, amber glass container to protect it from light.[1] For long-term storage, it is recommended to keep the container in a cool (room temperature is generally acceptable), dry, and dark place.[1] Purging the container with an inert gas like argon or nitrogen can further prevent oxidative degradation.

Q2: What wavelengths of light are most damaging to this compound?

A2: While specific data for this compound is limited, benzophenone and its derivatives are known to absorb UV radiation, which can lead to their degradation.[2] Therefore, exposure to both direct sunlight and artificial UV light sources should be avoided.

Q3: Can this compound degrade even when stored in the dark?

A3: While light is the primary driver of its decomposition, other factors such as high temperatures and humidity can also contribute to the degradation of solid chemical compounds over time.[3] Storing the compound in a cool and dry environment is crucial for its long-term stability.

Q4: Are there any chemical stabilizers that can be added to solutions of this compound to prevent photodecomposition?

A4: While not extensively studied for this specific compound, antioxidants are sometimes used to stabilize photosensitive molecules in solution. However, the addition of any substance could interfere with downstream applications. A more common and non-invasive approach is to use UV-absorbing containers or to work under controlled lighting conditions.

Q5: How can I quantify the extent of photodecomposition?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the purity of this compound and detecting the presence of degradation products.[4][5] By comparing the peak area of the parent compound in a stored sample to that of a freshly prepared standard, the percentage of degradation can be calculated.

Data Presentation

Table 1: Photodegradation Data for Benzophenone Derivatives

CompoundSubstituent(s)Experimental ConditionsObserved Degradation/Half-LifeReference
Benzophenone-32-hydroxy-4-methoxy15 hours of direct exposure to UVA radiation.Approximately 98% of the compound remained.[6]
Benzophenone-32-hydroxy-4-methoxy50 days of solar radiation exposure in pure aqueous solution.8% loss of the compound.[7]
Benzophenone-32-hydroxy-4-methoxy50 days of solar radiation exposure in aqueous solution with 50 mg/L humic acid.Up to 31% loss of the compound.[7]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solid State

This protocol is designed to assess the photostability of solid this compound in accordance with ICH Q1B guidelines.

1. Sample Preparation:

  • Place a thin layer (not more than 3 mm) of this compound powder in a chemically inert, transparent container (e.g., a quartz dish).

  • Prepare a "dark control" sample by wrapping an identical container with the compound in aluminum foil to completely block light exposure.

2. Light Exposure:

  • Place both the exposed and dark control samples in a photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

3. Sample Analysis:

  • At predetermined time points, withdraw samples from both the exposed and dark control containers.

  • Prepare solutions of each sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Analyze the solutions by a validated stability-indicating HPLC method to determine the purity of this compound and to detect any degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the exposed sample with those of the dark control and an unexposed reference standard.

  • Calculate the percentage of degradation in the exposed sample. Any significant change in the dark control should also be noted as it may indicate thermal degradation.

Protocol 2: HPLC Method for Purity and Degradation Product Analysis

This protocol outlines a general HPLC method suitable for the analysis of this compound and its potential photodegradation products. Method optimization may be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is a reasonable starting point.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of high-purity this compound in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample to be analyzed in the mobile phase to a final concentration within the linear range of the standard curve.

3. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the calibration curve.

Visualizations

Photodecomposition_Pathway Compound This compound (Ground State) ExcitedState Excited Triplet State Compound->ExcitedState UV Light Absorption RadicalFormation Radical Intermediates ExcitedState->RadicalFormation Intersystem Crossing DegradationProducts Degradation Products RadicalFormation->DegradationProducts Reaction with O₂ or H₂O

Caption: Simplified pathway of benzophenone photodecomposition.

Troubleshooting_Workflow Start Compound Degradation Suspected CheckStorage Review Storage Conditions (Light, Temp, Humidity) Start->CheckStorage CheckHandling Review Handling Procedures (Light Exposure During Use) CheckStorage->CheckHandling Conditions OK OptimizeConditions Optimize Storage & Handling (e.g., Inert Gas, Amber Vials) CheckStorage->OptimizeConditions Conditions Not OK AnalyticalTesting Perform HPLC Analysis CheckHandling->AnalyticalTesting IdentifyProducts Characterize Degradation Products (e.g., LC-MS) AnalyticalTesting->IdentifyProducts Degradation Confirmed IdentifyProducts->OptimizeConditions Decision Compound Usable? OptimizeConditions->Decision Discard Discard Compound Decision->Discard No Use Use with Caution (Quantify Purity) Decision->Use Yes

Caption: Troubleshooting workflow for suspected compound degradation.

References

impact of solvent choice on 3-(Trifluoromethyl)benzophenone reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reaction kinetics of 3-(Trifluoromethyl)benzophenone.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group on the benzophenone core influence its reactivity?

A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two primary effects on the reactivity of this compound:

  • Increased Electrophilicity of the Carbonyl Carbon: The -CF₃ group pulls electron density away from the aromatic ring and, consequently, from the carbonyl group. This makes the carbonyl carbon more electron-deficient and therefore more susceptible to attack by nucleophiles.

  • Stabilization of Intermediates: In reactions where a negative charge develops on the benzophenone moiety, such as in the formation of a ketyl radical during photoreduction, the electron-withdrawing nature of the -CF₃ group can help to stabilize this intermediate. This can influence the reaction rate.[1][2]

Q2: What are the general effects of solvent polarity on reaction kinetics involving ketones like this compound?

A2: The choice of solvent can significantly impact reaction rates. The effect of solvent polarity depends on the specific reaction mechanism:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds.[3] In reactions involving charged nucleophiles, polar protic solvents can solvate and stabilize the nucleophile, potentially reducing its reactivity and slowing down the reaction rate.[4][5] However, for reactions that proceed through a polar or charged transition state, these solvents can stabilize the transition state more than the reactants, thus accelerating the reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but do not have acidic protons for hydrogen bonding.[3] They are effective at solvating cations but less so for anions. This can leave a "naked" and more reactive nucleophile, often leading to faster reaction rates in nucleophilic additions.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents do not significantly solvate charged species. Reactions involving nonpolar reactants often proceed well in these solvents. For reactions with polar starting materials, solubility can be a limiting factor.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Troubleshooting Guides

Issue: Low Yield in a Nucleophilic Addition Reaction (e.g., Grignard Reaction)
Possible Cause Troubleshooting Step
Solvent not sufficiently dry Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the solvent (typically an ether like THF or diethyl ether) is anhydrous.[8][9] Consider using a fresh bottle of anhydrous solvent or distilling it over a suitable drying agent.
Incorrect solvent choice While ethers are standard for Grignard reactions, their polarity can influence the reaction rate. If the reaction is sluggish, ensure the reactants are fully dissolved. For other nucleophilic additions, if using a polar protic solvent, consider switching to a polar aprotic solvent to enhance nucleophilicity.
Side reactions In Grignard reactions, biphenyl formation can be a significant side product, especially at higher temperatures and concentrations of the aryl halide.[8] Maintain a gentle reflux and add the benzophenone solution slowly to the Grignard reagent.
Poor initiation of Grignard reagent The formation of the Grignard reagent can sometimes be slow to start. A small crystal of iodine can be added to activate the magnesium surface.[10]
Issue: Slow or Inefficient Photoreduction Reaction
Possible Cause Troubleshooting Step
Inappropriate Solvent The photoreduction of benzophenones is highly dependent on the solvent's ability to act as a hydrogen donor. Isopropyl alcohol is a common and effective solvent for this reaction.[11][12] Acetonitrile can be used as a solvent when studying the kinetics with a hydrogen donor present.[1][2]
Insufficient UV exposure Ensure your reaction setup allows for maximum exposure to a UV light source of the appropriate wavelength (around 350 nm for benzophenone).[12]
Oxygen contamination Oxygen can quench the triplet excited state of benzophenone, inhibiting the photoreduction. Degas the solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon before and during the reaction.

Quantitative Data

Table 1: Rate Coefficients for the Photoreduction of Benzophenone Derivatives by Isopropyl Alcohol in Acetonitrile [1][2]

CompoundPrimary Photoreduction Rate Coefficient (k_primary) (M⁻¹s⁻¹)Secondary Photoreduction Rate Coefficient (k_secondary) (M⁻¹s⁻¹)
Benzophenone1.3 x 10⁶1.1 x 10⁸
4,4'-di(trifluoromethyl)benzophenone3.1 x 10⁶4.9 x 10⁸
3,3',5,5'-tetrakis(trifluoromethyl)benzophenone5.9 x 10⁷3.8 x 10⁸
4,4'-dimethoxybenzophenone1.2 x 10⁶2.5 x 10⁷

Data from laser flash photolysis experiments.[1][2]

Experimental Protocols

General Protocol for a Grignard Reaction with this compound

This is a general guideline and may need to be adapted for specific substrates and scales.

  • Preparation: All glassware must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. Use a septum to seal the reaction vessel.

  • Grignard Reagent Formation: In the reaction flask, combine magnesium turnings and a small crystal of iodine. Add a small portion of a solution of the appropriate aryl or alkyl halide in anhydrous diethyl ether or THF. Once the reaction initiates (indicated by bubbling and a color change), add the remaining halide solution dropwise to maintain a gentle reflux.

  • Addition of this compound: Dissolve this compound in anhydrous ether or THF. Slowly add this solution via syringe to the stirred Grignard reagent. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Quenching: After the addition is complete and the reaction has stirred for an appropriate time (monitor by TLC), cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol for Photoreduction of this compound

This protocol is based on typical procedures for benzophenone photoreduction.[12]

  • Solution Preparation: Dissolve this compound in a solution of isopropyl alcohol. The concentration will depend on the scale of the reaction.

  • Degassing: Transfer the solution to a quartz reaction vessel. Bubble dry nitrogen or argon through the solution for at least 30 minutes to remove dissolved oxygen.

  • Irradiation: Seal the vessel and place it in a photoreactor equipped with a UV lamp that emits around 350 nm. Irradiate the solution with stirring.

  • Monitoring: The progress of the reaction can be monitored by TLC or GC-MS. The product, a pinacol, is often less soluble and may precipitate from the solution.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware react3 Reaction Setup (Inert Atmosphere) prep1->react3 prep2 Prepare Anhydrous Solvent react2 Solvent Choice prep2->react2 react1 Reactants & Reagents react1->react3 react2->react3 react4 Monitor Progress (TLC, GC-MS) react3->react4 workup1 Quenching react4->workup1 Reaction Complete workup2 Extraction workup1->workup2 workup3 Purification (Chromatography/Recrystallization) workup2->workup3 product Final Product workup3->product solvent_effect_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield cause1 Incorrect Solvent Polarity start->cause1 cause2 Presence of Water/Protic Impurities start->cause2 cause3 Poor Reactant Solubility start->cause3 sol1 Switch to Polar Aprotic (e.g., DMF, DMSO) or Nonpolar Solvent (e.g., Toluene) cause1->sol1 sol2 Use Anhydrous Solvent cause2->sol2 sol3 Choose Solvent that Dissolves all Reactants cause3->sol3 end Improved Yield sol1->end Optimize sol2->end Optimize sol3->end Optimize

References

Validation & Comparative

A Head-to-Head Comparison: 3-(Trifluoromethyl)benzophenone vs. Benzophenone for Enhanced Photolabeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, photoaffinity labeling (PAL) is a cornerstone technique for elucidating ligand-protein interactions and identifying molecular targets. The choice of the photoreactive moiety is paramount to the success of these experiments. This guide provides an in-depth comparison of 3-(Trifluoromethyl)benzophenone and the traditional benzophenone, offering researchers and drug development professionals a data-driven perspective on optimizing their photolabeling strategies. While direct comparative quantitative data on photolabeling efficiency is sparse in the literature, this guide synthesizes established photochemical principles and available data to highlight the potential advantages of the trifluoromethyl derivative.

Superior Photoreactivity of this compound: A Theoretical Advantage

The enhanced photolabeling efficiency of this compound is rooted in the fundamental principles of physical organic chemistry. The introduction of a potent electron-withdrawing trifluoromethyl (-CF3) group onto the benzophenone core is anticipated to increase the reactivity of the triplet state, which is the key intermediate in the photolabeling reaction. This heightened reactivity is expected to translate into a higher quantum yield for the photolabeling process and potentially faster reaction kinetics.

Upon UV irradiation, both benzophenone and its trifluoromethyl derivative are excited to a short-lived singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state.[1] This triplet diradical is the reactive species responsible for abstracting a hydrogen atom from a C-H bond on a target molecule, initiating the covalent crosslinking.[1] The electron-withdrawing nature of the trifluoromethyl group is theorized to stabilize the resulting ketyl radical intermediate, thereby lowering the activation energy of the hydrogen abstraction step and increasing the overall efficiency of the photolabeling reaction.

Quantitative Data Summary

PropertyBenzophenoneThis compoundRationale for Efficiency Impact
Molecular Weight 182.22 g/mol 250.22 g/mol [2]The higher molecular weight of the trifluoromethyl derivative is a minor consideration but necessary for accurate concentration calculations.
Excitation Wavelength (λmax) ~350-365 nm[3]~350-365 nmBoth compounds are excited by similar wavelengths, minimizing the need for different experimental setups and reducing the risk of photodamage to biological samples compared to shorter wavelength probes.[3]
Intersystem Crossing Quantum Yield (ΦISC) Nearly 1[1]Expected to be nearly 1Both are expected to efficiently form the reactive triplet state.
Triplet State Energy (ET) ~69 kcal/molExpected to be similar to benzophenoneThe energy of the reactive triplet state is sufficient to abstract hydrogen atoms from most C-H bonds.
Predicted Reactivity StandardHigherThe electron-withdrawing trifluoromethyl group is predicted to enhance the hydrogen abstraction capability of the triplet state.

Experimental Protocols

The following is a generalized protocol for a photoaffinity labeling experiment. This protocol can be adapted for use with either benzophenone or this compound-containing probes.

Protocol: Photoaffinity Labeling of a Target Protein in Cell Lysate

1. Materials and Reagents:

  • Photoaffinity probe (containing either benzophenone or this compound)

  • Target protein in cell lysate (e.g., 1-10 mg/mL total protein concentration)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm, e.g., a Rayonet reactor or a UV crosslinker)[4]

  • Quartz cuvettes or 24-well plates

  • SDS-PAGE reagents

  • Western blotting or mass spectrometry equipment for analysis

2. Experimental Procedure:

  • Incubation:

    • In a quartz cuvette or well of a 24-well plate, combine the cell lysate containing the target protein with the photoaffinity probe. The final concentration of the probe should be optimized for each target, typically in the range of 1-100 µM.

    • As a negative control, prepare a sample with the photoaffinity probe and a mock lysate (lacking the target protein) or a lysate where the target protein has been depleted.

    • For competition experiments, pre-incubate the lysate with an excess (e.g., 100-fold) of a non-photoreactive competitor ligand for 30 minutes before adding the photoaffinity probe.

    • Incubate the samples for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding of the probe to the target.

  • UV Irradiation:

    • Place the samples on ice and expose them to UV light at 365 nm.[4]

    • The irradiation time will need to be optimized but typically ranges from 15 to 90 minutes.[1] It is hypothesized that probes containing this compound may require shorter irradiation times due to their potentially higher reactivity.

    • Ensure consistent distance and orientation of the samples relative to the UV source.

  • Analysis:

    • Following irradiation, quench the reaction by adding an excess of a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM.

    • Denature the protein samples by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Analyze the results by Western blotting using an antibody against the target protein or by mass spectrometry to identify the labeled protein and the site of covalent modification.

Visualizing the Workflow and Underlying Principles

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G General Photoaffinity Labeling Workflow cluster_prep Sample Preparation cluster_uv Photocrosslinking cluster_analysis Analysis Incubate Probe Incubate Photoaffinity Probe with Cell Lysate Competition Control Incubate with Competitor (Control) UV Irradiation UV Irradiation (365 nm) Incubate Probe->UV Irradiation Competition Control->UV Irradiation SDS-PAGE SDS-PAGE UV Irradiation->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Mass Spec Mass Spectrometry SDS-PAGE->Mass Spec

Caption: A generalized workflow for a photoaffinity labeling experiment.

G Photochemical Activation of Benzophenones Ground State Benzophenone (S0) Singlet State Excited Singlet State (S1) Ground State->Singlet State UV light (hν) Triplet State Reactive Triplet State (T1) Singlet State->Triplet State Intersystem Crossing (ISC) Crosslinked Product Covalent Adduct Triplet State->Crosslinked Product + R-H (Hydrogen Abstraction) Target Target Molecule (R-H)

Caption: The photochemical activation pathway of benzophenone photoprobes.

References

A Comparative Analysis of 3-(Trifluoromethyl)benzophenone and 4-(Trifluoromethyl)benzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents and intermediates is paramount to the success of a synthetic strategy. Among the vast array of available building blocks, substituted benzophenones, particularly those bearing the trifluoromethyl group, have garnered significant attention due to their unique electronic and photophysical properties. This guide provides an objective comparison of two key isomers, 3-(Trifluoromethyl)benzophenone and 4-(Trifluoromethyl)benzophenone, highlighting their distinct characteristics and performance in organic synthesis with supporting data and experimental protocols.

The position of the trifluoromethyl (-CF3) group on the benzophenone scaffold significantly influences the molecule's reactivity and utility in various applications, most notably as photoinitiators in polymerization reactions and as versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the trifluoromethyl group from the meta (3-position) to the para (4-position) of the phenyl ring results in tangible differences in the physical properties of these compounds. These properties can affect their solubility, handling, and behavior in reaction mixtures.

PropertyThis compound4-(Trifluoromethyl)benzophenone
CAS Number 728-81-4[1]728-86-9[2]
Molecular Formula C₁₄H₉F₃O[1][3]C₁₄H₉F₃O[2][4]
Molecular Weight 250.22 g/mol [1]250.22 g/mol [2]
Melting Point 52-53 °C114-116 °C
Boiling Point 121-123 °C at 1.5 mmHgNot available
Appearance White to yellow solidOff-white to beige crystalline solid

The most striking difference is the significantly higher melting point of the 4-isomer, which can be attributed to its greater molecular symmetry, allowing for more efficient crystal packing.

Performance as Photoinitiators: The Impact of Substituent Position

Benzophenones are classic Type II photoinitiators, which, upon excitation by UV light, abstract a hydrogen atom from a synergist (a co-initiator, often a tertiary amine) to generate free radicals that initiate polymerization. The efficiency of this process is influenced by the electronic nature of the substituents on the benzophenone core.

The trifluoromethyl group is strongly electron-withdrawing. The position of this group affects the energy of the excited states and the reactivity of the resulting ketyl radical. A study on the photoreduction of benzophenone derivatives revealed that ring substitution significantly impacts the rate coefficients of both the primary and secondary photoreduction reactions.[5] This effect is driven by changes in the activation energy of the process, which correlates with the stability of the formed aromatic ketyl radicals.[5]

G BP Benzophenone (BP) BPs Excited State (BP*) BP->BPs UV Light (hν) BPH Ketyl Radical BPs->BPH + RH (H-abstraction) R_radical Synergist Radical (Initiating Species) BPs->R_radical + RH RH Synergist (e.g., Amine) Polymer Polymer Chain R_radical->Polymer + Monomer Monomer Monomer

Utility in Organic Synthesis: Building Blocks for Complex Molecules

Both this compound and 4-(Trifluoromethyl)benzophenone serve as valuable intermediates in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final products, which is a desirable feature in drug design.[7]

The benzophenone core is a crucial scaffold in numerous pharmaceuticals and natural products.[8] Trifluoromethylated benzophenones can be used to synthesize bioisosteres of benzophenone-type drugs, potentially leading to improved pharmacological properties.[8]

The reactivity of these isomers in common organic reactions, such as Friedel-Crafts acylations to prepare them, and subsequent transformations of the ketone functionality, is influenced by the electronic effects of the -CF3 group. For instance, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the substituted aromatic ring towards further electrophilic substitution.

G cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_products Products cluster_applications Further Transformations / Applications Benzoyl Chloride Benzoyl Chloride Friedel-Crafts Acylation Friedel-Crafts Acylation Benzoyl Chloride->Friedel-Crafts Acylation Trifluoromethylbenzene m- or p- Trifluoromethylbenzene Trifluoromethylbenzene->Friedel-Crafts Acylation 3-CF3-BP 3-(Trifluoromethyl)- benzophenone Friedel-Crafts Acylation->3-CF3-BP 4-CF3-BP 4-(Trifluoromethyl)- benzophenone Friedel-Crafts Acylation->4-CF3-BP Pharmaceuticals Pharmaceuticals 3-CF3-BP->Pharmaceuticals Bioisosteres Bioisosteres 3-CF3-BP->Bioisosteres Agrochemicals Agrochemicals 4-CF3-BP->Agrochemicals 4-CF3-BP->Bioisosteres

Experimental Protocols

General Procedure for the Synthesis of Trifluoromethylated Benzophenones via Friedel-Crafts Acylation

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Appropriate trifluoromethyl-substituted bromobenzene (for Grignard formation) or trifluoromethylbenzene

  • Magnesium turnings (if starting from bromobenzene)

  • Anhydrous solvent (e.g., THF, CS₂)

  • Benzoyl chloride or a suitable benzoylating agent

  • Lewis acid catalyst (e.g., AlCl₃) for direct Friedel-Crafts

  • Ethyl formate (for Grignard route)

  • Appropriate workup reagents (e.g., HCl, saturated NH₄Cl solution)

  • Organic solvents for extraction (e.g., CH₂Cl₂, diethyl ether)

  • Drying agent (e.g., Na₂SO₄)

Procedure Outline (adapted from a general procedure for substituted benzophenones[9]):

  • Preparation of the Acylating Agent/Nucleophile:

    • Grignard Route: Prepare the Grignard reagent from the corresponding trifluoromethyl-substituted bromobenzene and magnesium in anhydrous THF.

    • Friedel-Crafts Route: This is a direct acylation of trifluoromethylbenzene with benzoyl chloride.

  • Reaction:

    • Grignard Route: Add the Grignard solution to a solution of ethyl formate in THF at a controlled temperature (e.g., 0 °C to room temperature).

    • Friedel-Crafts Route: Add the Lewis acid (e.g., AlCl₃) to a mixture of trifluoromethylbenzene and benzoyl chloride in a suitable solvent, often at reduced temperature, followed by heating.

  • Workup:

    • Quench the reaction mixture, typically with an acidic aqueous solution (e.g., dilute HCl or saturated NH₄Cl).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Note: A detailed synthesis for 3'-(Trifluoromethyl)acetophenone, a related compound, involves the diazotization of 3-aminobenzotrifluoride followed by reaction with acetaldoxime and subsequent hydrolysis, which highlights alternative synthetic strategies for related structures.[10]

General Protocol for Photopolymerization using a Benzophenone Photoinitiator

Materials:

  • 3- or 4-(Trifluoromethyl)benzophenone (Photoinitiator)

  • Synergist (e.g., a tertiary amine like triethanolamine or ethyl 4-(dimethylamino)benzoate)

  • Monomer (e.g., an acrylate or methacrylate)

  • Solvent (if required)

  • UV light source

Procedure Outline:

  • Formulation Preparation: Prepare a solution of the photoinitiator, synergist, and monomer in the desired ratios. The concentration of the photoinitiator and synergist will depend on the specific monomer and desired curing properties.

  • Application: Apply a thin film of the formulation onto a substrate.

  • Curing: Expose the film to a UV light source of appropriate wavelength and intensity for a specified time.

  • Analysis: The degree of polymerization can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the monomer's characteristic double bond absorption peak.

Conclusion

Both this compound and 4-(Trifluoromethyl)benzophenone are valuable reagents in organic synthesis, each with distinct physical properties stemming from the position of the electron-withdrawing trifluoromethyl group. The para-isomer exhibits a significantly higher melting point due to its molecular symmetry. While both are expected to function as effective photoinitiators, their precise efficiencies will differ due to the influence of the substituent position on their photophysical properties and the stability of the resulting ketyl radicals. Their role as intermediates in the synthesis of bioactive molecules is well-established, with the trifluoromethyl group imparting beneficial properties to the target compounds. The choice between the 3- and 4-isomer will ultimately depend on the specific requirements of the synthetic target, including desired physical properties, reactivity in subsequent steps, and the fine-tuning of photophysical characteristics in photochemical applications. Further direct comparative studies would be invaluable to the research community for making more informed decisions in specific applications.

References

The Trifluoromethyl Advantage: A Comparative Guide to 3-(Trifluoromethyl)benzophenone for Photocrosslinking

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular interactions, photocrosslinkers are indispensable tools for capturing transient and stable protein-protein interactions, thereby illuminating complex biological pathways. Among the diverse array of photoactivatable reagents, 3-(Trifluoromethyl)benzophenone has emerged as a compelling alternative to traditional photocrosslinkers. This guide provides an objective comparison of this compound with other commonly used photocrosslinkers, supported by experimental data, to assist researchers in drug development and chemical biology in making informed decisions for their experimental designs.

Enhanced Performance Through Fluorination

The primary advantage of this compound lies in the strategic incorporation of a trifluoromethyl (-CF3) group onto the benzophenone scaffold. This electron-withdrawing group significantly influences the photochemical properties of the molecule, leading to several benefits over standard benzophenone and other classes of photocrosslinkers like aryl azides and diazirines. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve cell permeability and target engagement.[1][2] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can improve hydrogen bonding and electrostatic interactions with biological targets, potentially increasing binding affinity and selectivity.[1][2]

Comparative Analysis of Photocrosslinker Performance

The choice of a photocrosslinker is critical and depends on factors such as crosslinking efficiency, specificity, and the potential for off-target effects. Below is a summary of the performance of this compound in comparison to other widely used photocrosslinkers.

FeatureThis compoundStandard BenzophenoneAryl AzidesDiazirines (Trifluoromethyl Phenyl Diazirine)
Activation Wavelength ~350-365 nm~350-365 nm~260-300 nm~350-370 nm
Reactive Intermediate Triplet DiradicalTriplet DiradicalNitreneCarbene
Crosslinking Efficiency Moderate to HighModerateGenerally LowerHigh
Key Advantages Enhanced metabolic stability, improved lipophilicity, not quenched by water.[1][2]Reversible photoactivation, not quenched by water.[3]Small size.High reactivity, rapid crosslinking, reduced non-specific binding.[3]
Key Disadvantages Bulkier than aryl azides and diazirines.Longer irradiation times may be required, potential for photosensitization.[3][4]Requires lower UV wavelengths that can cause photodamage, potential for rearrangement.[3]Can be quenched by water.

While direct quantitative data on the crosslinking yield of this compound is not extensively available in comparative tables, studies on related fluorinated photocrosslinkers provide valuable insights. For instance, a study comparing a trifluoromethyl phenyl diazirine-based probe to a prototypical benzophenone-based probe demonstrated that the trifluoromethyl phenyl diazirine probe achieved comparable labeling efficiency at significantly shorter UV irradiation times (less than 5 minutes), thereby minimizing potential damage to proteins and cells. This suggests that the trifluoromethyl moiety contributes to more efficient photoactivation.

Experimental Protocols

A successful photoaffinity labeling experiment relies on a meticulously planned and executed protocol. Below is a generalized methodology for a photoaffinity labeling experiment to identify protein-protein interactions using a probe equipped with a this compound photocrosslinker.

General Protocol for Photoaffinity Labeling using a this compound Probe

1. Probe Incubation:

  • Incubate the target protein or cell lysate with the this compound-containing probe. The concentration of the probe and incubation time should be optimized based on the binding affinity of the probe to its target. A typical starting concentration is in the low micromolar range, with incubation times ranging from 30 minutes to 2 hours at 4°C or room temperature.

2. UV Irradiation:

  • Transfer the sample to a suitable container (e.g., a 96-well plate or quartz cuvette).

  • Irradiate the sample with UV light at a wavelength of approximately 365 nm. A handheld UV lamp or a UV crosslinker instrument can be used.

  • The irradiation time is a critical parameter and should be optimized. Start with a time course experiment (e.g., 5, 10, 20, 30 minutes) to determine the optimal exposure time that maximizes crosslinking while minimizing potential photodamage.[5]

3. Sample Preparation for Analysis:

  • Following irradiation, the crosslinked protein complexes can be analyzed by various methods.

  • For SDS-PAGE analysis, add SDS-PAGE loading buffer to the sample, heat at 95°C for 5-10 minutes, and load onto a polyacrylamide gel.

  • For mass spectrometry analysis, the crosslinked complexes may need to be enriched, for example, using an affinity tag (e.g., biotin) incorporated into the probe, followed by enzymatic digestion of the proteins.[6]

4. Analysis of Crosslinked Products:

  • SDS-PAGE and Western Blotting: Visualize the crosslinked products by Coomassie staining or perform a Western blot using an antibody against the target protein or an affinity tag on the probe. The appearance of a higher molecular weight band indicates successful crosslinking.

  • Mass Spectrometry: For identification of interacting partners and mapping of interaction sites, the enriched and digested peptides are analyzed by LC-MS/MS.[7] Specialized software can then be used to identify the crosslinked peptides and the specific amino acid residues involved in the interaction.[7]

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logical flow of experiments and the biological context of the interactions being studied is crucial. Graphviz diagrams can effectively represent these complex relationships.

Experimental Workflow for Photoaffinity Labeling and Target Identification

experimental_workflow cluster_preparation Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Probe This compound Probe Incubation Incubation Probe->Incubation Target Protein of Interest / Cell Lysate Target->Incubation UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation Covalent Bond Formation SDS_PAGE SDS-PAGE / Western Blot UV_Irradiation->SDS_PAGE Enrichment Affinity Enrichment (e.g., Biotin-Streptavidin) UV_Irradiation->Enrichment Digestion In-gel or In-solution Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Target ID LC_MS->Data_Analysis

Caption: A generalized workflow for identifying protein interactions using a this compound photoaffinity probe.

Hypothetical Application in Studying a Kinase Signaling Pathway

While specific examples for this compound are emerging, its application can be conceptualized in well-established signaling pathways, such as a generic kinase cascade. A probe designed from a kinase inhibitor could be used to identify its direct targets and off-targets within the cell.

kinase_pathway cluster_probe Probe Design cluster_pathway Cellular Signaling Inhibitor Kinase Inhibitor Probe Photoaffinity Probe Inhibitor->Probe Photocrosslinker This compound Photocrosslinker->Probe MAPKK MAPKK Probe->MAPKK Covalent Crosslinking upon UV Irradiation MAPK MAPK Probe->MAPK MAPKKK MAPKKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Substrate Substrate Protein MAPK->Substrate Phosphorylates Response Cellular Response Substrate->Response

Caption: A diagram illustrating the use of a this compound probe to identify targets within a kinase signaling cascade.

Conclusion

This compound offers several key advantages over other photocrosslinkers, primarily stemming from the beneficial properties imparted by the trifluoromethyl group. Its enhanced metabolic stability and potential for improved binding affinity make it a valuable tool for researchers studying protein-protein interactions. While more extensive quantitative data will further solidify its position, the available evidence and theoretical advantages suggest that this compound is a powerful reagent for capturing the dynamic molecular choreography of the cell. As with any photocrosslinking experiment, careful optimization of experimental conditions is paramount to achieving reliable and insightful results.

References

A Comparative Analysis of the Reactivity of Trifluoromethylated Benzophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the benzophenone scaffold dramatically influences its chemical reactivity, a factor of paramount importance in the design of novel pharmaceuticals, agrochemicals, and materials. The positional isomerism of the -CF3 group—ortho, meta, or para—dictates a unique interplay of electronic and steric effects, leading to significant differences in the reactivity of the carbonyl group and the aromatic rings. This guide provides a comparative study of the reactivity of these isomers, supported by established chemical principles and available experimental data.

Influence of the Trifluoromethyl Group: A Tale of Two Effects

The reactivity of trifluoromethylated benzophenone isomers is primarily governed by a combination of two factors:

  • Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its fluorine atoms. This effect is exerted through both inductive (-I) and resonance (-M, hyperconjugation) effects. Consequently, the -CF3 group deactivates the substituted aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The electron-withdrawing nature also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Effects: The bulky trifluoromethyl group in the ortho position creates significant steric hindrance around the carbonyl center. This can impede the approach of nucleophiles and influence the preferred conformation of the molecule, thereby affecting its reactivity and spectroscopic properties.

Quantitative Comparison of Electronic Effects

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constants (σ) for the meta- and para-CF3 groups are presented below. A positive value indicates an electron-withdrawing effect.

SubstituentHammett Constant (σ)Electronic Effect
m-CF30.43Strongly electron-withdrawing
p-CF30.54Strongly electron-withdrawing

Note: A Hammett constant for the ortho position is not provided due to the significant influence of steric effects, which are not accounted for in the standard Hammett equation.

Comparative Reactivity in Key Chemical Transformations

The distinct electronic and steric environments of the ortho, meta, and para isomers lead to divergent reactivity in various chemical reactions.

Reduction of the Carbonyl Group

The reduction of the benzophenone core to the corresponding diphenylmethanol is a fundamental transformation. The reactivity of the isomers towards hydride reducing agents, such as sodium borohydride, is expected to vary as follows:

  • para-isomer: The -CF3 group at the para position exerts a strong electron-withdrawing effect on the carbonyl carbon, making it highly electrophilic and thus very reactive towards nucleophilic attack by a hydride. Steric hindrance is minimal.

  • meta-isomer: The electron-withdrawing effect of the -CF3 group at the meta position is also significant, enhancing the electrophilicity of the carbonyl carbon. The reactivity is expected to be high, though slightly less than the para-isomer due to the attenuated electronic effect.

  • ortho-isomer: While the ortho -CF3 group also electronically activates the carbonyl group, the pronounced steric hindrance is expected to significantly decrease the rate of reduction compared to the meta and para isomers.

IsomerExpected Relative Rate of ReductionPrimary Influencing Factor
orthoSlowestSteric Hindrance
metaFastElectronic Effect
paraFastestStrongest Electronic Effect
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoromethyl-substituted aromatic ring facilitates nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. The position of the -CF3 group relative to the leaving group is critical:

  • An -CF3 group positioned ortho or para to a leaving group on the same aromatic ring will strongly activate the ring for SNAr. This is due to the ability of the -CF3 group to stabilize the negative charge of the Meisenheimer complex intermediate through resonance and induction.

  • An -CF3 group meta to the leaving group will provide some activation through its inductive effect, but the effect will be less pronounced than in the ortho and para cases.

Experimental Protocols

General Procedure for the Comparative Reduction of Trifluoromethylated Benzophenone Isomers

This protocol provides a framework for comparing the reduction rates of the ortho, meta, and para isomers.

Materials:

  • 2-(Trifluoromethyl)benzophenone

  • 3-(Trifluoromethyl)benzophenone

  • 4-(Trifluoromethyl)benzophenone

  • Sodium borohydride (NaBH4)

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Reaction Setup: In three separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 100 mg (0.4 mmol) of each trifluoromethylated benzophenone isomer in 5 mL of ethanol.

  • Initiation of Reduction: Cool each flask in an ice bath. To each flask, add 15 mg (0.4 mmol) of sodium borohydride in one portion.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) using TLC. Spot the reaction mixture alongside the starting material on a TLC plate and elute with the developing solvent. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, add 10 mL of saturated aqueous NH4Cl solution to quench any remaining NaBH4.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous MgSO4. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Analysis: Analyze the products by 1H NMR and 19F NMR spectroscopy to confirm the reduction of the carbonyl group. The relative reaction times for the disappearance of the starting material provide a qualitative measure of the relative reactivity of the isomers.

Visualizations

G Experimental Workflow for Comparative Reduction cluster_0 Preparation ortho Ortho-isomer dissolve Dissolve in Ethanol ortho->dissolve meta Meta-isomer meta->dissolve para Para-isomer para->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor workup Quench and Extract monitor->workup analyze Analyze Products workup->analyze

Workflow for the comparative reduction of isomers.

G Mechanism of Carbonyl Reduction by NaBH4 cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation ketone R-C(=O)-R' intermediate R-C(O⁻)-R' + BH3      |      H ketone->intermediate hydride H-BH3⁻ hydride->intermediate alkoxide R-C(O⁻)-R'      |      H alcohol R-CH(OH)-R' alkoxide->alcohol + H⁺ (from solvent) solvent EtOH

Mechanism for the reduction of the carbonyl group.

G Influence of CF3 Position on Carbonyl Electrophilicity ortho Ortho-CF3 Strong +I effect Significant steric hindrance carbonyl C=O ortho->carbonyl Increases δ+ on C meta Meta-CF3 Moderate +I effect meta->carbonyl Increases δ+ on C para Para-CF3 Strong +I and +M effects para->carbonyl Strongly increases δ+ on C

The Validation of 3-(Trifluoromethyl)benzophenone as a Bioisostere in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Bioisosteric replacement, a cornerstone of drug design, involves the substitution of a functional group with another that possesses similar physicochemical and biological properties. This guide provides a comprehensive comparison of 3-(Trifluoromethyl)benzophenone as a bioisostere for the benzophenone scaffold, a common motif in pharmacologically active molecules. While direct head-to-head biological activity data for this compound against a non-fluorinated counterpart on a specific target is limited in publicly available literature, this guide synthesizes existing data on analogous compounds and the well-established principles of trifluoromethyl group bioisosterism to provide a valuable comparative analysis for researchers.

Executive Summary

The introduction of a trifluoromethyl (CF3) group at the meta-position of the benzophenone scaffold can significantly modulate its properties. The CF3 group is a well-regarded bioisostere of a methyl group and, in some contexts, a chlorine atom, but its strong electron-withdrawing nature and lipophilicity offer distinct advantages. This guide will explore these advantages through a comparative lens, focusing on physicochemical properties, metabolic stability, and potential impacts on biological activity, supported by experimental data from analogous systems.

Physicochemical Properties: A Comparative Overview

The trifluoromethyl group imparts unique electronic and steric properties to the benzophenone core, influencing its lipophilicity and metabolic stability.

PropertyBenzophenoneThis compoundRationale for Change
Molecular Formula C13H10OC14H9F3OAddition of a CF3 group.
Molecular Weight ( g/mol ) 182.22250.21[1]Increased mass due to the fluorine atoms.
Calculated LogP 3.184.1[1]The trifluoromethyl group significantly increases lipophilicity.
Topological Polar Surface Area (TPSA) 17.1 Ų17.1 Ų[1]The carbonyl group is the primary contributor to the TPSA, which remains unchanged.

Impact on Biological Activity: Inferences from Analogous Systems

Similarly, in the context of p38α MAP kinase inhibitors, benzophenone derivatives have been explored, and the introduction of electron-withdrawing groups can significantly influence activity. While a direct comparison is not available, the principle of bioisosteric replacement suggests that this compound could offer enhanced potency over unsubstituted benzophenone in relevant biological assays.

Comparative Pharmacokinetic Profile

The metabolic stability and permeability of a drug candidate are critical for its in vivo efficacy. The trifluoromethyl group is renowned for its ability to block metabolic oxidation, thereby enhancing metabolic stability.

A study on a bioisostere of the benzophenone-containing adiponectin receptor agonist, AdipoRon, provides valuable comparative insights. In this study, the benzophenone core was replaced with an aryl difluoromethyl bicyclopentane (ADB) scaffold, a related fluorinated bioisostere.

ParameterAdipoRon (Benzophenone Core)ADB Analogue (Fluorinated Bioisostere)
Metabolic Stability (Human Liver Microsomes) Less StableMore Stable (Reduced Clearance)[3]
Membrane Permeability (Caco-2) Higher PermeabilitySlightly Decreased Permeability[3]

These findings suggest that while a fluorinated bioisostere like the one derived from a trifluoromethylarene can improve metabolic stability, it may have a modest impact on membrane permeability.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

Objective: To determine the lipophilicity of a compound.

Methodology:

  • Preparation of Standards: A series of compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).

  • HPLC System: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration Curve: The standards are injected into the HPLC system, and their retention times (tR) are recorded. The capacity factor (k) is calculated for each standard using the formula: k = (tR - t0) / t0, where t0 is the void time. A calibration curve is generated by plotting the known LogP values against the corresponding log(k) values.

  • Sample Analysis: The test compound (e.g., this compound) is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Calculation: The log(k) of the test compound is calculated, and its LogP value is determined from the calibration curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Reagents: Pooled human liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The enzymatic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points to assess A-to-B permeability. Conversely, for B-to-A permeability, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Bioisosteric_Replacement_Workflow cluster_0 Lead Compound Identification cluster_1 Bioisosteric Modification cluster_2 In Vitro Evaluation cluster_3 Lead Optimization Lead Lead Compound (e.g., Benzophenone Scaffold) Modification Bioisosteric Replacement (e.g., Introduction of CF3 group) Lead->Modification Design Evaluation Comparative Analysis: - Physicochemical Properties - Biological Activity (IC50/Ki) - ADME Profile Modification->Evaluation Synthesize & Test Optimization Optimized Lead Candidate (Improved Properties) Evaluation->Optimization Analyze Data Optimization->Modification Iterate

Caption: A generalized workflow for lead optimization using bioisosteric replacement.

Signaling_Pathway_Inhibition Stimulus Stimulus Upstream_Kinase Upstream Kinase Stimulus->Upstream_Kinase Target_Kinase Target Kinase (e.g., p38 MAPK) Upstream_Kinase->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Biological_Response Biological_Response Downstream_Substrate->Biological_Response Inhibitor Benzophenone Inhibitor Inhibitor->Target_Kinase Inhibits

Caption: A simplified signaling pathway illustrating the point of intervention for a kinase inhibitor.

Conclusion

The validation of this compound as a bioisostere presents a compelling strategy for medicinal chemists. The trifluoromethyl group offers a powerful tool to enhance the metabolic stability and potentially the biological potency of benzophenone-based drug candidates. While direct comparative data remains a key area for future research, the principles of bioisosterism and evidence from analogous systems strongly support its utility. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the benefits of this important structural modification.

References

Navigating Cross-Reactivity: A Comparative Guide to 3-(Trifluoromethyl)benzophenone in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Trifluoromethyl)benzophenone's performance in biological systems, offering insights into its potential cross-reactivity. Due to the limited direct experimental data on the specific cross-reactivity profile of this compound, this document leverages data from structurally related compounds, particularly other benzophenone derivatives and trifluoromethyl ketones (TFKs), to provide a predictive comparison. The information is intended to guide researchers in designing and interpreting studies on this and similar molecules.

Comparative Analysis of Enzyme Inhibition

A study on the inhibition of human carboxylesterase 1 (hCE1) by a series of trifluoromethyl ketones and benzil analogs revealed that the trifluoromethyl ketone group acts as a potent inhibitor. The inhibitory activity is influenced by the nature of the substituents on the aromatic rings. Generally, TFKs exhibit their inhibitory effect by forming a reversible covalent bond with the catalytic serine residue in the active site of the enzyme.

Below is a comparative table summarizing the inhibitory constants (Ki) for selected trifluoromethyl ketones and benzil analogs against human carboxylesterase 1 (hCE1). This data can serve as a reference for predicting the potential inhibitory activity of this compound.

Table 1: Comparative Inhibition of Human Carboxylesterase 1 (hCE1) by Trifluoromethyl Ketones and Benzil Analogs

CompoundChemical ClassKi (µM) for hCE1
Reference Compounds
1,1,1-Trifluoro-3-(2-naphthyl)acetoneTrifluoromethyl Ketone0.025
1,1,1-Trifluoro-3-phenylacetoneTrifluoromethyl Ketone0.12
BenzilBenzil Analog> 100
This compound Trifluoromethyl Ketone Data Not Available

Data is extrapolated from studies on similar compounds. The Ki values are indicative of inhibitory potency, with lower values indicating higher potency.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Enzyme Inhibition Assay (Carboxylesterase)

This protocol describes a method to determine the inhibitory potential of this compound against a specific enzyme, such as human carboxylesterase 1 (hCE1).

Materials:

  • Human carboxylesterase 1 (hCE1), recombinant

  • p-Nitrophenyl acetate (pNPA) as substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate reader

  • DMSO (for dissolving the test compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile).

    • Dilute the hCE1 enzyme to the desired concentration in the assay buffer.

  • Assay Performance:

    • Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the diluted enzyme solution to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to each well.

    • Immediately monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol, over a set period using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is designed to assess the binding affinity of this compound to a specific receptor of interest.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the target receptor

  • This compound

  • Assay buffer (specific to the receptor being studied)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membrane/receptor preparation, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (this compound).

    • Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Potential Signaling Pathway Modulation

Based on the known biological activities of structurally related compounds like ketoprofen, it is plausible that this compound could modulate similar signaling pathways. Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a known inhibitor of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. Furthermore, some benzophenone derivatives have been shown to interact with other signaling molecules.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on its structural similarity to ketoprofen and other bioactive benzophenones.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Molecule_A Signaling_Molecule_A Receptor->Signaling_Molecule_A Kinase_Cascade Kinase_Cascade Signaling_Molecule_A->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression COX_Enzyme COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Product Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX_Enzyme Substrate Inflammation Inflammation Prostaglandins->Inflammation External_Stimulus External_Stimulus External_Stimulus->Receptor 3_TFMB 3-(Trifluoromethyl) benzophenone 3_TFMB->Kinase_Cascade Potential Modulation 3_TFMB->COX_Enzyme Potential Inhibition G Start Start: This compound Primary_Screening Primary Screening: Broad Panel Enzyme/Receptor Assays Start->Primary_Screening Hit_Identification Significant Hits Identified? Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: Dose-Response & Ki Determination Hit_Identification->Secondary_Assays Yes End End: Cross-Reactivity Profile Hit_Identification->End No Cell_Based_Assays Cell-Based Functional Assays Secondary_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Models for Pharmacology & Toxicology Cell_Based_Assays->In_Vivo_Studies In_Vivo_Studies->End

Assessing the Performance of 3-(Trifluoromethyl)benzophenone in Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Trifluoromethyl)benzophenone, a halogenated derivative of the widely used Type II photoinitiator, benzophenone. While direct quantitative comparisons of its performance in various polymer matrices are not extensively available in publicly accessible literature, this document outlines the expected behavior based on its chemical structure and provides detailed protocols for its evaluation against other commercially available photoinitiators.

Introduction to this compound

This compound belongs to the benzophenone family of photoinitiators, which are known for their efficacy in initiating free-radical polymerization upon exposure to ultraviolet (UV) light. As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing group, is anticipated to influence the molecule's photochemical properties, including its absorption spectrum, the energy of its triplet state, and the reactivity of the resulting ketyl radical. These modifications can potentially impact polymerization rates, curing depths, and the overall efficiency of the photopolymerization process.

Comparative Analysis of Photoinitiator Properties

Due to the limited availability of direct comparative studies, the following table provides a qualitative and property-based comparison between this compound, its parent molecule benzophenone, and a common Type I photoinitiator, Irgacure 184. This comparison is based on general principles of photochemistry and the known effects of substituent groups.

PropertyThis compoundBenzophenone (BP)Irgacure 184 (Type I)
Photoinitiator Type Type II (Hydrogen Abstraction)Type II (Hydrogen Abstraction)Type I (Unimolecular Cleavage)
Co-initiator Requirement Yes (e.g., tertiary amines)Yes (e.g., tertiary amines)No
Anticipated UV Absorption (λmax) Likely similar to or slightly shifted from benzophenone (~345 nm)~345 nmShorter wavelength absorption
Expected Reactivity The electron-withdrawing -CF3 group may influence triplet state energy and hydrogen abstraction capability.Standard for Type II photoinitiators.High reactivity due to direct radical generation.
Potential for Yellowing Similar to benzophenone, potential for yellowing in cured polymers.Known to cause yellowing in certain formulations.Generally low yellowing.
Migration Potential As a small molecule, it is prone to migration.High migration potential, a concern in applications like food packaging.[1]Can also migrate, but polymeric versions are available.
Oxygen Inhibition Less sensitive to oxygen inhibition compared to Type I initiators.Less sensitive to oxygen inhibition.More susceptible to oxygen inhibition at the surface.

Experimental Protocols

To facilitate the direct comparison of this compound with other photoinitiators, the following detailed experimental protocols are provided.

Protocol 1: Photopolymerization Kinetics using Real-Time FTIR

This method allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., acrylate C=C bonds) during photopolymerization, providing data on the rate and degree of conversion.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory

  • UV/Vis light source with controlled intensity

  • Liquid sample holder (e.g., KBr plates with a spacer of known thickness)

  • Monomer formulation (e.g., Trimethylolpropane triacrylate, TMPTMA)

  • This compound and other photoinitiators for comparison

  • Co-initiator (e.g., Triethylamine, TEA) for Type II systems

  • Nitrogen purge system (optional, to reduce oxygen inhibition)

Procedure:

  • Sample Preparation: Prepare the photopolymerizable formulation by dissolving the photoinitiator and, if required, the co-initiator in the monomer/oligomer blend. Ensure homogeneity.

  • FTIR Setup: Place the liquid formulation between two KBr plates separated by a spacer of known thickness.

  • Initial Spectrum: Record an initial IR spectrum before UV exposure. The peak corresponding to the reactive functional group (e.g., acrylate C=C bond at ~1637 cm⁻¹) should be clearly identifiable.[1]

  • Initiation: Start the UV irradiation of the sample.

  • Real-Time Monitoring: Continuously record IR spectra at set time intervals during the UV exposure.

  • Data Analysis: Monitor the decrease in the peak area of the reactive functional group over time. The degree of conversion can be calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[1]

Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction, which is directly proportional to the rate of polymerization.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) equipped with a UV light source

  • Sample pans (e.g., aluminum)

  • Monomer formulation with the photoinitiator system

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the photopolymerizable formulation into a DSC sample pan.

  • DSC Setup: Place the sample pan in the DSC cell and allow it to equilibrate at the desired temperature.

  • Initiation and Measurement: Irradiate the sample with UV light of a specific intensity and wavelength. The DSC will record the heat flow as a function of time.

  • Data Analysis: The rate of polymerization is proportional to the heat flow. The total heat evolved is proportional to the overall monomer conversion.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the photoinitiation mechanism of Type II photoinitiators and a typical experimental workflow for their evaluation.

G PI Photoinitiator (PI) (e.g., this compound) PI_excited Excited State PI* PI->PI_excited UV Light (hν) PI_excited->PI Decay Radical_pair Radical Pair [PI-H• R•] PI_excited->Radical_pair Hydrogen Abstraction Co_initiator Co-initiator (RH) (e.g., Tertiary Amine) Monomer Monomer (M) Radical_pair->Monomer Initiation Growing_chain Growing Polymer Chain (M-M•) Monomer->Growing_chain Propagation Polymer Cured Polymer Growing_chain->Polymer Termination

Caption: General mechanism of a Type II photoinitiator.

G Start Start Formulation Prepare Photopolymerizable Formulation Start->Formulation Sample_Prep Prepare Sample for Analysis (e.g., on FTIR crystal) Formulation->Sample_Prep Initial_Measurement Record Initial Measurement (e.g., IR Spectrum) Sample_Prep->Initial_Measurement UV_Exposure Expose Sample to UV Light Initial_Measurement->UV_Exposure Real_Time_Data Collect Data in Real-Time UV_Exposure->Real_Time_Data Real_Time_Data->UV_Exposure Continuous Monitoring Analysis Analyze Data (e.g., Calculate Conversion vs. Time) Real_Time_Data->Analysis Comparison Compare Performance Metrics (Rate, Conversion, etc.) Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for evaluating photoinitiator performance.

Conclusion

While direct comparative data for this compound is scarce, its structural similarity to benzophenone suggests it will function as a capable Type II photoinitiator. The electron-withdrawing nature of the trifluoromethyl group may offer unique advantages in terms of photochemical reactivity, which can only be confirmed through direct experimental evaluation. The protocols and comparative framework provided in this guide are intended to empower researchers to conduct their own assessments, thereby contributing to a deeper understanding of this and other novel photoinitiator systems. By systematically comparing its performance against established standards, the specific benefits and potential applications of this compound in various polymer matrices can be thoroughly elucidated.

References

A Spectroscopic Comparison of 3-(Trifluoromethyl)benzophenone and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 3-(Trifluoromethyl)benzophenone with its parent compound, benzophenone, and a symmetrically substituted analogue, 3,3'-bis(Trifluoromethyl)benzophenone. The aim is to delineate the influence of the trifluoromethyl substituent on the spectral properties of the benzophenone core. All quantitative data are supported by experimental protocols and are presented in a comparative format to aid in structural elucidation and characterization.

I. Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected analogues. These datasets provide a quantitative basis for comparing their electronic and vibrational properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
Benzophenone Aromatic H7.25 - 7.85m
This compound Aromatic H7.52 - 8.05m
3,3'-bis(Trifluoromethyl)benzophenone Aromatic H7.71 - 8.08m

Note: Due to the complexity of the aromatic regions, specific peak assignments are often challenging without advanced 2D NMR techniques. The data reflects the overall chemical shift range for the aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
Benzophenone C=O~196.7
Aromatic C128.0 - 138.0
This compound [1]C=O195.3
Aromatic C-CF₃131.2 (q, J ≈ 33 Hz)
CF₃123.4 (q, J ≈ 272 Hz)
Other Aromatic C126.0, 129.2, 129.5, 130.1, 132.9, 133.4, 136.6, 137.9
3,3'-bis(Trifluoromethyl)benzophenone [2]C=O193.8
Aromatic C127.1, 129.7, 130.0, 132.8, 137.4
CF₃ & C-CF₃Not explicitly assigned, but expected within typical ranges.

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound ~ -62.8
3,3'-bis(Trifluoromethyl)benzophenone ~ -62.9

Table 4: Key Infrared (IR) Absorption Data

CompoundWavenumber (cm⁻¹)Assignment
Benzophenone [3]~3056Aromatic C-H stretch
1650C=O stretch (conjugated ketone)
1594, 1448Aromatic C=C ring stretch
1275Ph-C(O)-Ph stretch
This compound [4]~3070Aromatic C-H stretch
1668C=O stretch
1330, 1170, 1130C-F stretches
1280Ph-C(O)-Ph stretch

Table 5: UV-Visible Spectroscopic Data

CompoundSolventλₘₐₓ (nm)Molar Absorptivity (ε)Transition
Benzophenone [5]n-Heptane248~10,000π → π
347~120n → π
This compound Ethanol250-π → π
335-n → π

Note: Molar absorptivity data for substituted analogues may vary and is often not reported in general databases.

Table 6: Key Mass Spectrometry (EI) Fragmentation Data

CompoundMolecular Ion (M⁺•) m/zKey Fragment Ions (m/z) and Relative Intensities
Benzophenone 182105 ([C₆H₅CO]⁺, 100%), 77 ([C₆H₅]⁺, 40%)
This compound [6]250105 ([C₆H₅CO]⁺, 100%), 145 ([CF₃C₆H₄]⁺, 52%), 77 ([C₆H₅]⁺, 77%)
3,3'-bis(Trifluoromethyl)benzophenone 318173 ([CF₃C₆H₄CO]⁺), 145 ([CF₃C₆H₄]⁺)

II. Experimental Workflows and Logical Diagrams

Visual representations of the experimental processes and analytical logic provide a clear framework for understanding the spectroscopic characterization of these compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis Sample Solid Compound (e.g., 3-(CF₃)benzophenone) Sol_NMR Dissolve in CDCl₃ Sample->Sol_NMR ~5-10 mg Sol_UV Dissolve in Ethanol Sample->Sol_UV <1 mg Sol_IR Dissolve in CH₂Cl₂ Sample->Sol_IR ~1-2 mg MS GC-MS System Sample->MS <1 mg, direct injection or GC NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Sol_NMR->NMR UV UV-Vis Spectrophotometer Sol_UV->UV IR FTIR Spectrometer Sol_IR->IR Apply to salt plate, evaporate solvent Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_UV Absorption Maxima (λₘₐₓ) UV->Data_UV Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_MS Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->Data_MS G cluster_0 Initial Analysis cluster_1 Detailed Structure MS Mass Spectrometry (Molecular Formula & Weight) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Provides Molecular Formula Structure Final Structure Elucidation MS->Structure Confirms Molecular Weight IR IR Spectroscopy (Functional Groups, e.g., C=O, C-F) IR->NMR Confirms Functional Groups NMR->Structure Defines Carbon-Hydrogen Framework & Connectivity UV UV-Vis Spectroscopy (Conjugated Systems) UV->Structure Confirms π-System Conjugation

References

evaluating the metabolic stability of 3-(Trifluoromethyl)benzophenone-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. The introduction of a trifluoromethyl (CF3) group is a widely employed strategy to enhance this stability. This guide provides a comparative evaluation of the metabolic stability of 3-(Trifluoromethyl)benzophenone-containing compounds against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The inclusion of a trifluoromethyl group can significantly alter a molecule's susceptibility to metabolic degradation, primarily by blocking sites prone to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, leading to a more stable compound.[1] This enhanced stability can result in a longer half-life, increased bioavailability, and a more predictable pharmacokinetic profile.

Comparative Metabolic Stability Data

While direct experimental data for this compound was not available in the reviewed literature, a comparison can be drawn using data for a structurally similar non-fluorinated analog, Benzophenone-2, and the well-established principles of trifluoromethylation in drug design.

Table 1: In Vitro Metabolic Stability in Human Hepatocytes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Data Source
Benzophenone-21.8494.7Experimental[3]
This compound > 60 (Predicted) < 11.5 (Predicted) Predicted based on[1][2]

Predictions for this compound are based on the principle that the trifluoromethyl group blocks metabolic pathways, leading to significantly increased half-life and reduced clearance.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolites IdentifiedData Source
Benzophenone-3Not ReportedNot Reported2,4,5-trihydroxybenzophenone, 3-hydroxylated BP-3, 5-hydroxylated BP-3, 2,4-dihydroxybenzophenone, 2,3,4-trihydroxybenzophenoneExperimental[4]
This compound Significantly longer than non-fluorinated analog (Predicted) Significantly lower than non-fluorinated analog (Predicted) Hydroxylated derivatives on the non-fluorinated ring (Predicted) Predicted based on[1][2]

Benzophenone-3 is presented as a comparator to illustrate the typical metabolic profile of a non-fluorinated benzophenone in HLM. It is anticipated that this compound would exhibit greater stability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of metabolic stability.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of a compound mediated primarily by Phase I enzymes, such as cytochrome P450s, present in liver microsomes.

Methodology:

  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation: The test compound (e.g., 1 µM final concentration) is incubated with the liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of a compound in a more complete metabolic system that includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.

Methodology:

  • Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium. Cell viability is confirmed.

  • Incubation: The test compound (e.g., 1 µM final concentration) is added to the hepatocyte suspension (e.g., 0.5 x 10⁶ cells/mL) and incubated at 37°C in a humidified incubator with 5% CO₂.

  • Time Points: Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to the samples.

  • Sample Processing: The samples are centrifuged to separate the precipitated cellular debris.

  • Analysis: The concentration of the parent compound in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.[3]

Visualizing Metabolic Processes

To better understand the experimental workflow and the metabolic pathways involved, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock ReactionMix Reaction Mixture @ 37°C TestCompound->ReactionMix Microsomes Liver Microsomes or Hepatocytes Microsomes->ReactionMix Cofactors NADPH / Cofactors Cofactors->ReactionMix TimePoints Aliquots at Time Points (0, 5, 15, 30, 60 min) ReactionMix->TimePoints Quench Quench with Cold Acetonitrile TimePoints->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Calc Calculate % Remaining LCMS->Calc Plot Plot ln(% Remaining) vs. Time Calc->Plot Results Determine t½ and CLint Plot->Results

Experimental workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_metabolites Metabolites Benzophenone Benzophenone Analog (Non-fluorinated) Hydroxylation Hydroxylation Benzophenone->Hydroxylation e.g., CYP1A1 Reduction Carbonyl Reduction Benzophenone->Reduction CF3_Benzophenone This compound CF3_Benzophenone->Hydroxylation On non-fluorinated ring Blocked Metabolically Blocked CF3_Benzophenone->Blocked CF3 group Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 Benzhydrol Analog Reduction->Metabolite2 Conjugation Glucuronidation / Sulfation Conjugate Conjugated Metabolite Conjugation->Conjugate Metabolite1->Conjugation Metabolite2->Conjugation Excretion Excretion Conjugate->Excretion

Comparative metabolic pathways of benzophenone analogs.

References

A Comparative Analysis of the Electronic Effects of the Trifluoromethyl Group at Different Positions on the Benzophenone Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a molecular scaffold is a widely employed strategy in medicinal chemistry and materials science to modulate electronic properties, metabolic stability, and lipophilicity. This guide provides a comparative analysis of the electronic effects of the trifluoromethyl group when positioned at the ortho, meta, and para positions of the benzophenone core. Understanding these positional-isomeric effects is crucial for the rational design of novel therapeutics and functional materials.

Introduction to Electronic Effects

The trifluoromethyl group is a strong electron-withdrawing group, primarily through the inductive effect (-I) due to the high electronegativity of the fluorine atoms. It also exhibits a weaker resonance effect (-M) when in conjugation with a π-system. The overall electronic influence of the CF₃ group is a combination of these two effects, and its magnitude is highly dependent on its position on the aromatic ring relative to a reactive center or a spectroscopic probe. In the context of benzophenone, these electronic perturbations influence the reactivity of the carbonyl group, the electron density distribution across the aromatic rings, and the molecule's spectroscopic properties.

Data Presentation

To facilitate a clear comparison, the following tables summarize key experimental data that reflect the electronic influence of the trifluoromethyl group at the ortho, meta, and para positions. Due to the limited availability of a complete, directly comparable dataset for the trifluoromethylbenzophenone isomers, data from closely related methyl trifluoromethylbenzoates are included as a reliable proxy for illustrating the trends in NMR spectroscopic data.

Table 1: Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent.

PositionHammett Constant (σ)Predominant Electronic Effect
ortho-The standard Hammett equation is not directly applicable due to significant steric hindrance and proximity effects that influence the reaction center independently of purely electronic effects.
meta (σₘ)+0.43Primarily inductive electron withdrawal (-I).
para (σₚ)+0.54Combination of inductive (-I) and resonance (-M) electron withdrawal.

Note: Hammett constants are general values for the CF₃ group and can vary slightly depending on the specific reaction series.

Table 2: ¹³C and ¹⁹F NMR Chemical Shifts of Methyl Trifluoromethylbenzoates (in CDCl₃)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the electronic environment of atomic nuclei. The chemical shift (δ) is sensitive to the electron density around the nucleus.

Compound¹⁹F Chemical Shift (δ, ppm)¹³C Chemical Shift of Carbonyl Carbon (δ, ppm)¹³C Chemical Shift of CF₃ Carbon (δ, ppm)
Methyl 2-(trifluoromethyl)benzoate-59.79167.3123.5 (q, J = 271.0 Hz)
Methyl 3-(trifluoromethyl)benzoate-63.0 (approx.)165.0 (approx.)123.0 (q, J = 272.0 Hz) (approx.)*
Methyl 4-(trifluoromethyl)benzoate-63.21165.9123.8 (q, J = 271 Hz)

*Data for the 3-isomer is estimated from related compounds and spectral databases, as a direct side-by-side comparison was not available in a single source.[1]

Table 3: UV-Vis Absorption Maxima (λmax) of Trifluoromethyl-Substituted Benzoic Acids

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is influenced by the electronic effects of substituents on the chromophore. While specific data for trifluoromethylbenzophenones is sparse, data for the corresponding benzoic acids illustrates the expected trends.

Compoundλmax (nm)
2-(Trifluoromethyl)benzoic acid~275
3-(Trifluoromethyl)benzoic acid~270
4-(Trifluoromethyl)benzoic acid~280

Note: These are approximate values and can vary with the solvent used.

Analysis of Electronic Effects

Ortho-Position: The trifluoromethyl group at the ortho position exerts a strong inductive electron-withdrawing effect. However, its proximity to the benzophenone's carbonyl group introduces significant steric hindrance. This steric strain can force the trifluoromethyl-substituted phenyl ring out of planarity with the carbonyl group, disrupting π-conjugation. This disruption can have a more dominant effect on the molecule's properties than the purely electronic effects. The ¹⁹F NMR chemical shift of the ortho-isomer is notably downfield compared to the meta and para isomers, which can be attributed to the through-space deshielding effects of the nearby carbonyl group and the other phenyl ring.

Meta-Position: At the meta position, the trifluoromethyl group's influence is almost exclusively due to its strong inductive electron-withdrawing effect (-I). There is no direct resonance interaction between the CF₃ group and the carbonyl group from the meta position. This leads to a significant decrease in electron density on the aromatic ring, which is reflected in the positive Hammett constant (σₘ = +0.43). The ¹⁹F NMR chemical shift is upfield relative to the ortho isomer, as it is further removed from the deshielding zones of the carbonyl group.

Para-Position: The para position allows for both inductive (-I) and resonance (-M) electron withdrawal by the trifluoromethyl group. The resonance effect, although weaker than the inductive effect, contributes to the overall electron-withdrawing strength, making the para-CF₃ group a more powerful electron-withdrawing substituent than the meta-CF₃ group. This is evidenced by the larger Hammett constant (σₚ = +0.54). The increased conjugation of the electron-withdrawing group with the benzophenone system can also influence the UV-Vis absorption maximum. The ¹⁹F NMR chemical shift is similar to that of the meta isomer, indicating that the local electronic environment of the CF₃ group is comparable in these two positions when distant from the other phenyl ring.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of Trifluoromethyl-Substituted Benzophenones (General Procedure)

A common method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Substituted benzoyl chloride (e.g., 2-, 3-, or 4-(trifluoromethyl)benzoyl chloride)

  • Benzene (or a substituted benzene)

  • Dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve the substituted benzoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise to the stirred solution.

  • Add benzene (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by slowly adding a dilute aqueous HCl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of at least 400 MHz for ¹H.

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy Protocol:

  • Prepare a solution of the sample (10-20 mg) in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform and phase correction.

  • Reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm) or TMS (0 ppm).

¹⁹F NMR Spectroscopy Protocol:

  • Prepare a solution of the sample (5-10 mg) in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹⁹F NMR spectrum. Proton decoupling is often applied to simplify the spectra.

  • Set the spectral width to encompass the expected chemical shift range for the trifluoromethyl group (e.g., -50 to -70 ppm).

  • Use an external reference standard, such as trifluorotoluene, or reference the spectrum to a known internal standard.

  • Process the data similarly to the ¹³C NMR spectrum.

UV-Vis Spectroscopy

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane).

Protocol:

  • Prepare a stock solution of the benzophenone derivative of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Fill a second quartz cuvette with the sample solution.

  • Place the cuvettes in the spectrophotometer.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualization

Electronic_Effects_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis S1 Friedel-Crafts Acylation S2 Purification S1->S2 A1 NMR Spectroscopy (13C, 19F) S2->A1 Characterization A2 UV-Vis Spectroscopy S2->A2 Characterization D1 Chemical Shifts (δ) A1->D1 D2 Absorption Maxima (λmax) A2->D2 C1 Ortho vs. Meta vs. Para Electronic Effects D1->C1 D2->C1 D3 Hammett Constants (σ) D3->C1

Caption: Experimental workflow for the comparative analysis of trifluoromethylbenzophenone isomers.

Electronic_Effects CF3 CF3 Group Inductive Inductive Effect (-I) Through σ-bonds CF3->Inductive Resonance Resonance Effect (-M) Through π-system CF3->Resonance Ortho Ortho Strong -I Steric Hindrance Disrupted Conjugation Inductive->Ortho Meta Meta Strong -I No Resonance Inductive->Meta Para Para Strong -I Weak -M Inductive->Para Resonance->Ortho Resonance->Para

Caption: Electronic effects of the trifluoromethyl group at different positions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(Trifluoromethyl)benzophenone, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This substance is classified as an irritant and presents specific risks upon exposure.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1][2]Protective gloves (Nitrile rubber recommended), Protective clothing.[1][3]
Eye Irritation Causes serious eye irritation.[1][2]Chemical goggles or safety glasses, Face shield.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[1]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.Avoid release to the environment.

Always handle this compound in a well-ventilated area, such as a fume hood.[1] Emergency eye wash fountains and safety showers should be readily accessible.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that requires professional handling. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

  • Containerization:

    • Ensure the waste this compound is stored in its original container or a clearly labeled, compatible, and tightly sealed container.

    • Do not mix with other waste chemicals unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Waste Classification:

    • This chemical is classified as hazardous waste.[4] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]

  • Engage Professional Waste Disposal Services:

    • The primary method for disposal is to transfer the waste to a licensed and approved hazardous waste disposal company.[1][4][5][6]

    • Contact your institution's EHS department to arrange for a pickup. They will have established procedures and contracts with certified waste handlers.

  • Recommended Disposal Method:

    • The recommended method of disposal is incineration in a licensed facility equipped with an afterburner and a flue gas scrubber to manage hazardous decomposition products like hydrogen fluoride.[1]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1]

    • Sweep or shovel the spilled solid material into an appropriate, labeled container for disposal.[1]

    • For liquid spills, use an inert absorbent material (e.g., sand, silica gel) to contain the spill, then collect it into a suitable container for disposal.

    • Ensure the cleanup area is well-ventilated.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain spill using inert absorbent material. Sweep solid into a container. is_spill->contain_spill Yes package_waste Package waste in a labeled, sealed container. is_spill->package_waste No contain_spill->package_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. package_waste->contact_ehs professional_disposal Licensed professional disposes of waste, typically via incineration. contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

By following these established procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the chemical.

References

Personal protective equipment for handling 3-(Trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Trifluoromethyl)benzophenone (CAS No. 728-81-4). The information herein is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical in a laboratory setting.

Hazard and Exposure Data

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures to prevent exposure. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Signal Word Warning[1]
Physical Form Solid[1]
Permissible Exposure Limit (PEL) Data not availableN/A
Threshold Limit Value (TLV) Data not availableN/A
Immediately Dangerous to Life or Health (IDLH) Data not availableN/A
Glove Breakthrough Time Data not available for this specific compound. Nitrile rubber gloves are recommended.[3]

Personal Protective Equipment (PPE) Selection

The following table summarizes the required personal protective equipment for handling this compound.

EquipmentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[1][3]
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.To protect eyes from splashes and dust, preventing serious eye irritation.[1]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.To prevent skin contact.[1]
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.To avoid inhalation of dust or mists, which can cause respiratory irritation.[1]
Foot Protection Safety shoes.To protect feet from spills and falling objects.[1]

Operational Plan: Safe Handling Workflow

This section provides a step-by-step guide for the safe handling of this compound in a laboratory environment.

1. Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a chemical fume hood is available and functioning correctly.

  • Safety Equipment: Locate the nearest eyewash station and safety shower.[1]

  • PPE: Gather all necessary PPE as outlined in the table above.

2. Handling the Chemical

  • Donning PPE:

    • Wear a fully buttoned laboratory coat.

    • Put on safety glasses and a face shield.

    • Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.

  • Procedure:

    • Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation exposure.[1]

    • Use a spatula for transferring the solid. Avoid actions that could generate dust.

    • Keep the container tightly closed when not in use.[1][4]

3. Emergency Procedures

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, sweep or shovel the spilled material into a suitable, labeled container for disposal. Minimize dust generation.[1]

  • Skin Contact:

    • Immediately wash the affected skin with plenty of soap and water.[1]

    • Remove contaminated clothing.

    • If skin irritation occurs, seek medical advice.[3][4]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4]

    • Seek medical attention.[1]

  • Inhalation:

    • Remove the person to fresh air and keep them comfortable for breathing.[1][4]

    • If the person feels unwell, call a poison center or doctor.[4]

  • Ingestion:

    • Rinse the mouth with water.[1]

    • Do NOT induce vomiting.[1]

    • Seek immediate medical attention.[1]

Disposal Plan

  • Waste Collection:

    • All waste containing this compound must be collected in a designated, labeled, and sealed container for hazardous waste.

    • Do not mix with other waste.

  • Disposal Method:

    • Dispose of the chemical waste through an approved waste disposal plant or licensed collector.[1][4]

    • Handle uncleaned containers as you would the product itself.

    • Follow all local, regional, and national regulations for hazardous waste disposal.

Safe Handling Workflow Diagram

cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Handling & Experimentation cluster_spill 4. Spill Response cluster_disposal 5. Waste Disposal start Start: Plan Experiment assess_risk Assess Task-Specific Risks start->assess_risk check_safety Verify Fume Hood & Safety Shower/Eyewash Availability assess_risk->check_safety gather_ppe Gather Required PPE check_safety->gather_ppe select_gloves Select Chemical-Resistant Gloves (e.g., Nitrile) gather_ppe->select_gloves select_eye_protection Wear Safety Goggles & Face Shield select_gloves->select_eye_protection select_lab_coat Don Lab Coat select_eye_protection->select_lab_coat select_respirator Use Respirator if Ventilation is Inadequate select_lab_coat->select_respirator handle_in_hood Work in Chemical Fume Hood select_respirator->handle_in_hood handle_chemical Handle this compound handle_in_hood->handle_chemical spill_response Spill? decontaminate Decontaminate Work Area spill_response->decontaminate No spill_procedure Follow Spill Protocol: - Alert Others - Use Spill Kit - Clean & Collect Waste spill_response->spill_procedure handle_chemical->spill_response collect_waste Collect Waste in Labeled Container decontaminate->collect_waste spill_procedure->decontaminate dispose Dispose via Approved Hazardous Waste Stream collect_waste->dispose end End of Process dispose->end

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.